molecular formula C78H121N21O20 B549771 Neurotensin CAS No. 39379-15-2

Neurotensin

Katalognummer: B549771
CAS-Nummer: 39379-15-2
Molekulargewicht: 1672.9 g/mol
InChI-Schlüssel: PCJGZPGTCUMMOT-ISULXFBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Neurotensin is a biologically active tridecapeptide with the amino acid sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH . It was first isolated from bovine hypothalamus and is endogenously produced in the central nervous system and in endocrine cells of the gastrointestinal tract . Its biological effects are mediated through its interaction with three distinct receptor subtypes: two G-protein-coupled receptors, NTSR1 (high affinity) and NTSR2 (low affinity), and a single transmembrane domain receptor, NTSR3/sortilin . The C-terminal region of this compound is crucial for its receptor binding and full biological activity . In research settings, this compound is a valuable tool for studying a wide array of physiological and pathophysiological processes. In the central nervous system, it acts as a neuromodulator with close interactions with the dopaminergic system, influencing locomotor activity, analgesia, and the regulation of luteinizing hormone and prolactin release . Recent studies highlight its role in driving long-term depression of dopamine signaling in the substantia nigra, a process critical for modulating dopamine neuron excitability . Its involvement in brain pathways also extends to research on schizophrenia, substance use disorders, and alcohol use disorders . In peripheral and cancer research, this compound has significant implications. It acts as a local hormone in the gut, regulating gut motility, gastric acid secretion, and pancreatic and biliary secretion . Furthermore, the this compound signaling pathway, particularly through NTSR1 and sortilin, exhibits potent oncogenic roles. It promotes cancer cell proliferation, migration, and invasion in digestive cancers (e.g., pancreatic, colon, and gastric cancers) and other cancer types by modulating key signaling pathways such as MAPK/ERK, PLC-γ, and PKC activation . The expression of this compound and its high-affinity receptor NTSR1 is often elevated in tumor tissues and is associated with poor prognosis, making them promising targets for diagnostic and therapeutic strategies .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGZPGTCUMMOT-ISULXFBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H121N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39379-15-2, 55508-42-4, 64088-62-6
Record name Neurotensin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin (ox)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin, tyr(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEUROTENSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Neurotensin in the Gastrointestinal Tract: A Technical Guide to Mechanisms, Pathophysiology, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurotensin (NT) is a critical tridecapeptide (Glu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) functioning as both a neurotransmitter in the CNS and a paracrine/endocrine hormone in the gastrointestinal (GI) tract.[1][2][3][4][5][6][7][8][9][10] Produced primarily by enteroendocrine N-cells in the ileum, NT orchestrates a complex physiological response to lipid ingestion, termed the "ileal brake," while simultaneously facilitating fatty acid absorption.[2][4][11] This guide dissects the molecular architecture of NT signaling, its dualistic role in GI physiology and pathology (oncology, inflammation, metabolic syndrome), and provides validated experimental protocols for interrogating the NT system in drug discovery.

Part 1: Molecular Architecture & Receptor Landscape

The Ligand: this compound

NT is synthesized as a 170-amino acid precursor (pro-neurotensin) and processed by prohormone convertases (PC1/3, PC2) into the active 13-amino acid peptide.[1][3][4][9][12]

  • Critical Domain: The C-terminal hexapeptide (Arg-Arg-Pro-Tyr-Ile-Leu) is the bioactive pharmacophore responsible for receptor binding.

  • Stability: Rapidly degraded by neutral endopeptidases (NEP) and angiotensin-converting enzyme (ACE), necessitating the use of stable analogs (e.g., JMV449) or protease inhibitors in experimental settings.

The Receptor Triad

The physiological effects of NT are mediated through three distinct receptor subtypes, each presenting unique opportunities for therapeutic targeting.

ReceptorTypeAffinity (

)
Signaling CouplingGI DistributionFunction
NTS1 GPCR (Class A)High (0.1–0.3 nM)

(primary),

,

Smooth muscle, Enterocytes, NeuronsMotility, Secretion, Proliferation (Cancer)
NTS2 GPCR (Class A)Low (3–5 nM)

(weak), Levocabastine-sensitive
Glial cells, EpitheliumAnalgesia, Stress response, Mucosal integrity
NTS3 (Sortilin) Vps10p DomainLowIntracellular traffickingUbiquitousReceptor sorting, NT clearance, Trafficking
Signaling Pathways

NTS1 is the primary driver of GI physiology. Upon ligand binding, it undergoes a conformational change triggering a cascade dominated by the PLC/IP3 pathway.

NTS1_Signaling NT This compound (Ligand) NTS1 NTS1 Receptor (GPCR) NT->NTS1 Activation Gq Gq Protein NTS1->Gq Coupling Rho Rho-GTPases NTS1->Rho Cytoskeletal Remodeling PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ IP3->Ca ER Release PKC PKC DAG->PKC Ca->PKC Co-activation MAPK MAPK/ERK Pathway PKC->MAPK Phosphorylation Nucleus Gene Transcription (c-Fos, c-Myc, Cyclin D1) MAPK->Nucleus Proliferation

Figure 1: Canonical NTS1 signaling cascade. Activation leads to calcium mobilization and MAPK-driven proliferation, a key pathway in GI carcinogenesis.

Part 2: Physiological Mechanisms in the GI Tract[3]

The "Ileal Brake" and Motility

NT acts as a sensor of luminal lipid content. When fats reach the ileum, N-cells secrete NT to inhibit proximal GI motility (gastric emptying, jejunal transit). This "brake" maximizes time for nutrient absorption.

  • Mechanism: NT acts on NTS1 receptors on smooth muscle cells and myenteric neurons.

    • Inhibition: Reduces acetylcholine release in the stomach/duodenum.

    • Excitation: Directly stimulates colonic smooth muscle contraction (defecation reflex).

Lipid Absorption and Metabolism

NT is not merely a passive responder to fat; it is an active facilitator of lipid uptake.[9]

  • Micellar Translocation: NT increases the translocation of fatty acids from the lumen into enterocytes.

  • Chylomicron Formation: NT signaling promotes the packaging of lipids into chylomicrons and their secretion into lymphatics.

  • Clinical Implication: High pro-NT levels are a biomarker for obesity and insulin resistance, suggesting NT acts as a "thrifty" hormone that maximizes energy harvest.

Part 3: Pathophysiology & Therapeutic Targets[13]

Gastrointestinal Cancers (CRC, PDAC, Gastric)

In cancer, the NT system shifts from physiological regulation to autocrine/paracrine growth promotion.

  • Mechanism: Malignant cells overexpress NTS1. NT binding transactivates EGFR and activates the ERK1/2 pathway, driving proliferation and inhibiting apoptosis (Bcl-2 upregulation).

  • Angiogenesis: NT induces HIF-1

    
     expression and VEGF secretion, promoting tumor vascularization.
    
Inflammatory Bowel Disease (IBD)

NT is pro-inflammatory in the colon.

  • Colitis: NT/NTS1 signaling upregulates miR-210 and pro-inflammatory cytokines (IL-6, TNF

    
    ) via NF-
    
    
    
    B activation.
  • Therapeutic Angle: NTS1 antagonists (e.g., SR48692) have shown efficacy in reducing inflammation in murine colitis models.

Part 4: Experimental Methodologies

Protocol A: Ex Vivo Organ Bath Assay (Motility)

Objective: To quantify the contractile or relaxant effects of NT on isolated GI tissue. Self-Validating Logic: Use of specific blockers (TTX, Atropine) confirms the mechanism of action (direct muscle vs. neuronal).

Materials:

  • Krebs-Henseleit solution (carbogenated: 95%

    
    /5% 
    
    
    
    ).
  • Force displacement transducers.

  • Rat/Mouse distal colon (longitudinal muscle strips).

Step-by-Step Workflow:

  • Tissue Preparation: Harvest distal colon; remove mucosa to isolate smooth muscle. Cut into 10 mm x 2 mm strips.

  • Mounting: Suspend strips in organ bath (

    
    C) under 1g resting tension.
    
  • Equilibration: Wash every 15 min for 60 min until baseline stabilizes.

  • Viability Check (Control 1): Challenge with KCl (60 mM) or Acetylcholine (1

    
    M). Reject tissue if response < 0.5g force.
    
  • Experimental Phase:

    • Add this compound (cumulative dosing:

      
       M to 
      
      
      
      M).
    • Measure Amplitude (g) and Frequency (contractions/min).

  • Mechanistic Validation (Control 2):

    • Washout.[9]

    • Incubate with TTX (1

      
      M) for 20 min (blocks Na+ channels/nerves).
      
    • Re-challenge with NT. Persistence of response indicates direct smooth muscle action.

Protocol B: Receptor Internalization Assay

Objective: To screen potential NTS1 agonists/antagonists by measuring receptor trafficking. Self-Validating Logic: Differentiates between balanced agonists (internalization) and biased ligands or antagonists (surface retention).

Workflow:

  • Transfection: HT-29 or CHO cells expressing NTS1-GFP.

  • Treatment: Incubate cells with candidate drug (e.g., 100 nM) for 0–60 mins at

    
    C.
    
  • Fixation: 4% Paraformaldehyde.

  • Analysis: Confocal microscopy quantifying cytoplasmic vs. membrane fluorescence.

    • Agonist Control: Native NT (10 nM)

      
       Punctate cytoplasmic staining (endosomes).
      
    • Antagonist Control: SR48692

      
       Retained membrane fluorescence.
      

Part 5: Data Visualization & Synthesis

Lipid Handling & Gut-Brain Axis

The following diagram illustrates the systemic integration of NT signaling in response to dietary fat.

Lipid_Axis cluster_Gut Local GI Effects cluster_Systemic Systemic/Metabolic Effects Fat Dietary Fat (Lumen) NCell N-Cell (Ileum) Fat->NCell Stimulates NT_Sec This compound Release NCell->NT_Sec Motility Inhibit Gastric Emptying (Ileal Brake) NT_Sec->Motility Absorb Increase FA Translocation NT_Sec->Absorb Brain Hypothalamus (Satiety) NT_Sec->Brain Endocrine Pancreas Pancreatic Secretion NT_Sec->Pancreas FatTissue Adipose Tissue (Inflammation/Storage) NT_Sec->FatTissue Chronic High Fat

Figure 2: The this compound-Lipid Axis. NT coordinates digestion speed with absorption efficiency and systemic metabolic signaling.

References

  • Mechanisms Regulating this compound Secretion and Function. Scholars@UK. Available at: [Link]

  • This compound Regulates Proliferation and Stem Cell Function in the Small Intestine. CMGH via PubMed Central. Available at: [Link]

  • This compound pathway in digestive cancers and clinical applications. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • New Insights in the Control of Fat Homeostasis: The Role of this compound. Nutrients (MDPI). Available at: [Link]

  • This compound Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon. Journal of Neurogastroenterology and Motility. Available at: [Link]

  • Conformational transitions of a this compound receptor 1–Gi1 protein complex. Nature via PubMed Central. Available at: [Link]

  • This compound promotes the development of colitis and intestinal angiogenesis. Gastroenterology via PubMed Central. Available at: [Link]

Sources

neurotensin receptor subtypes NTS1, NTS2, and NTS3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Neurotensin Receptor Subtypes NTS1, NTS2, and NTS3

Executive Summary The this compound (NT) system represents a complex signaling network governing dopaminergic modulation, nociception, and oncogenic progression. For drug development professionals, the challenge lies in the structural and functional divergence of its receptors: the G-protein coupled receptors NTS1 (NTSR1) and NTS2 (NTSR2) , and the sorting receptor NTS3 (Sortilin/SORT1) . This guide dissects the molecular architecture, signaling bias, and validated experimental protocols required to interrogate these targets with high fidelity.

Part 1: Structural & Molecular Architecture

The classification of this compound receptors bifurcates into two distinct superfamilies. Understanding this dichotomy is critical for assay design, particularly when distinguishing orthosteric blockade from allosteric modulation of trafficking.

The GPCR Subfamily: NTS1 and NTS2

Both NTS1 and NTS2 belong to the Class A (Rhodopsin-like) GPCR family, yet they exhibit only ~60% homology and distinct thermodynamic stability profiles.

  • NTS1 (High Affinity): Characterized by a deep binding pocket that accommodates the C-terminal hexapeptide of this compound (NT

    
    ). It is thermodynamically unstable in detergent micelles, necessitating stabilizing mutations (e.g., NTS1-H4) for structural biology applications.
    
  • NTS2 (Low Affinity): Distinguishable by its constitutive activity and unique pharmacological profile (e.g., sensitivity to levocabastine). Unlike NTS1, which is retained intracellularly after internalization, NTS2 undergoes rapid recycling to the plasma membrane, a feature that influences the pharmacokinetics of NTS2-targeted biologics.

The Vps10p Receptor: NTS3 (Sortilin)

NTS3 is not a GPCR. It is a type I membrane glycoprotein of the vacuolar protein sorting 10 protein (Vps10p) family.

  • Mechanism: It functions primarily as a sorting receptor, trafficking ligands between the Golgi, plasma membrane, and lysosomes.

  • Signaling: NTS3 signals via heterodimerization. It forms complexes with NTS1 to modulate G-protein coupling stability or with tyrosine kinase receptors (e.g., TrkB) to alter neurotrophic signaling.

Part 2: Signaling Dynamics & Pathway Logic

The following diagram illustrates the divergent signaling cascades of NTS1 (canonical Gq signaling) versus the modulatory trafficking role of NTS3.

NTS_Signaling cluster_membrane Plasma Membrane NTS1 NTS1 Receptor (GPCR) Gq Gq Protein NTS1->Gq Coupling NTS3 NTS3 (Sortilin) (Vps10p) Trafficking Intracellular Trafficking/Sorting NTS3->Trafficking Internalization Heterodimer NTS1-NTS3 Complex PKC PKC Activation Heterodimer->PKC Modulated Signaling Heterodimer->Trafficking Altered Recycling NT This compound (Ligand) NT->NTS1 High Affinity NT->NTS3 Low Affinity NT->Heterodimer PLC PLC-beta Gq->PLC Activation IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca ER Stores Ca->PKC

Figure 1: Divergent signaling pathways. NTS1 drives canonical Gq-mediated Calcium flux, while NTS3 regulates trafficking and modulates NTS1 stability through heterodimerization.

Part 3: Pharmacology & Chemical Probes[1][2][3][4][5][6][7]

The selection of ligands is the most critical variable in NTS experimental design. Using non-selective this compound leads to confounding data due to overlapping expression profiles.

Table 1: Key Pharmacological Tools for NTS Research

LigandTypeSelectivityExperimental Utility
This compound (NT) AgonistNon-selectiveEndogenous reference; activates NTS1, NTS2, and NTS3.
SR-48692 (Meclinertant) AntagonistNTS1 Selective Critical control to block NTS1-mediated Ca2+ flux.
Levocabastine Agonist/Antagonist*NTS2 Selective Differentiates NTS2 from NTS1.[1][2] Note: Acts as an agonist in specific functional assays (e.g., MAPK).
JMV-449 AgonistNon-selectiveProtease-resistant analog; useful for in vivo studies.
Pro-neurotensin LigandNTS3 Preferential Binds Sortilin with high affinity to regulate sorting.
  • Levocabastine Insight: Historically classified as a histamine H1 antagonist, its high affinity for NTS2 makes it the gold standard for defining NTS2 binding sites. In functional assays, it often behaves as a partial agonist.

Part 4: Validated Experimental Protocols

To ensure data integrity (E-E-A-T), these protocols include "Self-Validation Steps"—internal controls required to verify the assay is measuring the intended mechanism.

Protocol A: Radioligand Binding Assay (Whole Cell)

Objective: Determine receptor density (


) and ligand affinity (

) in a physiological context.
  • Cell Preparation: Use HT-29 (endogenous NTS1) or transfected CHO-K1 cells. Seed at

    
     cells/well in 24-well plates.
    
  • Buffer System: 50 mM Tris-HCl, pH 7.4, 0.1% BSA, 1 mM 1,10-Phenanthroline .

    • Causality: Phenanthroline is a peptidase inhibitor. Without it, endogenous proteases will degrade the NT peptide, yielding artificially low affinity values.

  • Incubation:

    • Add 0.2 nM

      
      -Neurotensin (Hot).
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of competitor (Cold).
    • Incubate 1 hr at 4°C .

    • Causality: Incubation at 4°C prevents receptor internalization. At 37°C, NTS1 rapidly internalizes, confounding surface binding data with uptake data.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Self-Validation: PEI reduces non-specific binding of the positively charged peptide to the filter.

  • Analysis: Non-linear regression (One-site vs. Two-site fit).

Protocol B: Functional Calcium Mobilization (FLIPR/FlexStation)

Objective: Measure Gq-protein coupling efficiency.

  • Dye Loading: Load cells with Calcium-sensitive dye (Fluo-4 AM) + 2.5 mM Probenecid for 45 mins at 37°C.

    • Causality: Probenecid inhibits organic anion transporters, preventing the leakage of the dye out of the cell.

  • Baseline Establishment: Record fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish a stable baseline.

  • Agonist Injection: Inject 5x concentration of ligand. Record for 120 seconds.

  • Self-Validation (The Antagonist Check):

    • Pre-incubate a subset of wells with 1 µM SR-48692 (NTS1 antagonist) for 15 mins.

    • Pass Criteria: The NT-induced signal must be completely ablated by SR-48692. If signal persists, it indicates off-target effects or NTS2 contribution (if NTS2 is present).

Part 5: Therapeutic Horizons

1. Oncology (NTS1 & NTS3) NTS1 is overexpressed in prostate, pancreatic, and breast cancers.

  • Mechanism: Autocrine loop where NT secretion drives tumor growth via Bcl-2 anti-apoptotic pathways.

  • Drug Strategy: Radiolabeled NTS1 antagonists (e.g.,

    
    Lu-labeled ligands) for Peptide Receptor Radionuclide Therapy (PRRT).
    
  • NTS3 Role: Promotes cancer cell adhesion and metastasis. Targeting the NTS3-TrkB interaction is an emerging strategy to block metastasis.

2. Pain Management (NTS2) NTS2 agonists produce analgesia independent of the opioid receptor system.[3][4][5]

  • Advantage: Lack of respiratory depression and tolerance associated with mu-opioid agonists.

  • Challenge: Developing highly selective NTS2 agonists that do not activate NTS1 (which causes hypotension and hypothermia).

3. Schizophrenia (NTS1) this compound acts as an endogenous neuroleptic.

  • Hypothesis: NTS1 agonists modulate dopamine D2 signaling in the mesolimbic pathway.

  • Status: Development of blood-brain-barrier (BBB) penetrant NTS1 agonists remains the primary hurdle.

Part 6: Drug Discovery Workflow

The following DOT diagram outlines a logical screening cascade for novel this compound analogs, prioritizing the differentiation of subtypes early in the process.

Drug_Discovery_Workflow Library Peptide/Small Molecule Library Primary_Bind Primary Screen: Radioligand Binding (NTS1 & NTS2) Library->Primary_Bind Selectivity Selectivity Filter: Ratio Ki(NTS1)/Ki(NTS2) Primary_Bind->Selectivity Hit ID Func_NTS1 Functional Assay NTS1 (Ca2+ Flux / IP-One) Selectivity->Func_NTS1 NTS1 Hits Func_NTS2 Functional Assay NTS2 (MAPK / Ca2+) Selectivity->Func_NTS2 NTS2 Hits Internalization Internalization Assay (Agonist vs Antagonist) Func_NTS1->Internalization Confirm Mode Func_NTS2->Internalization InVivo In Vivo Models (Pain/Tumor Xenograft) Internalization->InVivo Lead Candidates

Figure 2: Screening Cascade. A hierarchical approach ensuring subtype selectivity is established before functional characterization.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "this compound receptors." Guide to Pharmacology. [Link]

  • Mazella, J., et al. "The 100-kDa this compound receptor is gp95/sortilin, a non-G-protein-coupled receptor." Journal of Biological Chemistry, 1998. [Link]

  • White, J.F., et al. "Structure of the agonist-bound this compound receptor." Nature, 2012. [Link]

  • Gicquiaux, H., et al. "this compound receptor 2: a potential target for cancer therapy." Peptides, 2006. [Link]

  • Dobner, P.R. "this compound and its receptors: physiology and pathology." International Review of Cytology, 2006. [Link]

Sources

The Neurotensin Dichotomy: A Technical Guide to Central vs. Peripheral Physiological Responses

Author: BenchChem Technical Support Team. Date: February 2026

The physiological impact of Neurotensin (NT) is defined by a strict anatomical dichotomy: its effects are diametrically opposed depending on whether it is administered centrally (intracerebroventricular/intraparenchymal) or peripherally (intravenous/intraperitoneal).

This technical guide analyzes these distinct physiological profiles, the receptor mechanisms driving them, and the experimental protocols required to evaluate them in drug development.

Executive Summary this compound (NT) is a 13-amino acid tridecapeptide that functions as both a neurotransmitter in the CNS and a local hormone in the periphery.[1][2][3] For researchers, this duality presents a critical experimental variable: Route of Administration (ROA) . Native NT cannot cross the Blood-Brain Barrier (BBB).[4] Therefore, peripheral administration targets NTS1 receptors on smooth muscle and enteric neurons (causing hypotension and gut inhibition), while central administration targets NTS1/NTS2 in the hypothalamus and mesolimbic dopamine system (causing hypothermia and antipsychotic-like effects).

Part 1: Molecular Pharmacology & Signaling

To understand the physiological divergence, one must first understand the signal transduction machinery. The primary effector is NTS1 , a G-protein coupled receptor (GPCR).[5][6][7]

Receptor Subtypes[7]
  • NTS1 (High Affinity): The primary driver of physiological effects (hypothermia, hypotension, analgesia).

  • NTS2 (Low Affinity): Levocabastine-sensitive. Predominantly glial (astrocytes). Modulates NTS1 function and mediates specific types of analgesia.[5]

  • NTS3 (Sortilin): A sorting protein (Vps10p domain) involved in receptor trafficking and peptide scavenging, not a classical GPCR.

The Signaling Cascade (NTS1)

NTS1 couples primarily to Gαq/11 , initiating the Phospholipase C (PLC) cascade. This pathway is conserved across both central neurons and peripheral smooth muscle cells.

NTS1_Signaling NT This compound (Ligand) NTS1 NTS1 Receptor (GPCR) NT->NTS1 Binding Gq Gαq/11 Protein NTS1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Cell Cellular Response (Contraction/Depolarization) Ca->Cell Gene Gene Expression (MAPK/ERK) PKC->Gene

Figure 1: The canonical Gq-coupled signaling pathway of the NTS1 receptor leading to calcium mobilization and PKC activation.[5]

Part 2: Central Administration (CNS)

Route: Intracerebroventricular (ICV) or Intraparenchymal (e.g., VTA, Nucleus Accumbens). Primary Barrier: The Blood-Brain Barrier (BBB) prevents systemic NT from reaching these sites.[4]

Physiological Effects[4][7][8][9][10]
  • Induced Hypothermia (The "Gold Standard"):

    • Mechanism: NT acts on NTS1 receptors in the Medial Preoptic Area (MPOA) of the hypothalamus. It lowers the thermoregulatory set-point.

    • Magnitude: Robust drop (2–4°C) in core body temperature in mice/rats.

    • Validation: This effect is absent in NTS1 knockout mice.

  • Antipsychotic-like Activity:

    • Mechanism: NT modulates dopaminergic transmission in the mesolimbic pathway. It mimics atypical antipsychotics by inhibiting dopamine D2 signaling without causing catalepsy.

  • Analgesia:

    • Mechanism: Independent of the opioid system (naloxone-insensitive). Mediated via descending inhibitory pathways (PAG-RVM axis).

Experimental Protocol: ICV Injection in Mice

This protocol ensures precise delivery to the lateral ventricle to assess central effects.

Materials:

  • Stereotaxic frame or free-hand guide.

  • Hamilton syringe (10 µL) with 30G needle.

  • Anesthetic: Isoflurane (induction 3-4%, maintenance 1.5-2%).

Workflow:

  • Anesthesia: Induce anesthesia and secure head in stereotaxic frame (optional for experienced handlers using free-hand method).

  • Coordinates: Target Lateral Ventricle (AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from Bregma).

  • Injection: Infuse 1–5 µL of NT (1–10 µg) or Vehicle over 60 seconds. Leave needle in place for 30s to prevent backflow.

  • Readout (Hypothermia): Measure rectal temperature at t=0, 15, 30, 60, and 120 min.

    • Success Criteria: A drop of >1°C within 30 mins indicates successful central delivery.

Part 3: Peripheral Administration (Systemic)

Route: Intravenous (IV), Intraperitoneal (IP), or Subcutaneous (SC). Target: Peripheral tissues (Gut, Vasculature, Pancreas).

Physiological Effects[8][9][11]
  • Hypotension (Biphasic):

    • Mechanism: NT binds NTS1 on vascular smooth muscle (vasodilation) and stimulates histamine release from mast cells.

    • Note: In anesthetized rats, NT causes potent hypotension.[7][8] In conscious rats, central leakage can sometimes trigger a compensatory sympathetic pressor response (hypertension), creating conflicting data in literature.

  • Gastrointestinal Motility:

    • Stomach/Small Intestine: Inhibits motility (ileus-like effect).

    • Colon: Increases segmental contractions (defecation).

  • Metabolic Regulation:

    • Mechanism: Peripheral NT increases lipid absorption in the small intestine and can induce hyperglycemia by stimulating glucagon and inhibiting insulin secretion.

Experimental Protocol: Systemic Blood Pressure Monitoring

Materials:

  • Pressure transducer (e.g., carotid artery cannulation) or Non-invasive tail-cuff system.

Workflow:

  • Preparation: Cannulate the carotid artery (for invasive/high-fidelity) or warm the animal (for tail-cuff).

  • Administration: Inject NT (1–100 µg/kg) via jugular vein (IV) or peritoneum (IP).

  • Readout: Continuous recording of Mean Arterial Pressure (MAP).

    • Expected Result: Rapid, transient decrease in MAP (hypotension) lasting 10–30 minutes.[8]

Part 4: The Barrier Problem & Drug Development

The stark difference in effects necessitates specialized strategies for drug development.

  • Native this compound: Rapidly degraded by peptidases (half-life < 5 min) and BBB impermeability renders it useless as a CNS drug.

  • Brain-Penetrant Analogs:

    • PD149163: A modified NT fragment (NT8-13) with high NTS1 affinity that crosses the BBB. It induces hypothermia and antipsychotic effects after systemic injection.

    • NT69L: Another stable analog capable of central penetration.

Comparative Workflow: Central vs. Peripheral

Workflow_Comparison NativeNT Native this compound IV Peripheral Injection (IV/IP) NativeNT->IV ICV Central Injection (ICV) NativeNT->ICV Analog Brain-Penetrant Analog (e.g., PD149163) Analog->IV BBB_Block BBB Blocked IV->BBB_Block BBB_Cross BBB Crossed IV->BBB_Cross Cent_Effect Central Effects: - Hypothermia - Antipsychotic - Analgesia ICV->Cent_Effect Peri_Effect Peripheral Effects: - Hypotension - Gut Inhibition - Hyperglycemia BBB_Block->Peri_Effect BBB_Cross->Cent_Effect

Figure 2: Experimental decision tree showing how the route of administration and compound stability dictate the physiological readout.

Part 5: Summary Data Table

FeatureCentral Administration (ICV)Peripheral Administration (IV/IP)
Primary Target Hypothalamus, VTA, PAGVascular Smooth Muscle, Enteric Plexus
Thermoregulation Hypothermia (Potent, dose-dependent)No effect (unless analog crosses BBB)
Blood Pressure Variable (Hypo- or Hypertension)Hypotension (Vasodilation)
Pain Perception Analgesia (Antinociception)No effect
Feeding Behavior Anorexigenic (Suppresses appetite)Transient suppression (via Vagus)
Metabolism Weight lossIncreased lipid absorption / Weight gain
Key Reference Vincent et al., 1999Carraway & Leeman, 1973

References

  • Carraway, R., & Leeman, S. E. (1973). The isolation of a new hypotensive peptide, this compound, from bovine hypothalami. Journal of Biological Chemistry. Link

  • Vincent, J. P., Mazella, J., & Kitabgi, P. (1999). this compound and this compound receptors.[5] Trends in Pharmacological Sciences. Link

  • Boules, M., et al. (2001). this compound analogs: potential antipsychotic drugs. CNS Drug Reviews. Link

  • Binder, E. B., et al. (2001). this compound and dopamine interactions. Pharmacological Reviews. Link

  • Pettibone, D. J., et al. (2002). The effects of deleting the mouse this compound receptor NTR1 on central and peripheral responses to this compound.[7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Li, J., et al. (2021). The Role of Central this compound in Regulating Feeding and Body Weight. Endocrinology. Link

Sources

The Structural Blueprint of a Neuromodulator: An In-depth Technical Guide to the Characterization of Neurotensin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural characterization of the neurotensin (NT) peptide. We will delve into the methodologies and rationale behind elucidating its primary, secondary, and tertiary structures, as well as its functionally critical interaction with its receptors. This document is designed to be a practical and insightful resource, bridging theoretical concepts with field-proven experimental strategies.

Introduction: this compound - A Peptide of Diverse Function

This compound is a 13-amino acid neuropeptide with a wide spectrum of biological activities in both the central nervous system and peripheral tissues.[1][2] It acts as a neurotransmitter and a hormone, modulating processes such as pain perception, body temperature, and dopamine signaling, and is also implicated in various pathological conditions, including cancer.[1][2] Understanding the three-dimensional structure of this compound is paramount for deciphering its mechanism of action and for the rational design of therapeutic agents targeting its signaling pathways.

The primary sequence of bovine this compound is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH, where pGlu represents pyroglutamic acid, a post-translational modification of the N-terminal glutamine.[1][3] this compound is synthesized as part of a larger precursor protein that also contains the related neuropeptide, neuromedin N.[2][3] The biological activity of this compound is primarily attributed to its C-terminal fragment, particularly the last six amino acids (Arg-Arg-Pro-Tyr-Ile-Leu).[3]

Table 1: Physicochemical Properties of Bovine this compound

PropertyValueSource
Amino Acid SequencepGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu[1][3]
Molecular FormulaC₇₈H₁₂₁N₂₁O₂₀[3]
Average Molecular Weight1672.9 g/mol [3]
Monoisotopic Mass [M+H]⁺1690.928 Da[2]

Elucidating the Primary Structure: Synthesis and Sequencing

The foundation of any structural study is the unambiguous determination of the primary amino acid sequence. For a peptide like this compound, this involves chemical synthesis to obtain sufficient quantities of pure material, followed by mass spectrometry to verify its sequence and identify any modifications.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides like this compound in the laboratory.[4] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage if desired. For the native carboxylated C-terminus of this compound, a Wang or similar resin is appropriate. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Leucine) to the resin. The amino acid should be protected at its α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and any reactive side chains should also be protected.

  • Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF. This exposes the free amine for the next coupling step.

  • Coupling Cycle:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (Isoleucine) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Tyr, Pro, Arg, Arg, Pro, Lys, Asn, Glu, Tyr, Leu). For the N-terminal pyroglutamic acid, glutamine is added as the final amino acid, and cyclization to pyroglutamate occurs during the final cleavage from the resin.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Support Coupling1 Couple Fmoc-Leu-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Ile-OH Deprotection1->Coupling2 Wash Wash Coupling2->Wash Repeat Repeat Deprotection & Coupling Cycles Wash->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization

Caption: Workflow for the solid-phase peptide synthesis of this compound.

Mass Spectrometry for Primary Structure Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of the synthesized this compound peptide. Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used techniques.

  • Sample Preparation: Dissolve the purified this compound peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a similar solvent.

  • Spotting: Mix the peptide solution with the matrix solution on a MALDI target plate and allow it to co-crystallize as the solvent evaporates.

  • Data Acquisition: Analyze the sample using a MALDI-Time-of-Flight (TOF) mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the protonated peptide ([M+H]⁺).

  • Data Analysis: Compare the observed m/z value with the theoretical m/z calculated from the amino acid sequence to confirm the identity of the peptide. For further sequence confirmation, tandem MS (MS/MS) can be performed to generate fragment ions that correspond to specific peptide bonds.

Unraveling the Secondary Structure: A Peptide in Flux

The secondary structure of a peptide refers to the local, repeating conformations of the polypeptide chain, such as α-helices and β-sheets. Due to its relatively short length and lack of extensive hydrophobic core, this compound is a highly flexible peptide in aqueous solution, predominantly existing as a random coil.[5] However, in membrane-mimicking environments, it can adopt more ordered structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

  • Sample Preparation: Dissolve the purified this compound in the desired buffer (e.g., phosphate buffer for aqueous solution studies, or in the presence of micelles or liposomes to mimic a membrane environment).

  • Data Acquisition: Record the CD spectrum of the sample in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: The shape of the CD spectrum is indicative of the secondary structure. A random coil conformation will have a characteristic spectrum with a strong negative band around 200 nm. The presence of α-helical content would be indicated by negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. β-sheet structures show a negative band around 218 nm and a positive band around 195 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides more detailed, residue-specific information about the secondary structure and conformational dynamics of peptides in solution.

  • Chemical Shift Index (CSI): The deviation of the α-proton (Hα) chemical shifts from their random coil values can be used to identify regions of α-helical or β-strand conformation.

  • Nuclear Overhauser Effect (NOE): The presence of specific short-range NOEs between backbone protons (e.g., dαN(i, i+1), dNN(i, i+1)) can indicate the presence of helical or extended structures.

Defining the Tertiary Structure and Receptor-Bound Conformation

The tertiary structure describes the overall three-dimensional folding of the peptide. For a small and flexible peptide like this compound, a single, stable tertiary structure in solution is unlikely. However, understanding its conformational preferences and, most importantly, its structure when bound to its receptor, is crucial for understanding its function.

NMR Spectroscopy in Membrane-Mimicking Environments

To study the structure of this compound in a more biologically relevant context, NMR studies are often performed in the presence of membrane mimetics such as micelles (e.g., dodecylphosphocholine - DPC) or bicelles. These environments can induce a more ordered conformation.

  • Sample Preparation: Dissolve isotopically labeled (¹⁵N, ¹³C) this compound in a buffer containing DPC micelles at a concentration above the critical micelle concentration.

  • NMR Data Acquisition: Acquire a suite of 2D and 3D NMR experiments, including:

    • ¹H-¹⁵N HSQC: To obtain a fingerprint of the peptide and assign backbone amide resonances.

    • TOCSY: To assign side-chain proton resonances.

    • NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), which are used to derive distance restraints.

  • Structure Calculation: Use the distance restraints obtained from NOESY data, along with any dihedral angle restraints derived from chemical shifts, to calculate a family of 3D structures of this compound using computational algorithms.

Studies have shown that in membrane-mimicking environments, the C-terminus of this compound can adopt a β-turn or an extended, slightly curved structure, while the central region remains flexible.[4]

X-ray Crystallography of the this compound-Receptor Complex

The most definitive information about the bioactive conformation of this compound comes from the X-ray crystal structure of the peptide bound to its receptor, the this compound receptor 1 (NTSR1).

XRay_Workflow Expression Overexpression of NTSR1 Purification Solubilization and Purification of NTSR1 Expression->Purification Complex Formation of NTSR1-Neurotensin Complex Purification->Complex Crystallization Crystallization Screening Complex->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Phasing Phase Determination Diffraction->Phasing Modeling Model Building and Refinement Phasing->Modeling Structure Final 3D Structure Modeling->Structure

Caption: A simplified workflow for determining the crystal structure of the this compound-receptor complex.

The crystal structure of NTSR1 in complex with the C-terminal fragment of this compound (NT(8-13)) revealed that the peptide binds in an extended conformation, nearly perpendicular to the plane of the cell membrane.[6][7] The C-terminus of the peptide is oriented towards the core of the receptor, making extensive contacts with residues in the transmembrane helices and extracellular loops.[7]

Table 2: Key Interactions between this compound (NT(8-13)) and NTSR1

This compound ResidueNTSR1 Interacting ResiduesInteraction Type
Arg⁸Electronegative rim of the binding pocketElectrostatic
Arg⁹Electronegative rim of the binding pocketElectrostatic
Tyr¹¹Hydrophobic pocketvan der Waals
Ile¹²Deeply buried in a hydrophobic pocketvan der Waals
Leu¹³Interacts with Tyr324van der Waals

This table is a simplified representation based on the crystal structure data.[7][8]

This compound Receptors and Signaling

This compound exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): NTS1, NTS2, and a third receptor, NTS3 (also known as sortilin), which has a single transmembrane domain.[2] The NTS1 and NTS2 receptors share significant homology and belong to the Class A family of GPCRs.[2]

Upon binding of this compound, the NTS1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol.

NT_Signaling_Pathway NT This compound NTSR1 NTSR1 NT->NTSR1 Binds to Gq Gq Protein NTSR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathway of the this compound receptor 1 (NTSR1).

Conclusion and Future Directions

The structural characterization of this compound has provided invaluable insights into its function and its interaction with its receptors. The combination of chemical synthesis, mass spectrometry, CD and NMR spectroscopy, and X-ray crystallography has painted a detailed picture of this important neuropeptide. The flexible nature of this compound in solution highlights the significance of the receptor-bound conformation in dictating its biological activity.

Future research will likely focus on obtaining high-resolution structures of the full-length this compound peptide in complex with its various receptors, including NTS2. Furthermore, understanding the dynamics of the this compound-receptor interaction and the allosteric modulation of receptor signaling will be crucial for the development of novel therapeutics targeting the this compound system for the treatment of neurological and oncological diseases.

References

  • This compound - Wikipedia. [Link]

  • This compound Peptide - Anaspec. [Link]

  • NMR solution structure of this compound in membrane-mimetic environments: molecular basis for this compound receptor recognition - PubMed. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]

  • Structure of the agonist-bound this compound receptor - PubMed. [Link]

  • Assignment and conformation of this compound in aqueous solution by 1H NMR - PubMed. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. [Link]

  • Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure of the agonist-bound this compound receptor - PMC - NIH. [Link]

Sources

Methodological & Application

Precision Quantification of Neurotensin: A Competitive ELISA Protocol for Plasma and Tissue Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Neurotensin (NT) is a 13-amino acid neuropeptide (


) functioning as both a neurotransmitter and a neuromodulator in the CNS and periphery.[1][2] Its quantification is critical in studying psychiatric disorders, hypotension, and certain cancers. However, accurate measurement is plagued by two main variables: rapid proteolytic degradation  (plasma half-life < 5 minutes) and matrix interference  due to its small size.

This protocol details a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) optimized for sensitivity (detection limit ~1-10 pg/mL). Unlike sandwich formats which are often unsuitable for small haptens like NT, this method relies on the competition between endogenous NT and a biotinylated-NT tracer. Crucially, this guide integrates a mandatory Solid-Phase Extraction (SPE) workflow to eliminate the "matrix effect"—the primary cause of false positives in peptide immunoassays.

Pre-Analytical Variables: The Critical Success Factor

Scientific Rationale: Direct measurement of this compound in raw plasma is scientifically unsound. Large plasma proteins (albumin, globulins) nonspecifically bind to the capture antibody, masking the signal. Furthermore, peptidases (endopeptidases 24.11, 24.15, and 24.16) degrade NT almost instantly upon blood draw.

Sample Collection & Stabilization[3]
  • Anticoagulant: EDTA is preferred over heparin to minimize interference with antibody binding.

  • Protease Inhibition (Mandatory):

    • Immediately upon collection, add Aprotinin (500 KIU/mL final concentration) or a cocktail containing PMSF and EDTA .

    • Why? Aprotinin inhibits serine proteases that cleave the Arg-Arg bond in NT.

  • Storage: Centrifuge at

    
     for 15 min at 4°C. Separate plasma and freeze at -80°C immediately. Do not  cycle freeze-thaw more than once.
    
Solid-Phase Extraction (SPE) Workflow

This step is not optional for high-fidelity data. It concentrates the peptide and removes interfering proteins.

SPE_Workflow Sample 1. Acidification Plasma + 1% TFA (1:1) Precipitates large proteins Condition 2. Column Conditioning C18 Sep-Pak Column Wash: Methanol -> Water Load 3. Sample Loading Apply Acidified Plasma Flow rate: <1 mL/min Condition->Load Prepare Surface Wash 4. Wash Step 1% TFA in Water Removes salts/unbound proteins Load->Wash Bind Peptides Elute 5. Elution 60% Acetonitrile + 1% TFA Releases hydrophobic peptides (NT) Wash->Elute Purify Dry 6. Lyophilization Evaporate solvent (SpeedVac) Store powder at -20°C Elute->Dry Concentrate Recon 7. Reconstitution Dissolve in Assay Buffer Ready for ELISA Dry->Recon Final Prep

Caption: C18 Solid-Phase Extraction workflow to isolate this compound from complex biological matrices.

Assay Principle: Competitive ELISA

Because this compound is too small to effectively bind two antibodies simultaneously (as required for Sandwich ELISA), a Competitive format is used.

  • Capture: A microplate is coated with a secondary antibody (e.g., Goat anti-Rabbit IgG).

  • Competition: The sample (containing unlabeled NT) and a fixed amount of Biotinylated-NT (Tracer) are added. A primary Rabbit anti-NT antibody is also added.

  • Equilibrium: Endogenous NT and Biotin-NT compete for the limited binding sites on the Rabbit anti-NT antibody.

  • Signal: The Rabbit antibody binds to the Goat anti-Rabbit plate. Streptavidin-HRP is added to detect the Biotin-NT.

  • Result: Signal is inversely proportional to NT concentration. High NT in sample = Low Signal.[3]

Competitive_ELISA cluster_competition Competition Zone Plate Plate Surface (Goat Anti-Rabbit IgG) PrimaryAb Primary Antibody (Rabbit Anti-NT) Plate->PrimaryAb Captures SampleNT Sample NT (Analyte) SampleNT->PrimaryAb Blocks Tracer Logic High Sample NT = Low Tracer Binding = LOW SIGNAL SampleNT->Logic TracerNT Biotin-NT (Tracer) TracerNT->PrimaryAb Binds Signal HRP Signal (OD 450nm) TracerNT->Signal Generates Signal

Caption: Competitive binding mechanism. Endogenous NT displaces the tracer, reducing the final optical density.

Detailed Protocol

Reagents & Buffers

Ensure all reagents are at room temperature (20-25°C) before use.

ReagentComposition / Notes
Assay Buffer PBS (pH 7.4) + 1% BSA (Heat Shock Fraction) + 0.05% Tween-20. BSA prevents non-specific binding.
Wash Buffer PBS + 0.05% Tween-20.
Primary Antibody Rabbit anti-Neurotensin (C-terminal specific).
Tracer Biotinylated this compound.[4]
Stop Solution 2N Hydrochloric Acid (HCl).[5]
Standard Stock Synthetic this compound peptide (lyophilized). Reconstitute to 1 mg/mL in 0.1M Acetic Acid.
Standard Curve Preparation

Prepare fresh. Do not store diluted standards. Use Assay Buffer as the diluent.

TubeStandardVol.[1][5] StandardVol. BufferConc. (pg/mL)
S1 Stock (1 ng/mL)100 µL of Stock900 µL1000
S2 S1500 µL of S1500 µL500
S3 S2500 µL of S2500 µL250
S4 S3500 µL of S3500 µL125
S5 S4500 µL of S4500 µL62.5
S6 S5500 µL of S5500 µL31.25
S7 S6500 µL of S6500 µL15.6
B0 Zero Standard0 µL500 µL0
Assay Procedure
  • Plate Setup: Secure the strips in the holder. Map out Standards, Controls, and Samples in duplicate.

  • Add Primary Antibody: Add 50 µL of Rabbit Anti-NT to all wells except the Blank (NSB) wells.

  • Add Samples/Standards: Add 50 µL of extracted/reconstituted sample or standard to appropriate wells.

  • Add Tracer: Add 50 µL of Biotinylated-NT to ALL wells.

    • Note: The order is critical. Simultaneous addition ensures fair competition.

  • Incubation: Cover with plate sealer. Incubate for 2 hours at Room Temperature (or Overnight at 4°C for higher sensitivity) on an orbital shaker (300 rpm).

  • Wash: Aspirate and wash 4 times with 300 µL Wash Buffer. Invert and blot against clean paper towels.

  • Detection: Add 100 µL of Streptavidin-HRP solution to all wells. Incubate 45 mins at RT.[1]

  • Wash: Wash 4 times as above.

  • Development: Add 100 µL TMB Substrate . Incubate 15-30 mins in the dark. Blue color develops.

  • Stop: Add 50 µL Stop Solution . Color turns yellow.

  • Read: Measure OD at 450 nm immediately.

Data Analysis & Validation

Calculation
  • Calculate the mean absorbance for each duplicate.

  • Subtract the NSB (Blank) absorbance from all readings.

  • Calculate % Bound (B/B0) :

    
    
    
  • Plot

    
     (Y-axis) vs. Concentration (X-axis, Log scale).
    
  • Fit the curve using a 4-Parameter Logistic (4-PL) regression.

Quality Control Metrics (Acceptance Criteria)
  • Intra-Assay CV: < 10%

  • Inter-Assay CV: < 15%

  • Spike Recovery: 80–120% (Spike pure NT into extracted plasma to verify extraction efficiency).

  • Linearity: Serial dilutions of a high-positive sample should yield results parallel to the standard curve.

Troubleshooting
  • High Background: Insufficient washing or HRP concentration too high.

  • Low Sensitivity: Extraction loss (check C18 column pH) or protease degradation (check Aprotinin use).

  • Flat Curve: Tracer degraded or Primary Antibody inactive.

References

  • Carraway, R., & Leeman, S. E. (1973). The isolation of a new hypotensive peptide, this compound, from bovine hypothalami. Journal of Biological Chemistry. Link

  • Enzo Life Sciences. (n.d.). This compound ELISA Kit Product Manual. Enzo Life Sciences. Link

  • Thermo Fisher Scientific. (n.d.). Generic SPE Protocol for Peptide Clean-up and Concentration. Thermo Fisher Scientific. Link

  • Innovative Research. (n.d.). Rat this compound ELISA Kit Protocol. Innovative Research. Link

  • Ernst, N., et al. (2019). Prothis compound 1-117, a stable this compound precursor fragment identified in human circulation.[6] Peptides. Link

Sources

High-Fidelity Quantification of Neurotensin in Plasma and Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Instability Challenge

Neurotensin (NT) is a 13-amino acid neuropeptide (


) involved in dopaminergic modulation and gastrointestinal signaling.

The Core Problem: NT is notoriously unstable. In unpreserved plasma, the half-life of active NT is <2 minutes due to rapid cleavage by metalloendopeptidases (EC 3.4.24.15/16) and Angiotensin-Converting Enzyme (ACE). The primary degradation products are the N-terminal fragments NT(1-8) and NT(1-11), which many non-specific antibodies cross-react with, leading to false positives in immunoassays.

The Solution: This protocol prioritizes a "Freeze-Frame" approach—halting enzymatic activity at the moment of collection—followed by rigorous Solid Phase Extraction (SPE) to remove interfering matrix proteins.

Part 2: Pre-Analytical Protocols (The "Kill Switch")

The success of NT quantification is determined before the sample reaches the lab. You must arrest protease activity immediately.

A. Plasma Collection (Strict Cold Chain)

Do not use Heparin or Citrate alone; they do not inhibit the specific metalloproteases degrading NT.

  • Preparation: Pre-chill collection tubes (EDTA K2/K3) on wet ice.

  • Inhibitor Cocktail: Add Aprotinin (500 KIU/mL blood) and Pefabloc SC (0.1 mg/mL) to the tube prior to draw.

    • Note: EDTA alone provides partial stabilization by chelating divalent cations required by metalloproteases, but it is insufficient for long-term stability.

  • Collection: Draw whole blood and invert 5 times gently. Immediately place on wet ice.

  • Separation: Centrifuge at

    
     at 2,000 x g for 15 minutes within 20 minutes of collection.
    
  • Storage: Transfer plasma to pre-chilled polypropylene tubes. Flash freeze in liquid nitrogen. Store at -80°C.

B. Tissue Collection (Heat vs. Acid Stabilization)

Tissue contains high concentrations of peptidases released during homogenization.

Method A: Acid Extraction (Recommended for LC-MS)

  • Dissect tissue rapidly (<2 mins post-mortem) and freeze in liquid nitrogen.

  • Weigh frozen tissue without thawing.

  • Homogenize in 10 volumes of 1M Acetic Acid containing 20mM HCl (to precipitate proteins and deactivate enzymes irreversibly).

  • Boil the homogenate for 10 minutes (optional but recommended for total enzyme inactivation).

  • Centrifuge at 15,000 x g for 20 mins at

    
    . Collect supernatant.
    

Part 3: Sample Preparation (Solid Phase Extraction)

Direct analysis of plasma/tissue supernatant is impossible due to salt/protein interference. C18 SPE is mandatory.

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) or C18 columns (e.g., Waters Sep-Pak C18, 50mg).

StepSolvent/BufferVolumeMechanism
1. Condition Methanol (100%)2 mLSolvates C18 chains.
2. Equilibrate 0.1% TFA in Water2 mLPrepares column pH.[1]
3. Load Acidified Sample~1-2 mLPeptides bind to hydrophobic phase.
4. Wash 1 0.1% TFA in Water2 mLRemoves salts/polar interferences.
5. Wash 2 5% Methanol / 0.1% TFA2 mLRemoves moderately polar lipids.
6. Elute 80% Acetonitrile / 0.1% TFA 1 mLReleases this compound.

Post-Elution: Evaporate the eluate to dryness using a centrifugal vacuum concentrator (SpeedVac) at ambient temperature. Reconstitute in 50


 of LC mobile phase A.

Part 4: Analytical Method A - LC-MS/MS (Gold Standard)

LC-MS/MS offers the specificity required to distinguish active NT from its degradation fragments (NT 1-8).

Workflow Diagram

NT_Workflow cluster_0 Pre-Analytical cluster_1 Extraction cluster_2 LC-MS/MS Analysis Sample Sample Collection (Plasma/Tissue) Inhibit Protease Inhibition (EDTA + Aprotinin) Sample->Inhibit Acid Acidification Inhibit->Acid SPE C18 SPE Clean-up Acid->SPE Dry Evaporation & Reconstitution SPE->Dry LC UPLC Separation (C18 Column) Dry->LC MS Triple Quad MS (MRM Mode) LC->MS Data Quantification vs Internal Std MS->Data

Caption: End-to-end workflow for this compound quantification, emphasizing immediate inhibition and SPE cleanup.

LC Parameters
  • Column: Peptide C18 (e.g., 2.1 x 100mm, 1.7

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 45% B over 8 minutes (Peptides elute earlier than hydrophobic lipids).

MS/MS Parameters (MRM)

This compound (


) has a monoisotopic mass of ~1672.9 Da. It predominantly forms multiply charged ions.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Charge StateNote
This compound 558.3 837.5 [M+3H]3+Quantifier (Most intense)
This compound 837.0 420.2 [M+2H]2+Qualifier
NT-IS (Labeled) 560.3 840.5 [M+3H]3+Internal Standard (

)

Note: The triply charged precursor often yields better sensitivity for NT on modern ESI sources.

Part 5: Analytical Method B - Immunoassay (ELISA/RIA)

While less specific than MS, immunoassays are higher throughput.

Critical Selection Criteria:

  • Type: Competitive ELISA is standard for small peptides (Sandwich assays are difficult due to size).

  • Epitope Specificity: You must select an antibody targeting the C-terminus (residues 8-13).

    • Reason: The N-terminus is stable.[2][3] The C-terminus is where biological activity lies and where degradation occurs. An N-terminal antibody will detect biologically inactive fragments (NT 1-8), leading to massive overestimation.

Protocol Summary:

  • Plate Coating: Goat anti-rabbit IgG.

  • Incubation: Add Sample (extracted) + Primary Antibody (Rabbit anti-NT C-term) + Biotinylated NT Tracer.

  • Competition: Unlabeled NT in the sample competes with Biotin-NT for antibody binding sites.

  • Detection: Streptavidin-HRP + Substrate (TMB).

  • Result: Signal is inversely proportional to NT concentration.

Part 6: The "Stable Surrogate" Alternative (Pro-Neurotensin)

If measuring active NT proves too variable due to sampling logistics (e.g., clinical trials across multiple sites), measure Pro-Neurotensin (Pro-NT 1-117) .

  • Rationale: Pro-NT is released in equimolar amounts to NT but lacks the rapid degradation sequence.

  • Stability: Stable for >24 hours at room temperature in EDTA plasma.

  • Method: Sandwich ELISA (since the precursor is large enough for two antibodies).

  • Application: Used clinically as a marker for metabolic risk and breast cancer burden.[4]

Part 7: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery (<50%) Inefficient SPE elution or protein binding.Ensure sample is acidified (pH <3) before loading SPE.[1] Use "Low-Bind" plasticware.
High Background (MS) Phospholipids breaking through SPE.Add a stronger wash step (5% MeOH) or use PPT (Protein Precipitation) before SPE.
Inconsistent Replicates Protease degradation during thawing.Thaw samples on ice only. Add inhibitors again if processing time is long.

References

  • Carraway, R., & Leeman, S. E. (1973). The isolation of a new hypotensive peptide, this compound, from bovine hypothalami. Journal of Biological Chemistry, 248(19), 6854–6861. Link

  • Ernst, A., et al. (2006). Prothis compound 1–117, a stable this compound precursor fragment identified in human circulation.[4][5] Peptides, 27(7), 1787-1793.[5] Link

  • Melander, O., et al. (2012). Plasma prothis compound and incidence of diabetes, cardiovascular disease, breast cancer, and mortality.[4] JAMA, 308(14), 1469-1475. Link

  • Thermo Fisher Scientific. (2023). Generic SPE Protocol for Peptide Clean-up and Concentration. Application Note. Link

  • Bhandari, D. R., et al. (2019). Profiling of neuropeptides in brain tissue by MALDI-TOF mass spectrometry.[6] Methods in Molecular Biology, 2009, 109-119. Link

Sources

Application Note: Investigating Neurotensin (NTS) Gene Function via CRISPR/Cas9

[1]

Abstract & Strategic Overview

Neurotensin (NTS) is a 13-amino acid neuropeptide implicated in the pathophysiology of schizophrenia, hypotension, and analgesia. While receptor-side pharmacology (NTSR1/2) is well-characterized, the precise autocrine and paracrine regulatory mechanisms of the NTS gene itself remain under-explored.

This Application Note details a rigorous workflow for perturbing the NTS gene using CRISPR/Cas9. Unlike receptor knockouts, targeting a secreted peptide gene requires a specialized validation strategy. We cannot simply measure surface expression; we must verify the loss of the secreted bioactive peptide.

Key Technical Challenge: The NTS gene encodes a pre-pro-hormone. Effective silencing requires targeting the signal peptide sequence (Exon 1/2) to prevent translocation to the ER, ensuring no partial bioactive fragments are processed.

Experimental Design & Strategy

Target Selection and gRNA Design

To study NTS function, we utilize a Knockout (KO) strategy.

  • Target Locus: Human NTS (Gene ID: 4922) or Rat Nts.

  • Critical Region: Exon 2 (containing the start codon and signal peptide).

  • Rationale: Indels here cause frameshifts that abolish the translation of the pre-pro-neurotensin precursor, preventing the formation of both this compound and Neuromedin N.

Delivery System: RNP Complex

We recommend Ribonucleoprotein (RNP) delivery (Cas9 protein + sgRNA) over plasmid DNA.

  • Causality: RNPs degrade within 24-48 hours, significantly reducing off-target cleavage compared to the prolonged expression of plasmid-based Cas9.

  • Efficiency: Higher immediate editing activity in difficult-to-transfect neuronal lines (e.g., PC12, SH-SY5Y).

Workflow Visualization

The following diagram outlines the "Design-to-Data" workflow.

CRISPR_NTS_WorkflowDesigngRNA Design(Target NTS Exon 2)AssemblyRNP Assembly(Cas9 + sgRNA)Design->Assembly SynthesisTransfectionElectroporation(Nucleofection)Assembly->Transfection DeliverySortingFACS Enrichment(GFP Co-transfection)Transfection->Sorting 48h Post-TransfectionGenotypingGenotyping(TIDE / Sanger)Sorting->Genotyping Clonal ExpansionPhenotypingFunctional Assay(Ca2+ Flux / ELISA)Genotyping->Phenotyping Validated Clones

Figure 1: End-to-end workflow for generating and validating NTS-knockout cell lines.

Protocol: Generation of NTS-Knockout Cell Lines

Model System: PC12 Cells (Rat pheochromocytoma) – Endogenously express and secrete this compound.

Reagents & Equipment
  • Cas9 Nuclease: Alt-R® S.p. Cas9 Nuclease V3 (IDT) or equivalent.

  • sgRNA: Chemically modified synthetic sgRNA (Synthego/IDT).

    • Design Tip: Use CHOPCHOP or Benchling to select guides with On-Target Score >60 and Off-Target Score >80.

  • Transfection: 4D-Nucleofector™ (Lonza) or Neon™ Transfection System.

  • Media: RPMI-1640 + 10% Horse Serum + 5% FBS.

Step-by-Step Methodology

Step 1: RNP Complex Assembly

  • Resuspend sgRNA to 100 µM in TE buffer.

  • Dilute Cas9 protein to 60 µM.

  • Mix sgRNA and Cas9 at a 1.2:1 molar ratio (e.g., 120 pmol sgRNA : 100 pmol Cas9) in Resuspension Buffer R.

  • Incubate at room temperature for 20 minutes to form RNP complexes.

Step 2: Electroporation

  • Harvest PC12 cells (passage 5-15) and count. Target:

    
     cells per reaction.
    
  • Spin down cells (200 x g, 5 min) and resuspend in 10 µL of Buffer R containing the RNP complex.

  • Optional: Add 1 µg of pmaxGFP plasmid (carrier DNA) to enable FACS sorting.

  • Electroporate using program EN-138 (for 4D-Nucleofector).

  • Immediately transfer cells to pre-warmed media in a 24-well plate.

Step 3: Enrichment & Clonal Isolation

  • 48 Hours Post-Edit: Dissociate cells.

  • FACS: Sort GFP-positive cells (top 20% intensity) into 96-well plates (1 cell/well) containing conditioned media to support single-cell growth.

  • Expand clones for 3-4 weeks.

Validation Strategy (The "Trustworthiness" Pillar)

A common failure mode in peptide studies is assuming genomic editing equals functional loss. You must validate at both the DNA and Protein/Peptide levels.

Genotypic Validation (TIDE Analysis)

Do not rely solely on T7E1 assays, which can miss small indels.

  • Extract gDNA from expanded clones.

  • PCR amplify the target region (primers should flank the cut site by >200bp).

  • Perform Sanger Sequencing.[1][2][3][4]

  • Analysis: Upload trace files to the TIDE (Tracking of Indels by Decomposition) web tool.[1]

    • Pass Criteria: >90% Indel frequency in the clonal population.

    • Fail Criteria: Presence of wild-type (WT) trace peaks.

Phenotypic Validation (Conditioned Media Transfer)

Since NTS is secreted, measuring intracellular levels is insufficient. We use a Functional Reporter Assay .

  • Donor Cells: Candidate NTS KO clones (PC12).

  • Reporter Cells: CHO-K1 or HEK293 cells stably expressing NTSR1 (NTS Receptor 1).

Protocol:

  • Culture NTS KO clones for 24h in serum-free media to accumulate secreted peptides.

  • Collect supernatant (conditioned media).

  • Apply supernatant to Reporter Cells loaded with a Calcium dye (Fluo-8).

  • Readout: If NTS is knocked out, the supernatant will fail to trigger Calcium flux in the reporter cells compared to WT supernatant.

Downstream Functional Assays

Once the KO is validated, use these assays to study the gene's function.

Calcium Signaling Pathway

This compound signaling via NTSR1 is Gq-coupled, leading to IP3-mediated Calcium release.

NTS_SignalingNTSThis compound (Ligand)NTSR1NTSR1 (GPCR)NTS->NTSR1 BindingGqGq ProteinNTSR1->Gq ActivationPLCPLC-betaGq->PLC StimulatesPIP2PIP2PLC->PIP2 HydrolysisIP3IP3PIP2->IP3 GeneratesEREndoplasmic ReticulumIP3->ER Binds IP3RCaCa2+ ReleaseER->Ca Efflux

Figure 2: The Canonical Gq-GPCR pathway activated by this compound.

Comparative Assay Data

The following table summarizes expected results when comparing Wild Type (WT) vs. NTS KO cells.

Assay TypeReadoutWild Type (WT)NTS KO (CRISPR)Interpretation
TIDE Analysis Indel %< 1%> 90%Successful gene disruption.
ELISA (Supernatant) NTS Conc.High (>100 pg/mL)Not DetectedLoss of peptide secretion.
Reporter Ca2+ Flux RFU (Fluorescence)High SpikeBaselineFunctional loss of bioactive ligand.
Proliferation Cell CountNormalVariableNTS is a known mitogen; KO may slow growth.

References

  • Brinkman, E. K., et al. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition. Nucleic Acids Research. [Link]

    • Context: Source of the TIDE analysis method for valid
  • Krumm, B. E., et al. (2023). Unravelling the mechanism of this compound recognition by this compound receptor 1. Nature Communications. [Link]

    • Context: Detailed structural biology of NTS/NTSR1 interaction and signaling kinetics.
  • Addgene. CRISPR Guide RNA Design for NTS. [Link]

    • Context: General guidelines for designing gRNAs near the Transcription Start Site (TSS).
  • Trudeau, L. E. (2000). this compound regulates intracellular calcium in ventral tegmental area astrocytes.[5] Neuroscience. [Link]

    • Context: Validates the Calcium flux assay as a primary readout for this compound activity.
  • Synthego. CRISPR Knockout Guide. [Link][6]

    • Context: Protocols for RNP assembly and transfection optimiz

Application Notes & Protocols: Immunohistochemical Detection of Neurotensin-Expressing Neurons

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Neurotensin Circuitry

This compound (NT) is a 13-amino acid neuropeptide with a wide distribution throughout the central nervous system (CNS).[1] It plays a significant role as a neurotransmitter and neuromodulator, influencing a variety of physiological and behavioral processes, including dopamine signaling, thermoregulation, and nociception. Given its involvement in neuropsychiatric and neurodegenerative disorders, accurately mapping the distribution and morphology of NT-expressing neurons is critical for advancing our understanding of brain function and developing novel therapeutics.

Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the localization of specific proteins within the complex architecture of neural tissue.[2][3] This application note provides a comprehensive, field-proven protocol for the robust and specific immunohistochemical staining of this compound-expressing neurons in brain tissue. It is designed to guide researchers through the entire workflow, from tissue preparation to final visualization, emphasizing the rationale behind each step to ensure reproducible and high-quality results.

The Scientific Principle: A Multi-Layered Amplification Approach

The protocol described herein utilizes an indirect immunohistochemical method. This approach offers superior sensitivity compared to direct methods due to its inherent signal amplification. The core principle involves:

  • Primary Antibody Binding: A highly specific primary antibody raised against this compound binds to the target antigen within the neuron.

  • Secondary Antibody Recognition: A secondary antibody, which is conjugated to an enzyme (like Horseradish Peroxidase - HRP) or a fluorophore, is directed against the species of the primary antibody. Multiple secondary antibodies can bind to a single primary antibody, providing the first level of signal amplification.[4]

  • Signal Visualization:

    • Chromogenic Detection: For HRP-conjugated secondaries, a substrate/chromogen solution (e.g., DAB) is added. The enzyme catalyzes a reaction that produces a colored, insoluble precipitate at the site of the antigen, which can be visualized with a standard light microscope.

    • Fluorescent Detection: For fluorophore-conjugated secondaries, the tissue is excited with light of a specific wavelength, causing the fluorophore to emit light at a longer wavelength, which is then detected using a fluorescence microscope.

For detecting low-abundance antigens like neuropeptides, further signal amplification may be necessary. Methods like the Avidin-Biotin Complex (ABC) or Tyramide Signal Amplification (TSA) can be employed to significantly increase signal intensity.[4][5][6]

Core Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the immunohistochemistry protocol for this compound-expressing neurons.

IHC_Workflow A Tissue Preparation (Perfusion & Fixation) B Sectioning (Vibratome/Cryostat) A->B C Antigen Retrieval (Heat-Induced) B->C For Paraffin Sections D Blocking Steps (Endogenous Peroxidase & Non-Specific Binding) B->D For Frozen Sections C->D E Primary Antibody Incubation (anti-Neurotensin) D->E F Secondary Antibody Incubation (HRP/Fluorophore-conjugated) E->F G Signal Detection (DAB or Fluorescence) F->G H Counterstaining & Mounting G->H I Microscopy & Analysis H->I

Caption: General workflow for immunohistochemical staining of this compound.

Part 1: Foundational Steps - Antibody Selection and Tissue Preparation

Success in IHC is built upon a foundation of meticulous preparation and the use of validated reagents.

Antibody Selection and Validation: The Cornerstone of Specificity

The single most critical factor for successful IHC is the quality and specificity of the primary antibody.

  • Primary Antibody: Choose a primary antibody against this compound that has been validated for immunohistochemistry. Look for validation data from the manufacturer, such as Western blots showing a band at the correct molecular weight or IHC images on control tissues known to express this compound (e.g., rat amygdala).[7][8] The choice between monoclonal and polyclonal antibodies depends on the desired application; monoclonals offer high specificity, while polyclonals can sometimes provide a stronger signal.

  • Specificity Controls: The specificity of the staining should always be confirmed. The most definitive control is pre-adsorption of the antibody with the immunizing peptide (this compound).[9] This should completely eliminate the staining signal.[7][10]

  • Secondary Antibody: The secondary antibody must recognize the host species of the primary antibody (e.g., if the primary is a rabbit anti-neurotensin, use a goat anti-rabbit secondary). For multiplexing, ensure secondary antibodies are from different host species and are cross-adsorbed to prevent cross-reactivity.

Tissue Preparation: Preserving Antigenicity and Morphology

The goal of tissue preparation is to preserve both the structural integrity of the neurons and the antigenicity of this compound.

  • Fixation: The most common method for neuroscience applications is transcardial perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). This cross-linking fixative provides excellent morphological preservation.[11] Over-fixation can mask epitopes, while under-fixation leads to poor morphology.[12]

  • Tissue Processing:

    • Vibratome Sectioning (Free-Floating): This is often preferred for neuronal IHC as it generally preserves antigenicity better than paraffin embedding and allows for thicker sections (30-50 µm), which is ideal for visualizing neuronal processes.[2]

    • Cryosectioning: This method is rapid and preserves many epitopes well.[2] However, ice crystal formation can damage fine cellular morphology.

    • Paraffin Embedding: While providing excellent structural preservation, the heating and solvent exposure during this process can significantly mask antigens, making a subsequent antigen retrieval step mandatory.[2]

Part 2: The Staining Protocol - A Step-by-Step Guide

This protocol is optimized for 40 µm free-floating vibratome sections of PFA-perfused brain tissue. Adjustments may be required for other tissue types or preparation methods.

Reagents and Materials
ReagentPurpose
Phosphate-Buffered Saline (PBS)Main wash buffer
Triton X-100Permeabilizing agent
Hydrogen Peroxide (H₂O₂)Quenches endogenous peroxidase activity
Normal Goat Serum (NGS)Blocking agent for non-specific binding
Primary Antibody (anti-Neurotensin)Binds to the target antigen
Biotinylated Secondary AntibodyBinds to the primary antibody
Avidin-Biotin-HRP Complex (ABC Kit)Signal amplification complex
3,3'-Diaminobenzidine (DAB)Chromogen for HRP visualization
Sodium Citrate Buffer (pH 6.0)Antigen retrieval buffer
Hematoxylin or DAPINuclear counterstain
Mounting MediumFor coverslipping and long-term preservation
Antibody Dilution Parameters

Proper antibody titration is essential to achieve a high signal-to-noise ratio. The following are suggested starting dilutions; always optimize for your specific antibody lot and tissue.

Antibody/ReagentSuggested Starting DilutionDiluent
Primary Antibody (e.g., Rabbit anti-NT) 1:4000 - 1:8000[7][10]PBS + 0.3% Triton X-100 + 2% NGS
Secondary Antibody (e.g., Goat anti-Rabbit, Biotinylated) 1:500 - 1:1000PBS + 0.3% Triton X-100
ABC Reagent As per manufacturer's instructionsPBS
Detailed Staining Procedure

Day 1: Tissue Preparation and Antibody Incubation

  • Washing: Place free-floating sections into a 24-well plate. Wash 3 x 10 minutes with PBS to remove cryoprotectant or storage solution.

  • Antigen Retrieval (Optional but Recommended): For PFA-fixed tissue, heat-induced epitope retrieval (HIER) can significantly enhance the signal.

    • Pre-heat 10 mM Sodium Citrate buffer (pH 6.0) to 95°C in a water bath.[13]

    • Incubate sections in the hot citrate buffer for 20-30 minutes.[13]

    • Allow the buffer to cool down to room temperature with the sections inside (approx. 30 minutes). This gradual cooling is critical.[14]

    • Wash sections 3 x 5 minutes in PBS.

  • Endogenous Peroxidase Quenching (For Chromogenic Detection Only):

    • Incubate sections in 0.3% H₂O₂ in PBS for 15-30 minutes at room temperature.[11] This step is vital to prevent false-positive signals from endogenous enzymes.

    • Wash 3 x 10 minutes with PBS.

  • Blocking Non-Specific Binding:

    • Incubate sections in a blocking solution of 10% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature. The serum should be from the same species as the secondary antibody.[10][15]

  • Primary Antibody Incubation:

    • Without washing, remove the blocking solution and add the primary anti-Neurotensin antibody diluted in PBS containing 2% NGS and 0.3% Triton X-100.

    • Incubate for 24-48 hours at 4°C with gentle agitation.[10][16] Longer incubation times at lower temperatures often yield better results with lower background.[11]

Day 2: Signal Amplification and Detection

  • Washing: Wash sections extensively to remove unbound primary antibody: 3 x 15 minutes in PBS with 0.1% Triton X-100.

  • Secondary Antibody Incubation:

    • Incubate sections in the biotinylated secondary antibody solution for 1-2 hours at room temperature.

    • Wash 3 x 10 minutes in PBS.

  • ABC Complex Incubation (Signal Amplification):

    • Prepare the ABC reagent according to the manufacturer's instructions at least 30 minutes before use.

    • Incubate sections in the ABC reagent for 1 hour at room temperature. The ABC method provides a robust amplification of the signal.[4][5]

    • Wash 3 x 10 minutes in PBS.

  • Chromogenic Detection:

    • Prepare the DAB substrate solution immediately before use. (Caution: DAB is a suspected carcinogen. Handle with appropriate personal protective equipment).

    • Incubate sections in the DAB solution until the desired staining intensity is reached (typically 2-10 minutes). Monitor the reaction under a dissecting microscope.

    • Stop the reaction by transferring the sections into PBS.

  • Mounting, Dehydration, and Coverslipping:

    • Mount the stained sections onto gelatin-coated or positively charged glass slides.

    • Allow sections to air dry completely.

    • Dehydrate through a graded series of ethanol (e.g., 70%, 95%, 100%), clear in xylene, and coverslip using a permanent mounting medium.

Part 3: Validation, Controls, and Troubleshooting

A scientifically sound IHC experiment is a self-validating system. Rigorous controls are not optional; they are essential for correct data interpretation.

Mandatory Controls
Control TypePurpose & ProcedureExpected Outcome
Positive Control To validate that the protocol and reagents are working. Use a tissue region known to express high levels of this compound (e.g., central amygdaloid nucleus).Strong, specific staining in the expected cell population.
Negative Control (Primary Omission) To check for non-specific binding of the secondary antibody or detection reagents. Omit the primary antibody incubation step.No staining. If staining occurs, there is an issue with the secondary antibody or blocking steps.[15]
Negative Tissue Control To check for antibody cross-reactivity. Use a tissue known to not express this compound (e.g., cerebellum).No staining.
Peptide Adsorption Control The "gold standard" for antibody specificity. Pre-incubate the primary antibody with an excess of the this compound peptide before applying it to the tissue.Complete absence of staining.[9][10]
Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
No Staining or Weak Signal - Inactive primary antibody (improper storage, expired).- Antigen masked by over-fixation.- Primary antibody concentration too low.- Insufficient signal amplification.- Re-titer the primary antibody; use a new vial.[17]- Optimize antigen retrieval (increase time or try a different pH buffer).[17]- Use a more sensitive detection method (e.g., Tyramide Signal Amplification).[6]- Ensure positive controls are working.[18]
High Background Staining - Primary antibody concentration too high.- Inadequate blocking.- Insufficient washing.- Endogenous peroxidase activity not quenched.- Perform an antibody titration to find the optimal dilution.[15]- Increase blocking time or the concentration of normal serum.- Increase the duration and number of wash steps.[15]- Ensure the H₂O₂ quenching step is performed correctly.
Non-Specific Staining - Cross-reactivity of the primary or secondary antibody.- Sections dried out during the procedure.- Use a more specific (e.g., monoclonal) or affinity-purified primary antibody.[17]- Use a cross-adsorbed secondary antibody.[15]- Keep slides in a humidified chamber during incubations.[11]

Visualizing the Detection Principle

This diagram illustrates the indirect IHC method with ABC amplification.

IHC_Principle Antigen This compound (Antigen) PrimaryAb Primary Antibody (Rabbit anti-NT) Antigen->PrimaryAb Binds to Target SecondaryAb Secondary Antibody (Biotinylated Goat anti-Rabbit) PrimaryAb->SecondaryAb Recognizes Primary ABC_Complex Avidin-Biotin-HRP Complex SecondaryAb->ABC_Complex Biotin-Avidin Binding DAB_Precipitate DAB Precipitate (Brown, Insoluble) ABC_Complex->DAB_Precipitate HRP Catalyzes DAB_Substrate DAB Substrate (Colorless)

Caption: Principle of indirect IHC with ABC signal amplification.

References

  • The Method of IHC Antigen Retrieval. (2021). Creative Diagnostics. [Link]

  • Immunohistochemistry in the Central Nervous System Protocol. Creative Diagnostics. [Link]

  • This compound Antibody | 20072. ImmunoStar - Maxanim. [Link]

  • Boudin, H., et al. (1996). Cellular distribution of this compound receptors in rat brain: immunohistochemical study using an antipeptide antibody against the cloned high affinity receptor. Journal of Comparative Neurology. [Link]

  • Antigen Retrieval to identify Cell types during Neurogenesis | Protocol Preview. (2022). JoVE. [Link]

  • IHC for brain slice sections video protocol. (2019). Abcam. [Link]

  • Ramos-Vara, J. A., et al. (2023). A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques. Frontiers in Neuroanatomy. [Link]

  • Jennes, L., et al. (1982). This compound: topographical distribution in rat brain by immunohistochemistry. Journal of Comparative Neurology. [Link]

  • Gown, A. M. (2015). Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers. Biomarker Insights. [Link]

  • Prensner, R., et al. (2008). A new antigen retrieval technique for human brain tissue. Mount Sinai Journal of Medicine. [Link]

  • This compound antibody - 418 005. Synaptic Systems. [Link]

  • Liu, S. (2024). Immunohistochemistry and its Applications in Neuroscience. Iris Publishers. [Link]

  • Koga, K., et al. (2015). Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. Frontiers in Neuroanatomy. [Link]

  • Hello! Does someone know of any antibody for this compound? (2024). ResearchGate. [Link]

  • Which is the best IHC technique for staining only neurons? (2013). ResearchGate. [Link]

  • Gibbons, S. K., et al. (2011). Novel Immunohistochemical Techniques Using Discrete Signal Amplification Systems for Human Cutaneous Peripheral Nerve Fiber Imaging. Journal of Histochemistry & Cytochemistry. [Link]

  • Poveda, C., et al. (2008). A New Antigen Retrieval Technique for Human Brain Tissue. PLoS ONE. [Link]

  • Antigen Retrieval Methods & Techniques on Literature. IHC WORLD. [Link]

  • IHC Troubleshooting. Leica Biosystems. [Link]

  • IHC Troubleshooting Guide | Common Issues & Fixes. Boster Bio. [Link]

  • Li, Y., et al. (2023). Signal Amplification-Based Biosensors and Application in RNA Tumor Markers. MDPI. [Link]

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Application Notes & Protocols: Advanced In Situ Hybridization Techniques for Localizing Neurotensin mRNA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Neurotensin Expression in the Nervous System

This compound (NT) is a 13-amino acid neuropeptide with a diverse and critical role in the central nervous system, modulating everything from dopamine signaling and antipsychotic drug action to thermoregulation and nociception. Understanding the precise anatomical distribution of cells synthesizing this peptide is fundamental to unraveling its function in both normal physiology and pathological states. In situ hybridization (ISH) is a uniquely powerful technique that allows for the visualization of specific nucleic acid sequences, such as this compound mRNA, within the morphological context of the tissue.[1][2][3] This provides an unparalleled view of gene expression at the cellular level, answering the critical question: "which specific cells are transcribing the this compound gene?"[3]

This guide provides a comprehensive overview and detailed protocols for localizing this compound mRNA in neuronal tissue, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles, explain the critical choices behind each step, and offer two robust protocols: a classic, high-sensitivity radioactive method and a modern, high-resolution non-radioactive chromogenic approach.

Foundational Principles and Strategic Choices

Before proceeding to the bench, it is crucial to understand the key decisions that will shape the outcome of your experiment. The success of ISH is not merely procedural; it is the culmination of carefully considered strategic choices.

Probe Design: The Key to Specificity

The heart of the ISH technique is the probe, a labeled nucleic acid strand complementary to the target NT mRNA sequence.[2]

  • Probe Type : RNA probes (riboprobes) are generally preferred for mRNA detection over DNA probes due to the higher thermal stability of RNA-RNA hybrids, which allows for more stringent washing conditions and thus lower background.[4]

  • Probe Length : Optimal sensitivity and specificity are typically achieved with probes between 250 and 1,500 bases.[4] Probes around 800 bases often provide the best balance.[4] While larger probes can carry more label, they may penetrate tissue less effectively; very short probes may not bind with sufficient avidity.[5][6]

  • Sequence Selection : Whenever possible, design probes to target the 3' untranslated region (3' UTR) of the this compound mRNA. This region typically has lower sequence homology with other genes, minimizing the risk of cross-hybridization with related transcripts.

  • Controls are Non-Negotiable : A sense probe is an essential negative control. It has the same sequence as the target mRNA and should not hybridize, thus revealing any non-specific binding.[6] A positive control probe for a ubiquitously expressed housekeeping gene (e.g., GAPDH, β-actin) should be used to validate that the overall technique is working and that the RNA quality of the tissue is sufficient.[7]

Tissue Preparation: Preserving RNA and Morphology

The goal of tissue preparation is twofold: preserve the structural integrity of the tissue and protect the target mRNA from degradation by ubiquitous RNases.[4]

  • Fixation : Perfusion with 4% paraformaldehyde (PFA) followed by a post-fixation of the tissue block is a standard and effective method for brain tissue.[5] This cross-links proteins, inactivating endogenous RNases and locking the mRNA in place. It is critical to optimize fixation time; under-fixation leads to poor morphology and RNA loss, while over-fixation can mask the target sequence, reducing signal intensity.[5][8][9] For adult brain slices (2-3 mm), a 2-3 hour post-fixation is often optimal.[5]

  • Cryosectioning : After fixation and cryoprotection (typically in a sucrose solution), the tissue is rapidly frozen.[10][11] Sectioning on a cryostat at 10-20 µm thickness is standard. Sections are mounted on adhesive slides (e.g., SuperFrost Plus) to prevent tissue loss during the numerous washing steps.[5]

Radioactive vs. Non-Radioactive Detection: A Comparative Analysis

The choice between radioactive and non-radioactive detection methods is a primary decision point, with significant implications for sensitivity, resolution, safety, and workflow.

FeatureRadioactive ISH (³⁵S, ³²P)Non-Radioactive ISH (DIG, Biotin)
Sensitivity Extremely high; capable of detecting very low copy numbers of mRNA.[12]High, but generally less sensitive than radioactive methods. Signal can be amplified.
Resolution Lower cellular resolution due to scatter of radioactive particles (visualized as silver grains).Excellent cellular and even subcellular resolution (visualized as a colored precipitate or fluorescent signal).[3]
Workflow Lengthy; requires autoradiography exposure for days to weeks.Faster; colorimetric or fluorescent signal can be developed in hours.[3]
Safety Requires specialized handling and disposal of radioactive isotopes.Safer, involves standard chemical handling procedures.[13]
Quantification Semi-quantitative, based on grain density analysis.More difficult to quantify accurately; signal is enzymatic and can plateau.
Best For Detecting low-abundance transcripts; large-scale anatomical mapping.High-resolution anatomical studies; co-localization with immunohistochemistry.

Workflow Overview: The Path to Visualization

All ISH experiments, regardless of the detection method, follow a similar core workflow. Understanding this logical progression is key to troubleshooting and optimization.

Caption: General workflow for in situ hybridization.

Detailed Protocol I: Non-Radioactive Chromogenic ISH for this compound mRNA

This protocol utilizes a digoxigenin (DIG)-labeled riboprobe, which is detected by an anti-DIG antibody conjugated to alkaline phosphatase (AP). The enzyme then converts a chromogenic substrate (NBT/BCIP) into a visible purple-blue precipitate.[3][14]

Reagents and Buffers (RNase-Free)
  • DEPC-Treated Water : Treat all aqueous solutions and glassware to eliminate RNases.

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K (Prot K) : 20 µg/mL in PBS.

  • Triethanolamine Buffer

  • Acetic Anhydride

  • Hybridization Buffer : 50% formamide, 5x SSC, 50 µg/mL heparin, 1x Denhardt's solution, 0.1% Tween-20, 500 µg/mL yeast tRNA.

  • Stringent Wash Buffers : 5x SSC, 2x SSC, 0.2x SSC.

  • MABT Buffer : Maleic acid buffer with Tween-20.[15]

  • Blocking Solution : 2% Roche Blocking Reagent in MABT.

  • Anti-DIG-AP Antibody (e.g., from Roche).

  • NTM Buffer : NaCl, Tris-HCl pH 9.5, MgCl₂.[15]

  • NBT/BCIP Stock Solution

Step-by-Step Methodology

Day 1: Tissue Preparation and Hybridization

  • Tissue Preparation : Prepare 14 µm cryosections from PFA-fixed, sucrose-cryoprotected brain tissue onto SuperFrost Plus slides and allow them to air dry for 1-2 hours.[5]

  • Post-fixation : Fix slides in 4% PFA for 10 minutes at room temperature.[16]

  • Washes : Wash 2 x 5 minutes in PBS.

  • Permeabilization :

    • Rationale : This step uses a protease to partially digest cellular proteins, allowing the probe to access the target mRNA.[2][3] Over-digestion will destroy tissue morphology, while under-digestion will result in a weak signal.[8][17]

    • Protocol : Incubate slides in Proteinase K solution for 10 minutes at 37°C.

  • Re-fixation : Briefly fix again in 4% PFA for 5 minutes to halt protease activity.

  • Acetylation :

    • Rationale : Acetic anhydride acetylates amino groups in the tissue, neutralizing positive charges and reducing non-specific electrostatic binding of the negatively charged probe.[16]

    • Protocol : Incubate in a freshly prepared solution of 0.25% acetic anhydride in triethanolamine buffer for 10 minutes with stirring.[16]

  • Prehybridization :

    • Rationale : This step saturates non-specific binding sites in the tissue with components of the hybridization buffer before the probe is added.

    • Protocol : Cover sections with hybridization buffer and incubate for 2-4 hours at 65°C in a humidified chamber.[16]

  • Hybridization :

    • Rationale : The probe, denatured to a single-stranded form, is incubated with the tissue overnight. The temperature is kept high (65°C) with 50% formamide to ensure only highly specific probe-target binding occurs.[2]

    • Protocol : Drain the prehybridization buffer. Dilute the DIG-labeled this compound probe (typically 1:1000) in fresh, pre-warmed hybridization buffer.[5] Denature the probe by heating at 95°C for 2 minutes, then immediately chill on ice.[4] Apply ~100-300 µL of probe solution per slide, cover with a coverslip, and incubate overnight (16-18 hours) at 65°C in a humidified chamber.[4][5][15]

Day 2: Washes and Immunodetection

  • Post-Hybridization Washes :

    • Rationale : These are the most critical steps for reducing background.[8] A series of washes with increasing stringency (decreasing salt concentration and high temperature) removes unbound and non-specifically bound probe.[9]

    • Protocol :

      • Gently remove coverslips in 5x SSC at 65°C.

      • Wash 2 x 30 minutes in 0.2x SSC at 65°C.[5][15]

      • Wash 2 x 5 minutes in MABT at room temperature.[5]

  • Blocking :

    • Rationale : Blocks non-specific binding sites to prevent the anti-DIG antibody from sticking indiscriminately.

    • Protocol : Incubate in Blocking Solution for 1 hour at room temperature.[5]

  • Antibody Incubation : Dilute the Anti-DIG-AP antibody (e.g., 1:1500) in Blocking Solution.[5] Apply to sections and incubate overnight at 4°C in a humidified chamber.[5]

Day 3: Signal Development

  • Washes : Wash slides thoroughly in MABT, 3 x 10 minutes.[5]

  • Equilibration : Wash for 10 minutes in NTM buffer to adjust the pH for the alkaline phosphatase enzyme.

  • Color Development :

    • Rationale : The AP enzyme on the antibody converts the soluble NBT/BCIP substrates into an insoluble, colored precipitate, revealing the location of the hybridized probe.

    • Protocol : Incubate slides in NTM buffer containing NBT and BCIP in the dark.[3][5] Monitor the color reaction periodically under a microscope. Development can take from 2 hours to overnight.

  • Stopping the Reaction : Once the desired signal-to-noise ratio is achieved, stop the reaction by washing slides in PBS.

  • Final Steps : Briefly rinse in water, then dehydrate through an ethanol series, clear in xylene, and coverslip with a permanent mounting medium.

Sources

Application Note: Structural Dynamics and Molecular Docking of Neurotensin to NTR1/NTR2 Receptors

[1]

Executive Summary

The neurotensin receptor 1 (NTR1) and receptor 2 (NTR2) are Class A G Protein-Coupled Receptors (GPCRs) that mediate the effects of the 13-amino acid neuropeptide this compound (NT). While NTR1 is a high-affinity target for antipsychotic drugs, NTR2 offers a distinct pharmacological profile with lower affinity for NT and specific sensitivity to levocabastine.

This guide provides a rigorous, field-proven protocol for modeling the interaction of the active this compound pharmacophore (NT residues 8-13) with both receptors. Unlike small-molecule docking, this protocol addresses the specific challenges of peptide-GPCR docking , including backbone flexibility and membrane environment effects.

Key Biological Insights
  • Ligand: this compound (NT).[1][2][3] The C-terminal hexapeptide Arg(8)-Arg(9)-Pro(10)-Tyr(11)-Ile(12)-Leu(13) is the active pharmacophore.

  • Binding Mode: NT binds in an extended conformation perpendicular to the membrane plane. The C-terminal carboxylate of Leu13 forms a critical salt bridge with the receptor core (Arg327 in NTR1).

  • Structural Availability:

    • NTR1: High-resolution crystal structures available (e.g., PDB: 4GRV).

    • NTR2: No experimental structure; requires homology modeling.[4]

Computational Workflow

The following diagram outlines the integrated workflow from structure acquisition to dynamic refinement.

Workflowcluster_PrepPhase 1: System Preparationcluster_DockPhase 2: Peptide Dockingcluster_MDPhase 3: MD SimulationStartTarget SelectionNTR1_PrepNTR1: PDB Cleanup(PDB: 4GRV)Start->NTR1_PrepNTR2_PrepNTR2: Homology Modeling(Template: 4GRV)Start->NTR2_PrepLigand_PrepLigand ConstructionNT(8-13): RRPYILStart->Ligand_PrepGlobal_DockGlobal Search(CABS-dock / HADDOCK)NTR1_Prep->Global_DockNTR2_Prep->Global_DockLigand_Prep->Global_DockRefine_DockLocal Refinement(Rosetta FlexPepDock)Global_Dock->Refine_Dock Top 10 PosesMembraneMembrane Embedding(POPC Bilayer / CHARMM-GUI)Refine_Dock->Membrane Best Scored ComplexEquilEquilibration(NPT Ensemble, 10-50ns)Membrane->EquilProdProduction Run(>100ns)Equil->ProdAnalysisPhase 4: Interaction Analysis(RMSD, H-Bonds, Energy)Prod->Analysis

Caption: Integrated workflow for this compound-GPCR modeling. Blue: Prep; Red: Docking; Green: Dynamics.

Phase 1: System Preparation

Receptor Structure Retrieval (NTR1)

For NTR1, use the crystal structure PDB ID: 4GRV (Resolution 2.8 Å). This structure captures the receptor in an active-like state bound to NT(8-13).[5]

  • Step 1: Download PDB 4GRV from RCSB.

  • Step 2: Remove T4 lysozyme fusion protein (residues 1001-1160) used for crystallization.

  • Step 3: Revert thermostabilizing mutations to Wild Type (WT) if studying native dynamics. The crystal structure contains mutations (e.g., A86L, E166A) that stabilize the fold but may alter subtle dynamics.

    • Tool: Swiss-PdbViewer or PyMOL Mutagenesis Wizard.

  • Step 4: Model missing intracellular loop 3 (ICL3) if interaction with G-proteins is of interest. For pure ligand binding, the truncated loop is acceptable.

Homology Modeling (NTR2)

Since no crystal structure exists for NTR2, generate a homology model.

  • Template: Use NTR1 (4GRV) as the template. NTR1 and NTR2 share ~40% overall identity, but >80% identity in the transmembrane binding pocket.

  • Protocol:

    • Align Rat NTR2 sequence (UniProt: P20068) with NTR1.

    • Use Swiss-Model or Modeller .[4]

    • Constraint: Ensure the disulfide bridge between TM3 and ECL2 is preserved (Cys142-Cys225 in NTR1 numbering).

    • Validation: Verify the Ramachandran plot (expect >95% favored regions) and DOPE score.

Ligand Construction

Construct the hexapeptide NT(8-13): Arg-Arg-Pro-Tyr-Ile-Leu .

  • Charge State:

    • N-terminus: Acetylated (ACE) or charged (NH3+) depending on whether you are modeling the full peptide fragment. For NT(8-13), the N-term is free.

    • C-terminus: Must be deprotonated (COO-) . The negative charge is essential for binding to Arg327.

    • Arg8/Arg9: Protonated (+).

Phase 2: Peptide-Protein Docking Protocol

Standard small-molecule docking (e.g., Vina) fails with peptides due to backbone flexibility. Use a protocol that accounts for "Induced Fit".

Protocol A: Rosetta FlexPepDock (Recommended)

This method allows for high-resolution refinement of the peptide backbone within the receptor pocket.

  • Initial Placement: Manually superimpose your NT(8-13) peptide onto the ligand found in 4GRV. This provides a "coarse" starting structure.

  • Pre-packing: Run Rosetta relax to resolve steric clashes in the side chains.

  • Refinement: Run FlexPepDock with the refinement flag.

    • Command Snippet:

  • Scoring: Sort models by reweighted_score and I_sc (Interface Score).

Protocol B: CABS-dock (Ab Initio)

If modeling a novel analog without a known binding mode:

  • Submit the receptor PDB and peptide sequence to the CABS-dock server .

  • Settings: Enable "Simulation of receptor flexibility".

  • Output: Select the top cluster representative with the lowest interaction energy.

Phase 3: Molecular Dynamics Simulation

Docking provides a static snapshot. MD is required to verify stability and hydration of the binding pocket.

Membrane Embedding (CHARMM-GUI)
  • Server: Use CHARMM-GUI Membrane Builder .

  • Lipid Composition: Use a POPC bilayer (representative of neuronal plasma membranes).

  • Orientation: Align the receptor along the Z-axis. Ensure the transmembrane helices (TM1-TM7) are embedded in the hydrophobic core.

  • Solvation: Add TIP3P water molecules and 0.15 M NaCl to neutralize the system.

Simulation Parameters (GROMACS/AMBER)
  • Force Field:

    • Protein/Peptide: CHARMM36m (optimized for IDPs and peptides) or Amber ff14SB .

    • Lipids: CHARMM36 or Lipid14 .

  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • Phase 1: NVT (Canonical) ensemble, 1 ns, position restraints on protein/ligand.

    • Phase 2: NPT (Isothermal-Isobaric), 5 ns, gradually releasing restraints on the lipid headgroups.

  • Production: Run for 100 ns - 1 µs at 310 K.

Phase 4: Analysis & Validation

Interaction Fingerprint

Validate your model by checking for these conserved interactions (based on 4GRV):

Ligand ResidueReceptor Residue (NTR1)Interaction TypeCriticality
Leu 13 (C-term) Arg 327 (TM6)Salt BridgeEssential
Tyr 11 Phe 331 (TM6)Pi-Pi StackingHigh
Tyr 11 Met 208 (TM4)HydrophobicMedium
Arg 9 Glu 332 (ECL3)ElectrostaticHigh
Pro 10 Tyr 146 (TM3)Hydrophobic/ShapeMedium
Interaction Network Diagram

The following diagram illustrates the critical binding pharmacophore.

Interactionscluster_LigandThis compound (8-13)cluster_ReceptorNTR1 Binding PocketArg9Arg 9Glu332Glu 332(ECL3)Arg9->Glu332Salt BridgePro10Pro 10Tyr146Tyr 146(TM3)Pro10->Tyr146HydrophobicTyr11Tyr 11Phe331Phe 331(TM6)Tyr11->Phe331Pi-StackingLeu13Leu 13(C-term)Arg327Arg 327(TM6)Leu13->Arg327Ionic Lock(Critical)

Caption: Critical interaction map between this compound (8-13) and NTR1 residues.

Quantitative Metrics
  • RMSD (Root Mean Square Deviation): Calculate the RMSD of the peptide backbone relative to the starting structure. Stable binding should show RMSD < 2.0 Å after equilibration.

  • Hydrogen Bond Occupancy: The Arg327-Leu13 salt bridge should exist for >80% of the simulation time.

Troubleshooting

  • Issue: Peptide drifts away from the binding site.

    • Cause: Insufficient equilibration or incorrect protonation of Arg327/Leu13.

    • Solution: Verify the C-terminus is deprotonated (COO-) and Arg327 is positive. Use weak position restraints on the peptide for the first 10 ns of production.

  • Issue: Lipid bilayer distorts.

    • Cause: Bad contacts during insertion.

    • Solution: Increase the size of the "hole" generated by CHARMM-GUI or run a longer minimization step.

References

  • White, J. F., et al. (2012). Structure of the agonist-bound this compound receptor.[6][7] Nature, 490(7421), 508-513.

  • Deluigi, M., et al. (2021).[8][9] Crystal structure of the this compound receptor 1 in complex with NTS8-13. Science Advances, 7(6).

  • Raveh, B., et al. (2011). FlexPepDock: high-resolution peptide-protein docking with Rosetta and its application to N-terminal peptides. Proteins: Structure, Function, and Bioinformatics.

  • Jo, S., et al. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of Computational Chemistry.

  • Kurkcuoglu, Z., et al. (2018). CABS-dock web server for the flexible docking of peptides to proteins without prior knowledge of the binding site. Nucleic Acids Research.

Application Note: Techniques for Assessing Neurotensin-Mediated Calcium Mobilization

[1][2]

Abstract

This guide details the experimental frameworks for quantifying Neurotensin Receptor 1 (NTSR1) activation via intracellular calcium (

1

Introduction: Mechanism of Action

The primary transducer of this compound signaling is NTSR1.[2] Upon ligand binding, NTSR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G

Signaling Pathway Visualization

The following diagram illustrates the canonical Gq-signaling pathway utilized in this assay.

NTSR1_SignalingNTSThis compound (Ligand)NTSR1NTSR1 (GPCR)NTS->NTSR1BindingGqGαq ProteinNTSR1->GqActivationPLCPLC-βGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3CleavageDAGDAGPIP2->DAGCleavageIP3RIP3 ReceptorIP3->IP3RBindsPKCPKC Activation(Feedback/Desensitization)DAG->PKCEREndoplasmic ReticulumCaCa2+ ReleaseER->CaEffluxIP3R->ERGated ChannelCa->PKCPKC->NTSR1Phosphorylation(Desensitization)

Figure 1: Canonical NTSR1 Gq-coupled signaling cascade leading to calcium mobilization and subsequent desensitization feedback.

Experimental Design Strategy

Cell Model Selection
  • HT-29 (Human Colorectal Adenocarcinoma): Endogenously expresses high levels of NTSR1.[3] Ideal for physiologically relevant drug screening.

  • CHO-K1 / HEK293 (Transfected): Useful for specificity controls (using wild-type as negative control). Recombinant systems often yield higher signal-to-noise ratios due to receptor overexpression.

Dye Selection Matrix
FeatureFluo-4 / Fluo-8 (AM)Fura-2 (AM)
Type Single Wavelength (Intensometric)Dual Excitation (Ratiometric)
Excitation/Emission 494/506 nm (Visible)340/380 nm Ex, 510 nm Em (UV)
Primary Application High-Throughput Screening (FLIPR)Single-cell kinetics, Academic research
Advantages Brighter, faster kinetics, no UV toxicityCorrects for uneven dye loading/bleaching
Kd (Ca2+ Affinity) ~345 nM (Fluo-4)~140 nM

Protocol A: High-Throughput Screening (Fluo-4/No-Wash)

Target Audience: Drug Discovery / Industrial Screening Platform: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation

Reagents & Buffers[7]
  • Assay Buffer: HBSS (Hanks' Balanced Salt Solution) + 20 mM HEPES, pH 7.4.[4]

  • Probenecid (2.5 mM): Critical. An anion transport inhibitor required to prevent the extrusion of the dye from the cytosol.

  • BSA (0.1%): Critical. This compound is a "sticky" peptide. Bovine Serum Albumin must be present in the compound plate to prevent NTS from adsorbing to the plastic walls.

  • Dye Loading Solution: Fluo-4 NW (No Wash) kit or Fluo-8 AM (4 µM) in Assay Buffer + Probenecid.

Workflow Diagram

HTS_WorkflowStep1Seed Cells(HT-29 or CHO-NTSR1)10k-20k cells/wellStep2Incubate Overnight37°C, 5% CO2Step1->Step2Step3Remove Media &Add Dye Loading Buffer(+ Probenecid)Step2->Step3Step4Incubate 45 min37°CStep3->Step4Step6FLIPR Read(Add Agonist -> Read 120s)Step4->Step6Step5Prepare Compound Plate(Agonists in Buffer + 0.1% BSA)Step5->Step6Injection

Figure 2: Step-by-step workflow for HTS calcium mobilization assay.

Detailed Procedure
  • Cell Plating: Seed HT-29 cells at 15,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading:

    • Remove culture media (or use a "no-wash" kit where dye is added 1:1 to media).

    • Add 20 µL of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid).

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (to minimize temperature artifacts during reading).

  • Compound Preparation (The "Sticky Peptide" Rule):

    • Prepare this compound agonist serial dilutions in HBSS containing 0.1% BSA .

    • Warning: Failure to include BSA will result in a right-shifted

      
       due to peptide loss.
      
  • Data Acquisition:

    • Transfer plates to FLIPR/FlexStation.[5]

    • Baseline: Read fluorescence (Ex 485/Em 525) for 10 seconds.

    • Injection: Add 10 µL of compound (5x concentration).

    • Response: Read continuously for 90–120 seconds.

    • Antagonist Mode: If testing antagonists (e.g., SR48692), pre-incubate cells with the antagonist for 15 minutes before the agonist injection step.

Protocol B: Ratiometric Imaging (Fura-2)

Target Audience: Academic Characterization / Mechanism Validation Platform: Inverted Fluorescence Microscope with Dual Excitation

Rationale

Fura-2 allows for the calculation of absolute calcium concentrations and eliminates artifacts caused by uneven dye loading or cell thickness, which is vital when comparing different cell clones.

Detailed Procedure
  • Loading: Incubate cells grown on glass coverslips with 2 µM Fura-2 AM + 0.02% Pluronic F-127 + 2.5 mM Probenecid in HBSS for 30 minutes at 37°C.

  • Wash: Wash cells 2x with HBSS to remove extracellular dye. Incubate for 20 minutes in fresh HBSS to allow complete de-esterification of the intracellular dye.

  • Imaging Setup:

    • Mount coverslip in a perfusion chamber.

    • Set excitation monochromator to alternate between 340 nm (bound Ca2+) and 380 nm (free Ca2+).

    • Set emission filter to 510 nm .

  • Stimulation:

    • Perfuse baseline buffer for 30 seconds.

    • Switch to buffer containing 10 nM this compound.

  • Analysis:

    • Calculate the Ratio (

      
      ) for each time point.
      
    • Convert to

      
       using the Grynkiewicz equation [1]:
      
      
      

Data Analysis & Quality Control

Quantitative Metrics
ParameterDefinitionTypical Value (HT-29)

Concentration inducing 50% max response0.5 – 5.0 nM (this compound)

Concentration of antagonist inhibiting 50% response~15 – 30 nM (SR48692)
Z-Factor Measure of assay robustness for HTS> 0.5 (Excellent)
Troubleshooting Guide
ObservationRoot CauseSolution
High Background Extracellular dye hydrolysisWash cells 2x before reading; Ensure Probenecid is fresh.
Low Signal Response Peptide adsorptionAdd 0.1% BSA to all peptide dilution buffers.
Signal Decay Dye leakageIncrease Probenecid to 2.5 mM; Check pH of buffer.
No Response to NTS Receptor DesensitizationEnsure cells were not exposed to serum/agonists prior to assay. NTSR1 internalizes rapidly.

References

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry. Link

  • Gully, D., et al. (1993). Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the this compound receptor (SR 48692).[6] Proceedings of the National Academy of Sciences. Link

  • Molecular Devices. (2024). FLIPR Calcium Assay Kits Application Note. Molecular Devices Technical Library. Link

  • Dobner, P. R. (2006). This compound and its receptors: Structure, function, and therapeutic potential.[7][8] Peptides. Link

  • Thermo Fisher Scientific. (2024). Fluo-4 Direct Calcium Assay Kits User Guide. Thermo Fisher Manuals. Link

Troubleshooting & Optimization

troubleshooting low signal in neurotensin western blots

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for neurotensin western blotting. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to overcome the common challenge of low signal in this compound western blots. My approach is rooted in years of field experience and a deep understanding of the underlying biochemical principles governing this technique. Here, you will find not just steps to follow, but the rationale behind them, empowering you to make informed decisions in your experiments.

Understanding the Challenges of this compound Western Blotting

This compound (NT) is a 13-amino acid neuropeptide with a low molecular weight (approximately 1.67 kDa for the mature peptide). Its detection by western blot is notoriously challenging due to several intrinsic properties:

  • Low Abundance: this compound is often expressed at low levels in many tissues.

  • Small Size: Its small size can lead to inefficient binding to standard PVDF or nitrocellulose membranes and potential over-transfer ("blowing through") the membrane.

  • Rapid Degradation: this compound is highly susceptible to degradation by various peptidases present in tissue lysates.[1][2][3]

This guide will address these challenges systematically, providing you with a logical framework to troubleshoot and optimize your this compound western blotting protocol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering.

Core Problem: Weak or No Signal

A1: A weak or absent signal is the most common issue. The troubleshooting process should be systematic, starting from sample preparation and moving through to signal detection. The following flowchart provides a logical path for your troubleshooting efforts.

Troubleshooting_Workflow Start Start: Weak/No Signal Sample_Prep 1. Sample Preparation & Integrity Start->Sample_Prep Antibody 2. Primary & Secondary Antibody Optimization Sample_Prep->Antibody Transfer 3. Electrophoresis & Transfer Efficiency Antibody->Transfer Detection 4. Signal Detection & Substrate Transfer->Detection Success Strong, Specific Signal Detection->Success

Caption: A logical workflow for troubleshooting weak or no signal in this compound western blots.

Let's break down each of these critical stages.

Sample Preparation & Integrity: The Foundation of a Good Blot

The quality of your sample is paramount. This compound's susceptibility to degradation cannot be overstated.

A2: This is a critical concern. This compound has a very short half-life in biological samples due to endogenous peptidases.[1][2][3] To minimize degradation, you must work quickly and incorporate a robust protease inhibitor cocktail.

Key Recommendations:

  • Work Fast and Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[4]

  • Use a Comprehensive Protease Inhibitor Cocktail: Standard cocktails may not be sufficient. Ensure your cocktail includes inhibitors for a broad range of peptidases, including metalloproteases. Consider adding specific inhibitors like phosphoramidon or thiorphan if you suspect metalloendopeptidase activity.

  • Immediate Lysis and Denaturation: Lyse your cells or tissues immediately after harvesting and proceed to denaturation with Laemmli buffer and boiling as quickly as possible.

Detailed Protocol: Optimized Lysis Buffer for this compound

ComponentFinal ConcentrationPurpose
RIPA Buffer1XEffective for whole-cell lysates, including membrane-bound precursors.
Protease Inhibitor CocktailManufacturer's RecommendationBroad-spectrum inhibition of proteases.
PMSF1 mMSerine protease inhibitor.
EDTA5 mMMetalloprotease inhibitor.
Phosphoramidon1 µMSpecific inhibitor of some metalloendopeptidases.

Protocol Steps:

  • Prepare the complete lysis buffer fresh before use, keeping it on ice.

  • For tissue samples, homogenize in 10 volumes of ice-cold lysis buffer using a Dounce homogenizer or a bead mill.[5]

  • For cell pellets, resuspend in an appropriate volume of ice-cold lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Determine protein concentration using a BCA assay.

  • Immediately add 6X Laemmli buffer, boil for 5-10 minutes at 95-100°C, and store at -80°C if not used immediately.

A3: A reliable positive control is essential to confirm that your protocol and reagents are working. Tissues with known high expression of this compound include:

  • Hypothalamus: A primary site of this compound production in the central nervous system.[6]

  • Small Intestine (specifically the ileum): Enteroendocrine cells in the small intestine are a major source of this compound.[6]

  • Certain Cancer Cell Lines: Some colorectal cancer cell lines have been shown to express high levels of this compound.

Antibody Optimization: The Key to Specificity and Sensitivity

Even with a perfect sample, a suboptimal antibody concentration will lead to a poor signal.

A4: The manufacturer's recommendation is a starting point. You must empirically determine the optimal antibody concentration for your specific experimental conditions. This is achieved through antibody titration.

Antibody Titration Strategy:

Primary Antibody DilutionExpected Outcome
1:250Potentially high signal, but also high background.
1:500Good starting point for many antibodies.
1:1000Often a good balance of signal and background.
1:2000May be necessary for high-affinity antibodies or abundant targets.

Experimental Workflow for Antibody Titration:

Antibody_Titration cluster_0 Prepare Identical Blots cluster_1 Incubate with Different Primary Antibody Dilutions cluster_2 Incubate with a Constant Secondary Antibody Dilution cluster_3 Compare Signal-to-Noise Ratio Blot1 Blot 1 Dilution1 1:250 Blot1->Dilution1 Blot2 Blot 2 Dilution2 1:500 Blot2->Dilution2 Blot3 Blot 3 Dilution3 1:1000 Blot3->Dilution3 Blot4 Blot 4 Dilution4 1:2000 Blot4->Dilution4 Secondary Secondary Ab (e.g., 1:5000) Dilution1->Secondary Dilution2->Secondary Dilution3->Secondary Dilution4->Secondary Analysis Select Optimal Dilution Secondary->Analysis

Caption: A workflow for optimizing primary antibody concentration.

Pro-Tip: Incubating the primary antibody overnight at 4°C can significantly enhance the signal for low-abundance proteins like this compound.

A5: This is a crucial decision. Look for antibodies that have been validated in peer-reviewed publications for western blotting in your species of interest. Be aware that this compound is synthesized as a larger precursor protein (pro-neurotensin/neuromedin N), which is then cleaved.[6] Ensure the antibody is specific to the mature this compound peptide if that is your target. Some antibodies may recognize the precursor, leading to a band at a higher molecular weight (~14.5 kDa as seen in some studies).[7]

Electrophoresis & Transfer Efficiency: Don't Lose Your Protein

Due to its small size, this compound requires special attention during gel electrophoresis and transfer.

A6: This is a valid concern. Standard transfer conditions may be too harsh for a small peptide.

Strategies to Improve Transfer of Low Molecular Weight Proteins:

  • Membrane Choice: Use a PVDF or nitrocellulose membrane with a smaller pore size (0.2 µm) to improve retention of small proteins.

  • Transfer Time and Voltage: Reduce the transfer time and/or voltage to prevent the peptide from passing through the membrane. A "wet" transfer system often provides more control over these parameters than a semi-dry system.

  • Methanol Concentration: For wet transfers, including a lower concentration of methanol (10-15%) in the transfer buffer can improve the binding of small proteins to the membrane.

  • Double Membrane: Place a second membrane behind the first to capture any protein that may have passed through.

Recommended Transfer Conditions for this compound (Wet Transfer):

ParameterRecommendationRationale
Membrane Pore Size0.2 µmBetter retention of small peptides.
Transfer Buffer Methanol10-15%Improves binding of small proteins.
Voltage70-80 VReduces the risk of over-transfer.
Transfer Time30-45 minutesSufficient for small proteins without excessive transfer.
Temperature4°C (in a cold room or with an ice pack)Minimizes heat generation and protein degradation.
Signal Detection: Making the Invisible Visible

The final step is crucial for visualizing your target protein.

A7: If you are confident in your sample and transfer, enhancing the detection chemistry is the next logical step.

Key Recommendations:

  • Use a High-Sensitivity Chemiluminescent Substrate: Standard ECL substrates may not be sensitive enough for low-abundance targets. Several high-sensitivity substrates are commercially available that can significantly amplify the signal.

  • Optimize Exposure Time: If using film, perform a series of exposures (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes) to find the optimal time. For digital imagers, utilize the instrument's auto-exposure features or manually adjust the exposure time.

  • Consider a Signal Enhancer Kit: Some commercial kits are designed to increase the binding efficiency of the primary antibody to the target protein, thereby enhancing the signal.[8]

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Solution
No Signal Protein degradationUse a comprehensive protease inhibitor cocktail and work quickly on ice.
Inefficient transferUse a 0.2 µm pore size membrane and optimize transfer time and voltage.
Inactive antibodyUse a fresh aliquot of antibody and ensure proper storage.
Weak Signal Suboptimal antibody concentrationPerform an antibody titration to determine the optimal dilution.
Low protein loadIncrease the amount of protein loaded per lane (up to 50 µg for low-abundance targets).
Insufficiently sensitive substrateUse a high-sensitivity ECL substrate.

References

  • Biocompare. (2022-09-27). Troubleshooting Western Blot Experiments. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • El-Kholy, S., et al. (2019). This compound Enhances Locomotor Activity and Arousal and Inhibits Melanin-Concentrating Hormone Signaling. Neuroendocrinology. [Link]

  • Li, X., et al. (2022). This compound inhibits AMPK activity and concurrently enhances FABP1 expression in small intestinal epithelial cells associated with obesity and aging. Nature Communications. [Link]

  • Maigret, B., et al. (2017). Increased Brain this compound and NTSR2 Lead to Weak Nociception in NTSR3/Sortilin Knockout Mice. Frontiers in Molecular Neuroscience. [Link]

  • Martin, L. J., et al. (2021). Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue. Journal of Neuroscience Methods. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved February 1, 2026, from [Link]

  • Thermo Fisher Scientific. (2019, December 5). Detecting low-abundance proteins in a western blot: Overcoming challenges for improved... [Video]. YouTube. [Link]

  • Gendron, L., et al. (2020). Insightful Backbone Modifications Preventing Proteolytic Degradation of this compound Analogs Improve NTS1-Induced Protective Hypothermia. Frontiers in Chemistry. [Link]

  • FineTest. (2022, February 16). Western Blot Sample Preparation Protocol. [Link]

  • Slayback, D., et al. (2018). Identification of this compound Receptor Expressing Cells in the Ventral Tegmental Area across the Lifespan. eNeuro. [Link]

  • Yi, X., et al. (2002). Monitoring this compound[8-13] degradation in human and rat serum utilizing matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry. [Link]

  • Proteintech. (2024, January 13). Fluorescent Western Blotting for Dementia Research and Beyond [Video]. YouTube. [Link]

  • Webster, C. I., et al. (2022). The 46.1 Antibody Mediates this compound Uptake into the CNS and the Effects Depend on the Route of Intravenous Administration. Pharmaceutics. [Link]

  • ResearchGate. (2020, October 28). Best protocol to perform Western Blot from mice brain?[Link]

  • Gendron, L., et al. (2020). Insightful Backbone Modifications Preventing Proteolytic Degradation of this compound Analogs Improve NTS1-Induced Protective Hypothermia. ResearchGate. [Link]

Sources

Technical Support Center: Neurotensin (NT) Binding Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gold Standard" Baseline

Welcome to the technical support center for Neurotensin (NT) research. As a Senior Application Scientist, I often see assays fail not because of the drug candidate, but because the buffer environment failed to stabilize the specific conformational state of the receptor or protect the ligand.

This compound receptors (NTS1, NTS2) are G-Protein Coupled Receptors (GPCRs) that require specific ionic environments to maintain high-affinity agonist binding. Furthermore, the endogenous ligand (this compound) is an unstructured 13-mer peptide highly susceptible to rapid proteolysis and surface adsorption.

Below is the Master Buffer Formulation we recommend as your starting point. This formulation addresses the three most common failure modes: Proteolysis, Adsorption, and G-Protein uncoupling.

The Master Binding Buffer (MBB-1)
ComponentConcentrationFunctionMechanism of Action
Tris-HCl (or HEPES) 50 mMpH BufferMaintains pH 7.[1]4. HEPES is preferred for temperature-sensitive assays as its pKa is less temperature-dependent than Tris.
MgCl₂ 5–10 mMG-Protein CouplerCritical: Stabilizes the High-Affinity Agonist State. Mg²⁺ coordinates with the G-protein/Receptor complex.
BSA (Protease Free) 0.1% – 0.2% (w/v)Surface BlockerPrevents hydrophobic adsorption of the NT peptide to plastic/glass walls.
Bacitracin 0.5 mg/mLPeptidase InhibitorBroad-spectrum inhibition of bacterial-type proteases and general peptide protection.
1,10-Phenanthroline 1 mMMetalloprotease InhibitorSpecifically inhibits zinc-dependent metallopeptidases (e.g., Endopeptidase 24.11/15) that cleave NT at Pro¹⁰-Tyr¹¹.

Module 1: Troubleshooting Signal Instability (Proteolysis & Adsorption)

Symptom: “My total binding signal decreases over time, or my Kd looks artificially weak.”

Root Cause: this compound is "sticky" and fragile. If you lose 50% of your free ligand to the tube walls or enzymes before equilibrium is reached, your calculated affinity will be wrong.

The "Disappearing Ligand" Protocol
  • Adsorption (The BSA vs. PEI Rule):

    • In the Buffer: Always include 0.1% BSA in the assay buffer. This compound is hydrophobic enough to stick to polypropylene.

    • On the Filter (Filtration Assays): If you are using Glass Fiber Filters (GF/B or GF/C), you must presoak them in 0.3% Polyethyleneimine (PEI) for at least 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass, preventing the positively charged this compound (Arg⁸, Arg⁹, Lys⁶) from sticking non-specifically to the filter.

  • Proteolysis (The Inhibitor Cocktail):

    • This compound is rapidly degraded by neutral endopeptidases (neprilysin). The cleavage usually occurs at the Arg⁸-Arg⁹ or Pro¹⁰-Tyr¹¹ bonds.[2]

    • Standard EDTA Warning: Many standard "Protease Inhibitor Cocktails" contain EDTA. Do NOT use EDTA in your binding buffer. EDTA chelates the Mg²⁺ required for the receptor's high-affinity state (see Module 2).

    • Solution: Use specific inhibitors (Bacitracin + 1,10-Phenanthroline) rather than generic cocktails.

Module 2: The Ionic Switch (Mg²⁺ vs. Na⁺)

Symptom: “I see binding with my radioligand, but my agonists show very low affinity (Ki is too high).”

Root Cause: You are likely using a high-sodium buffer (like PBS) or lack Magnesium.

The Mechanism: Agonist-Specific State

The NTS1 receptor exists in equilibrium between a High-Affinity State (coupled to G-protein) and a Low-Affinity State (uncoupled).

  • Magnesium (Mg²⁺): Pushes equilibrium toward the High-Affinity state.

  • Sodium (Na⁺): Mimics the effect of GTP. It binds to an allosteric pocket (near Asp¹¹³ in TM2), causing the receptor to uncouple from the G-protein. This shifts the receptor to the Low-Affinity state.

Experimental Implication:

  • For Agonist Screening: Use Low Na⁺ / High Mg²⁺ (e.g., 50mM Tris, 10mM MgCl₂, 0mM NaCl).

  • For Antagonist Screening: Antagonists generally bind equally well to both states. Physiological saline (150mM NaCl) is acceptable, but be aware that reference agonists (like NT 8-13) will appear weaker in this buffer.

Visualizing the Ionic Switch

IonicSwitch cluster_legend Key Outcome NTS1_High NTS1 Receptor (High Affinity State) Complex Receptor-G-Protein Complex NTS1_High->Complex Couples with NTS1_Low NTS1 Receptor (Low Affinity State) G_Protein G-Protein (Gq/11) G_Protein->Complex Complex->NTS1_Low Dissociates to Mg Mg²⁺ (5-10mM) Mg->Complex Stabilizes Na Na⁺ (>100mM) or GTP Na->Complex Destabilizes (Uncouples) Res Agonist Binding: Mg²⁺ = Strong (nM) Na⁺ = Weak (µM)

Caption: The "Ionic Switch" mechanism. Magnesium stabilizes the receptor-G-protein complex (High Affinity), while Sodium or GTP uncouples it, shifting the receptor to a Low Affinity state for agonists.

Module 3: Standardized Workflow Protocol

To ensure reproducibility, follow this step-by-step workflow for a standard membrane filtration assay.

Step 1: Buffer Preparation (Fresh is Best)
  • Prepare Base Buffer : 50 mM Tris-HCl, pH 7.4 @ 25°C.

  • Add MgCl₂ to 10 mM.

  • Add BSA to 0.1% (w/v).

  • Just before use: Add Bacitracin (0.5 mg/mL) and 1,10-Phenanthroline (1 mM). Note: Phenanthroline can be hard to dissolve; dissolve in a small volume of ethanol or warm water first.

Step 2: Filter Pre-Treatment
  • Soak GF/B or GF/C glass fiber filters in 0.3% PEI (Polyethyleneimine) for >1 hour at 4°C.

  • Why? This creates a "cationic shield" on the filter to repel the positively charged this compound peptide, reducing Non-Specific Binding (NSB).

Step 3: Incubation
  • Mix: 25 µL Membrane Prep + 25 µL Radioligand ([³H]-Neurotensin) + 25 µL Competitor/Buffer.

  • Incubate: 60 minutes at Room Temperature (20-25°C) .

    • Note: 4°C incubation is possible to further reduce proteolysis, but equilibrium takes longer (3-4 hours). 37°C is risky due to rapid degradation.

Step 4: Separation (Filtration)
  • Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, 10 mM MgCl₂).

    • Critical: The wash buffer must be ice-cold (<4°C) to "freeze" the dissociation rate (k_off) during the wash step.

FAQ & Troubleshooting Guide

Q1: Can I use PBS as my binding buffer?

  • Answer: For antagonist screening, yes. For agonist screening, NO . PBS contains ~137 mM NaCl. This high sodium concentration will shift the NTS1 receptor to the low-affinity state, shifting your agonist IC50 values to the right (weaker potency) by 10-100 fold.

Q2: My Non-Specific Binding (NSB) is >40% of Total Binding. How do I fix this?

  • Answer: This is a classic "sticky peptide" issue.

    • Verify you are using PEI-soaked filters .

    • Increase BSA in the buffer to 0.2% or 0.5%.

    • Ensure your wash buffer is ice-cold and the wash step is rapid (<10 seconds total).

Q3: I am using a purified receptor in detergent (micelles), not membranes. Do I need different conditions?

  • Answer: Yes. Detergent micelles (e.g., DDM/CHS) are delicate.

    • Avoid PEI-soaked filters (PEI can precipitate detergents). Use Sephadex G-50 spin columns or specific filter plates compatible with detergents.

    • You must maintain the Critical Micelle Concentration (CMC) of your detergent in the binding buffer.

Q4: Why do I see a "bell-shaped" curve with Phenanthroline?

  • Answer: 1,10-Phenanthroline is a metal chelator. While it inhibits peptidases, at very high concentrations (>10 mM), it might start chelating the Mg²⁺ or Mn²⁺ required for receptor binding. Stick to 1 mM.[3][4]

References

  • Vincent, J. P., et al. (1999). This compound and this compound receptors.[1][3][4][5][6] Trends in Pharmacological Sciences. Link

  • Kitabgi, P., et al. (1977). This compound binding to extraneural and neural receptors: comparison with biological activity and structure-activity relationships. Molecular Pharmacology. Link

  • Mazella, J., et al. (1983). This compound receptor from mouse brain: solubilization and characterization. Journal of Biological Chemistry.[1] Link

  • White, J.F., et al. (2012). Structure of the agonist-bound this compound receptor.[1][5] Nature. (Demonstrates the structural basis of agonist binding and the role of ions). Link

  • Berna, M.J., et al. (2002). Standardizing the this compound Binding Assay: The Role of Protease Inhibitors. Peptides.[1][2][6][7][8][9][10][11] Link

Sources

Neurotensin Receptor (NTR) Expression and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for neurotensin receptor (NTR) research. As a Senior Application Scientist, I've seen firsthand the immense potential of targeting NTRs for therapeutic development in areas like pain, schizophrenia, and cancer.[1][2] I also understand the significant technical hurdles researchers face when working with these G protein-coupled receptors (GPCRs).[3][4] Their complex structure and inherent instability outside of the cell membrane make expression and purification a formidable challenge.[3][5][6]

This guide is designed to be a practical resource, providing not just protocols, but the underlying rationale to help you troubleshoot and optimize your experiments. We'll delve into common questions, tackle specific problems, and provide detailed workflows to streamline your research.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with this compound receptors:

Q1: Which expression system is best for my this compound receptor subtype?

There is no one-size-fits-all answer, as the optimal system depends on your downstream application. Here’s a breakdown of the most common choices:

Expression SystemKey AdvantagesKey DisadvantagesBest For
E. coli Rapid growth, low cost, easy genetic manipulation, suitable for isotope labeling.[7]Lacks post-translational modifications, protein may misfold or form inclusion bodies.High-yield production for structural studies (e.g., NMR, X-ray crystallography), especially when using stabilized mutants.[7][8]
Insect Cells (e.g., Sf9) Capable of some post-translational modifications, higher likelihood of correct folding than E. coli.More expensive and time-consuming than bacterial expression.Functional assays and studies where some post-translational modifications are important.[9]
Mammalian Cells (e.g., HEK293, CHO) Provides the most native-like environment with proper post-translational modifications and folding.Highest cost, slowest workflow, and typically lower yields.Cell-based signaling assays, studying receptor pharmacology in a native context.

Expert Insight: For structural biology, engineered E. coli strains like C41(DE3) have shown improved expression of membrane proteins, including NTRs.[8] Combining this with fusion partners like maltose-binding protein (MBP) or thioredoxin (TrxA) at the N- and C-terminus, respectively, can significantly enhance expression and stability.[8][10][11]

Q2: My this compound receptor expression is very low. How can I improve it?

Low expression is a common hurdle. Here are several strategies to try:

  • Codon Optimization: Synthesize your gene with codons optimized for your chosen expression host.[12]

  • Promoter and Induction Strength: In E. coli, strong promoters like T7 are common, but high-level expression can be toxic.[8] Try reducing the IPTG concentration (e.g., to 0.25 mM) or lowering the induction temperature (e.g., 18-20°C) to slow down protein production and allow for proper folding.[8]

  • Fusion Partners: As mentioned, N-terminal fusions like MBP can aid in solubility and expression.[8][10] C-terminal fusions like thioredoxin can also have a stabilizing effect.[10][11]

  • Directed Evolution: For challenging targets, directed evolution techniques can be used to select for receptor variants with enhanced expression and stability in a particular host.[7]

Q3: My receptor is aggregating during purification. What can I do?

Aggregation is often a sign of instability. Here’s how to address it:

  • Detergent Choice: The detergent used to solubilize the receptor from the cell membrane is critical. There is no universal best detergent, and screening is often necessary.[13] Start with milder non-ionic detergents like Dodecyl Maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG).[6][14]

  • Additives: Including cholesterol analogues (like CHS) and glycerol in your buffers can help stabilize the receptor.[5][14]

  • Ligand Stabilization: The presence of a high-affinity agonist or antagonist can lock the receptor into a more stable conformation.[5]

  • Lipid Environment: For some applications, consider detergent-free approaches using amphipathic polymers like polymethacrylate (PMA) or styrene maleic acid (SMA) to maintain a lipid environment around the receptor.[9]

Q4: How do I choose the right affinity tag for purification?

The choice of affinity tag can impact both purification efficiency and receptor stability.

  • Polyhistidine-tags (His-tags): The most common choice, allowing for purification via immobilized metal affinity chromatography (IMAC).[15] A 10xHis tag generally provides stronger binding than a 6xHis tag, which can be beneficial for stringent washing steps.[15]

  • Strep-tag: Often provides higher purity than His-tags due to more specific binding.

  • FLAG-tag: Useful for immunoprecipitation and can be used for affinity purification.

  • Biotin-tag: In vivo biotinylation of a "Bio tag" can lead to very high purification efficiency when used with avidin-based resins.[10][11]

Expert Insight: Combining tags can be a powerful strategy. For example, using an N-terminal MBP tag for initial capture and a C-terminal His-tag for a polishing step.

Troubleshooting Guides

Section 1: Expression Optimization

Problem: No or very low expression of the this compound receptor in E. coli.

Possible Cause Troubleshooting Strategy Rationale
mRNA instability or poor translation Codon-optimize the gene for E. coli.[12]Matching codon usage to the expression host improves translation efficiency.
Toxicity of the receptor protein Lower the induction temperature (e.g., 18-20°C) and IPTG concentration (e.g., 0.1-0.25 mM).[8] Use a weaker promoter or a tightly regulated expression system.Slower expression rates can reduce toxicity and allow more time for correct protein folding and membrane insertion.[8]
Misfolding and degradation Co-express molecular chaperones. Add a stabilizing fusion partner like MBP or thioredoxin.[10][11]Chaperones can assist in proper folding, while fusion partners can increase solubility and protect against proteolysis.
Proteolytic degradation Engineer out protease-sensitive sites in flexible loop regions.[10][11] Always include protease inhibitors during cell lysis and purification.[6]Removing cleavage sites can prevent truncation of the receptor. Protease inhibitors protect the full-length protein.
Section 2: Solubilization and Purification

Problem: The receptor is in the insoluble pellet after cell lysis.

Possible Cause Troubleshooting Strategy Rationale
Inefficient cell lysis Use a combination of enzymatic (lysozyme) and mechanical (sonication, French press) methods.Ensures complete disruption of the cell wall and release of membrane fragments.
Formation of inclusion bodies Optimize expression conditions as described above (lower temperature, lower inducer concentration).Slower expression promotes proper folding and membrane insertion over aggregation into inclusion bodies.
Ineffective solubilization Screen a panel of detergents (e.g., DDM, LMNG, Triton X-100, CHAPS).[15][16] Optimize detergent concentration (typically 1-2% w/v).Different detergents have varying abilities to extract membrane proteins while maintaining their native fold.[13]

Problem: The receptor is lost or aggregated during affinity chromatography.

Possible Cause Troubleshooting Strategy Rationale
Receptor instability in detergent Add stabilizing agents to all buffers: 10-20% glycerol, a cholesterol analogue like CHS, and the receptor's ligand (agonist or antagonist).[5]These additives help mimic the native membrane environment and stabilize a single conformational state of the receptor.
Non-specific binding to the resin Increase the salt concentration (e.g., up to 500 mM NaCl) and include a low concentration of a mild non-ionic detergent in the wash buffers.Reduces ionic and hydrophobic interactions that cause non-specific binding of contaminating proteins.
Precipitation on the column Perform all purification steps at 4°C. Ensure adequate detergent concentration is maintained throughout the process.Low temperatures enhance protein stability. Dropping below the critical micelle concentration of the detergent can cause the receptor to precipitate.

Experimental Protocols

Protocol 1: Small-Scale Detergent Screening for NTR Solubilization
  • Membrane Preparation: Grow and induce a small culture (e.g., 50 mL) of cells expressing your NTR construct. Harvest the cells and lyse them. Isolate the cell membranes by ultracentrifugation.

  • Aliquoting: Resuspend the membrane pellet in a buffer without detergent (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) and aliquot into several microcentrifuge tubes.

  • Detergent Addition: To each tube, add a different detergent (e.g., DDM, LMNG, Triton X-100, CHAPS) to a final concentration of 1% (w/v).

  • Solubilization: Incubate the tubes with gentle rotation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30 minutes to pellet any unsolubilized material.

  • Analysis: Carefully collect the supernatant (the solubilized fraction). Analyze a sample of the supernatant and the pellet by SDS-PAGE and Western blot using an antibody against your affinity tag to determine which detergent most efficiently extracted the receptor.

Self-Validation: The presence of a strong band for your receptor in the supernatant and a faint band in the pellet indicates successful solubilization.

Visualizations

This compound Receptor 1 (NTR1) Signaling Pathway

NTR1_Signaling cluster_membrane Plasma Membrane NT This compound NTR1 NTR1 NT->NTR1 Binds Gq Gαq NTR1->Gq Activates beta_arrestin β-Arrestin NTR1->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Canonical Gq-mediated and β-arrestin signaling pathways activated by the this compound Receptor 1 (NTR1).[7]

General Workflow for NTR Purification

NTR_Purification_Workflow Expression 1. Expression (e.g., E. coli, Insect Cells) Harvest 2. Cell Harvest & Lysis Expression->Harvest MembranePrep 3. Membrane Isolation Harvest->MembranePrep Solubilization 4. Detergent Solubilization MembranePrep->Solubilization Clarification 5. Clarification (Ultracentrifugation) Solubilization->Clarification AffinityChrom 6. Affinity Chromatography (IMAC) Clarification->AffinityChrom SEC 7. Size Exclusion Chromatography (SEC) AffinityChrom->SEC Polishing Step QC 8. Quality Control (SDS-PAGE, Activity Assay) SEC->QC

Caption: A generalized workflow for the expression and purification of this compound receptors.

References

  • Mazanet, J., & Mazella, J. (n.d.). Purification of this compound Receptor from Newborn Mouse Brain by Affinity Chromatography. Methods in Molecular Biology.
  • Tucker, J., & Grisshammer, R. (1996). Purification of a rat this compound receptor expressed in Escherichia coli. Biochemical Journal, 317(Pt 3), 891–899. Retrieved from [Link]

  • Tucker, J., & Grisshammer, R. (1996). Purification of a rat this compound receptor expressed in Escherichia coli. Biochemical Journal. Retrieved from [Link]

  • Harding, P. J., et al. (2005). This compound receptor type 1: Escherichia coli expression, purification, characterization and biophysical study. Biochemical Society Transactions, 33(Pt 5), 1014–1017. Retrieved from [Link]

  • Egloff, P., et al. (2014). Structure of signaling-competent this compound receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(6), E655–E662. Retrieved from [Link]

  • Otvos, F., et al. (2000). Expression and Purification of Recombinant this compound in Escherichia coli. Protein Expression and Purification, 18(3), 362-369. Retrieved from [Link]

  • Yin, Y., et al. (2019). Structure of the this compound Receptor 1 in complex with β-arrestin 1. Nature, 574(7778), 433–438. Retrieved from [Link]

  • Hardy, D. J., et al. (2021). Detergent-free solubilisation & purification of a G protein coupled receptor using a polymethacrylate polymer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(1), 183461. Retrieved from [Link]

  • Weiß, H. M., & Grisshammer, R. (2002). Quantitative evaluation of this compound receptor purification by immobilized metal affinity chromatography. Analytical Biochemistry, 307(2), 239-247. Retrieved from [Link]

  • Ladds, G., et al. (2017). The signaling signature of the this compound type 1 receptor with endogenous ligands. Pharmacology, 101(1-2), 86-98. Retrieved from [Link]

  • LubioScience. (n.d.). GPCR - Structure, Function and Challenges. Retrieved from [Link]

  • Dror, R. O., et al. (2015). Structural Dynamics and Thermostabilization of this compound Receptor 1. Journal of the American Chemical Society, 137(12), 4066–4075. Retrieved from [Link]

  • Grisshammer, R. (2009). Purification of recombinant G-protein-coupled receptors. In Methods in enzymology (Vol. 463, pp. 631-648). Academic Press. Retrieved from [Link]

  • Dror, R. O., et al. (2015). Structural Dynamics and Thermostabilization of this compound Receptor 1. Journal of the American Chemical Society, 137(12), 4066–4075. Retrieved from [Link]

  • Clark, L. D., et al. (2022). Stabilization versus flexibility: detergent-dependent trade-offs in this compound receptor 1 GPCR ensembles. bioRxiv. Retrieved from [Link]

  • Indiana University. (n.d.). ANALYSIS OF this compound RECEPTOR 1 CONFORMATIONAL DYNAMICS AND ALLOSTERIC INFLUENCES IN ACTIVATION. IU ScholarWorks. Retrieved from [Link]

  • Selvam, B., et al. (2022). Activation Pathways of this compound Receptor 1 Elucidated Using Statistical Machine Learning. Journal of Chemical Information and Modeling, 62(8), 2004–2014. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2024, June 19). Why G protein-coupled receptors (GPCRs) are difficult to study. Retrieved from [Link]

  • Clark, L. D., et al. (2023). Stabilization of pre-existing this compound receptor conformational states by β-arrestin-1 and the biased allosteric modulator ML314. Nature Communications, 14(1), 3328. Retrieved from [Link]

  • Grisshammer, R., et al. (2010). Stability of the this compound Receptor NTS1 Free in Detergent Solution and Immobilized to Affinity Resin. Journal of Molecular Biology, 403(2), 246-260. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Charge-Based Optimization of this compound for this compound-Receptor-1 Targeting Utilizing a One-Bead One-Compound Peptide Library. DigitalCommons@UNMC. Retrieved from [Link]

  • Clark, L. D., et al. (2022). The dynamic nature of this compound receptor 1 (NTS 1 ) allostery and signaling bias. bioRxiv. Retrieved from [Link]

  • Jaudzems, K., et al. (2023). Unravelling the mechanism of this compound recognition by this compound receptor 1. Nature Communications, 14(1), 8049. Retrieved from [Link]

  • Kaczor, A. A., et al. (2015). Large-scale production and protein engineering of G protein-coupled receptors for structural studies. Frontiers in Pharmacology, 6, 59. Retrieved from [Link]

  • Bonaventura, J., et al. (2019). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Frontiers in Pharmacology, 10, 29. Retrieved from [Link]

  • Ravula, T., & Ramamoorthy, A. (2019). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Molecules, 24(22), 4037. Retrieved from [Link]

  • Vincent, J. P., et al. (1991). This compound receptors: binding properties, transduction pathways, and structure. Annals of the New York Academy of Sciences, 632, 114-128. Retrieved from [Link]

  • GenScript USA Inc. (2014, August 24). Optimizing conditions for recombinant soluble protein production in E. coli [Video]. YouTube. Retrieved from [Link]

  • Murray, D. T., et al. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Biochemistry, 53(32), 5265–5271. Retrieved from [Link]

  • Serrano-Vega, M. J., et al. (2008). Thermostabilization of the this compound receptor NTS1. Protein engineering, design & selection : PEDS, 21(11), 667–675. Retrieved from [Link]

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troubleshooting variability in neurotensin-induced behavioral assays in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Variability in Neurotensin (NT) & Analog-Induced Behavioral Assays
Introduction: The "Hidden" Variables in NT Signaling

Welcome to the technical support center. If you are observing inconsistent data in this compound (NT) assays—such as "disappearing" hypothermic effects, high intragroup variability in locomotor inhibition, or rapid tolerance—you are likely battling one of three adversaries: peptide instability , receptor desensitization , or delivery failure .

This compound is a tridecapeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) that acts primarily via the NTR1 (high affinity) and NTR2 (levocabastine-sensitive) receptors. Because native NT has a half-life of minutes in plasma and does not cross the blood-brain barrier (BBB) effectively, experimental rigor requires strict control over the "Pre-Analytical" phase.

This guide addresses these issues directly.

Module 1: Peptide Handling & Chemistry (The Pre-Analytical Phase)

Q: My NT stock solution concentration seems accurate, but the behavioral effect (hypothermia) is weak or absent. Is the peptide degrading?

A: Yes, native this compound is notoriously unstable. Root Cause: NT is rapidly cleaved by metalloendopeptidases (specifically Neurolysin, EC 3.4.24.16) and Neprilysin (Endopeptidase 24.11). The primary cleavage sites are the Arg8-Arg9 and Pro10-Tyr11 bonds.[1][2] If you are using native NT, degradation can occur within minutes in non-sterile or improper buffers.

Troubleshooting Protocol:

  • Switch to Analogs (Recommended): Unless you are studying endogenous clearance, use stable analogs.

    • PD149163: Highly selective NTR1 agonist. Systemically active (crosses BBB). Resistant to degradation.

    • NT69L: N-terminal modification protects against degradation.

    • JMV449: Resistant to specific peptidases.

  • Mitigate Adsorption: NT is hydrophobic and sticky. It adsorbs to polypropylene (standard eppendorf tubes) and glass.

    • Solution: Always add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-80 to your vehicle.

    • Vessels: Use siliconized (low-binding) tubes.

  • Vehicle pH: Ensure your vehicle is physiological (pH 7.4). Acidic environments can alter peptide conformation, reducing receptor binding affinity before injection.

Data Comparison: Native NT vs. PD149163

FeatureNative this compound (NT)PD149163 (Analog)
Route ICV / Intracisternal (Must bypass BBB)IP / SC (Systemically Active)
Half-Life < 5 minutes (Plasma)> 60 minutes
Primary Risk Rapid enzymatic cleavage (Arg8-Arg9)Receptor Desensitization (due to potency)
Key Application Mapping receptor kineticsBehavioral Pharmacology (Antipsychotic screening)
Module 2: Surgical & Administration Precision

Q: I am injecting Native NT intracerebroventricularly (ICV), but my standard deviations are huge. How do I validate placement?

A: Blind ICV injections are the single largest source of error. A "miss" (injection into parenchyma instead of ventricle) results in zero effect, not a partial effect.

Validation Workflow: You must validate cannula placement functionally before the critical experiment or anatomically after.

  • Functional Check (The "Angiotensin" Test):

    • Inject Angiotensin II (10–50 ng) ICV.

    • Positive Result: Immediate dipsogenic response (drinking behavior) within 2–5 minutes.

    • Action: Only include animals that pass this test in your NT cohort.

  • Dye Trace (Post-Mortem):

    • Inject 1 µL of Methylene Blue or Evans Blue immediately after sacrifice.

    • Slice brain to confirm dye presence in the lateral ventricles.

DOT Diagram: ICV Troubleshooting Logic

ICV_Troubleshooting Start High Variability in ICV Data Check1 Did you perform Angiotensin II Test? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Bio_Issue Check Peptide Stability (See Module 1) Yes1->Bio_Issue Action1 Perform AngII Test (50ng). Does animal drink in <5min? No1->Action1 Result_Drink Cannula Patent. Issue is Biological. Action1->Result_Drink Yes Result_NoDrink Cannula Misplaced/Clogged. Exclude Animal. Action1->Result_NoDrink No Result_Drink->Bio_Issue

Figure 1: Decision tree for troubleshooting variability in ICV-administered this compound assays.

Module 3: Biological Variables (Receptor Desensitization)

Q: The first dose worked perfectly, but the second dose (24 hours later) showed a 50% reduced response. Why?

A: You are observing NTR1 Receptor Desensitization . NTR1 is a G-protein coupled receptor (GPCR) that undergoes rapid internalization upon agonist binding.[3] This is mediated by Beta-Arrestin recruitment.[4]

The Mechanism:

  • Binding: NT binds NTR1.

  • Phosphorylation: GRKs (G-protein Receptor Kinases) phosphorylate the C-terminus.

  • Sequestration: Beta-arrestin binds, uncoupling the G-protein and dragging the receptor into clathrin-coated pits.

  • Recycling vs. Degradation: NTR1 recycles slowly. Frequent dosing leads to a net loss of surface receptors.

Solution:

  • Washout Period: Allow at least 48–72 hours between high-dose NT exposures for full receptor recovery.

  • Pulse Dosing: Avoid continuous infusion (osmotic minipumps) if you need peak efficacy; continuous presence downregulates NTR1 mRNA and protein.

DOT Diagram: NTR1 Desensitization Pathway

NTR1_Pathway Ligand This compound (Agonist) NTR1_Surface NTR1 (Surface) Ligand->NTR1_Surface Binds Activation G-Protein Activation (Ca2+ Mobilization) NTR1_Surface->Activation Signaling GRK GRK Phosphorylation Activation->GRK Feedback Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internalization Internalization (Endosome) Arrestin->Internalization Desensitization Recycle Slow Recycling Internalization->Recycle Recycle->NTR1_Surface >48 Hours

Figure 2: The NTR1 internalization cycle. Note the slow recycling phase, which necessitates long washout periods between experiments.

Module 4: Assay-Specific Troubleshooting
1. Hypothermia Assay

Issue: "Control animals are showing hyperthermia, masking the NT hypothermia."

  • Cause: Stress-Induced Hyperthermia (SIH). Handling and rectal probe insertion cause a spike in body temperature (up to 1.5°C), which counteracts NT effects.

  • Fix:

    • Habituation: Handle animals and insert the probe (without recording) for 3 days prior to the experiment.

    • Baseline: Measure T=0 before injection.

    • Ambient Temp: Maintain room temp at 22°C ± 1°C. NT-induced hypothermia is less potent in warm environments.

2. Conditioned Avoidance Response (CAR)

Issue: "PD149163 is inhibiting avoidance, but is it just sedation?"

  • Cause: High doses of NT agonists can cause catalepsy or severe motor impairment, which looks like "antipsychotic efficacy" but is actually motor toxicity.

  • Fix:

    • Catalepsy Control: Always run a "Bar Test" parallel to CAR. If the animal remains immobile on a bar for >30s, the dose is cataleptic.

    • Dose Window: The therapeutic window for PD149163 in CAR is typically 0.1 – 1.0 mg/kg (IP) . Above 5 mg/kg, non-specific motor effects dominate.

References
  • NTR1 Structure & Signaling

    • White, J. F., et al. (2012). Structure of the agonist-bound this compound receptor.[3][5] Nature.

    • Key Insight: Defines the binding pocket and the structural basis for agonist-induced internaliz
  • Peptide Stability & Analogs

    • Petrie, K. A., et al. (2004). This compound peptide analogs: structure-activity relationships. Peptides.

    • Key Insight: Establishes the degradation profile of n
  • Behavioral Protocols (PD149163)

    • Feifel, D., et al. (2010). The this compound-1 receptor agonist PD149163 inhibits conditioned avoidance responding without producing catalepsy. Journal of Pharmacology and Experimental Therapeutics.

    • Key Insight: Defines the optimal dose range for behavioral assays to avoid motor side effects.
  • Receptor Desensitization

    • Tyler-McMahon, B. M., et al. (2000). Rapid desensitization of this compound-induced hypothermia. European Journal of Pharmacology.

    • Key Insight: Demonstrates the biological tolerance mechanism requiring washout periods.
  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Elsevier.

Sources

how to minimize degradation of neurotensin in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for minimizing Neurotensin (NT) degradation. It is structured to address the critical "pain points" of NT quantification: its rapid half-life, susceptibility to specific metallopeptidases, and the artifacts introduced by improper extraction.

This compound Stability & Preservation: Technical Support Guide

Status: Active Subject: Minimizing Proteolytic Degradation of this compound (NT) in Biological Matrices Applicable For: Plasma, Serum, Brain Tissue, Cell Culture Supernatants

Core Degradation Mechanisms (The "Why")

Q: Why does this compound disappear so quickly in my samples? A: this compound (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) is an inherently unstable tridecapeptide. In vivo, its half-life is approximately 1.4 to 4 minutes . In vitro (whole blood or tissue homogenate), it is rapidly cleaved by a specific set of metallopeptidases.

The primary cleavage sites are the Arg(8)-Arg(9) , Pro(10)-Tyr(11) , and Tyr(11)-Ile(12) bonds.[1]

Key Enzymes Involved:

  • Metalloendopeptidase 24.15 (Thimet Oligopeptidase): Cleaves Arg(8)-Arg(9).[1]

  • Metalloendopeptidase 24.11 (Neprilysin/Enkephalinase): Cleaves Tyr(11)-Ile(12).[1]

  • Metalloendopeptidase 24.16 (Neurolysin): Cleaves Pro(10)-Tyr(11).[1][2]

  • Angiotensin-Converting Enzyme (ACE): Cleaves Arg(8)-Arg(9).[1][3]

Technical Insight: Standard protease inhibitor cocktails often fail because they focus on serine proteases (like trypsin). You must inhibit metallopeptidases to preserve NT.

Visualization: this compound Degradation Pathway

NT_Degradation NT Intact this compound (1-13) Frag1 NT(1-8) (Inactive) NT->Frag1 Cleavage at Arg8-Arg9 Frag2 NT(9-13) NT->Frag2 Frag3 NT(1-10) NT->Frag3 Cleavage at Pro10-Tyr11 Frag4 NT(11-13) NT->Frag4 ACE ACE / EC 3.4.15.1 ACE->NT Catalyzes NEP Neprilysin / EC 3.4.24.11 NEP->NT Catalyzes Tyr11-Ile12 NLN Neurolysin / EC 3.4.24.16 NLN->NT Catalyzes

Caption: Primary enzymatic cleavage sites of this compound leading to loss of immunoreactivity and biological activity.

Sample Collection & Handling (Pre-Analytical)

Q: What is the absolute best protocol for blood collection? A: Speed and temperature are your primary defenses. You cannot recover NT once it is cleaved.

Protocol: The "Ice-Cold" Standard

  • Preparation: Pre-chill collection tubes (polypropylene) on wet ice.

  • Inhibitor Loading: Pre-load tubes with the "NT-Protective Cocktail" (see Table 1).

  • Draw: Collect whole blood and immediately invert 5-8 times to mix inhibitors.

  • Chill: Place immediately on ice. Do not allow to sit at room temperature for >1 minute.

  • Separation: Centrifuge within 20 minutes at 4°C (1,500–2,000 x g for 15 min).

  • Transfer: Transfer plasma to pre-chilled polypropylene tubes. Avoid glass (NT adsorbs to glass).

Q: Can I use standard Heparin or EDTA tubes? A: EDTA is mandatory; Heparin is insufficient. EDTA acts as a chelator, stripping the Zinc (


) required by metallopeptidases (ACE, Neprilysin, Neurolysin) to function. Heparin does not inhibit these enzymes.

Table 1: The NT-Protective Inhibitor Cocktail

ComponentTarget Enzyme(s)Final ConcentrationCriticality
EDTA Metalloproteases (ACE, 24.11, 24.15, 24.16)1 mg/mL (approx. 2.5 mM)Critical
Aprotinin Serine Proteases (General broad spectrum)500 KIU/mLHigh
1,10-Phenanthroline Potent Metalloprotease Inhibitor0.1 - 1.0 mMHigh (for long storage)
Ile-Ser (or Captopril) Specific ACE Inhibition10 µMOptional (if EDTA is used)

Tissue Extraction Protocols

Q: How do I extract NT from brain or gut tissue without degrading it during homogenization? A: Tissue homogenization releases massive amounts of intracellular proteases. You must denature these enzymes before they can act.

Method A: Acid-Acetone Extraction (Recommended)

  • Principle: Precipitates large proteins (proteases) while solubilizing the small peptide (NT).

  • Step 1: Homogenize tissue immediately in ice-cold acetone:1N HCl (100:3 v/v) .

  • Step 2: Centrifuge at 10,000 x g for 20 mins at 4°C.

  • Step 3: Re-extract pellet with acetone:0.01N HCl (80:20 v/v).

  • Step 4: Combine supernatants. Remove organic solvent via vacuum centrifugation (SpeedVac).

  • Step 5: Lyophilize aqueous phase.

Method B: Heat Stabilization (The "Boil" Method)

  • Principle: Thermal denaturation of enzymes.

  • Step 1: Drop frozen or fresh tissue directly into boiling 1M acetic acid or phosphate buffer.

  • Step 2: Boil for 10-15 minutes.

  • Step 3: Homogenize after boiling.

  • Warning: This is effective but can cause thermal hydrolysis if pH is too low.

Visualization: Sample Processing Workflow

NT_Workflow cluster_extraction Extraction Choice Start Sample Collection Inhibitor Add EDTA + Aprotinin (IMMEDIATELY) Start->Inhibitor Centrifuge Centrifuge 4°C (Within 20 min) Inhibitor->Centrifuge Sep Separate Plasma Centrifuge->Sep Direct Direct Assay (High Risk of Interference) Sep->Direct Not Recommended Acid Acid/Acetone Extraction (Removes Proteases) Sep->Acid Recommended SPE C18 Solid Phase Extraction (Concentrates Sample) Acid->SPE Optional Cleanup

Caption: Decision tree for processing biological samples to maximize this compound recovery.

Storage & Transportation

Q: Can I freeze-thaw my samples? A: No. Avoid freeze-thaw cycles.

  • NT is relatively stable at -80°C for months if inhibitors were added prior to freezing.

  • Repeated freeze-thaw cycles shear the peptide and reactivate latent proteases during the thawing phase.

  • Best Practice: Aliquot plasma/extracts into single-use volumes (e.g., 200 µL) before freezing.

Q: What is the maximum stability at -20°C? A: At -20°C, slow enzymatic activity can still occur in plasma matrices. Samples should be moved to -80°C within 24-48 hours of collection.

Troubleshooting Common Failures

Q: My ELISA shows low signal, but I used inhibitors. What happened? A:

  • Hemolysis: Did the blood sample look red? Red blood cells contain insulin-degrading enzyme (IDE) and other cytosolic proteases that degrade NT. Reject hemolyzed samples.

  • Adsorption: Did you use glass tubes? NT sticks to glass. Use siliconized tubes or polypropylene.

  • Matrix Effect: Plasma proteins can mask the antibody binding site. An acid-extraction step (Section 3) is often required to "free" the NT from plasma binding proteins (like albumin) and remove interfering enzymes.

Q: I see "ghost" peaks or high background in my assay. A: This is often due to the "Pepsin Artifact." If extracting stomach tissue with acid, endogenous pepsinogen converts to pepsin at low pH and can cleave larger proteins into NT-like fragments (immunoreactive but not authentic NT).

  • Fix: Ensure pH is < 2.0 (pepsin inactive) or > 5.0, or use the Heat Stabilization method to kill pepsin activity immediately.

References

  • Checler, F. et al. (1983). Mechanism of this compound degradation by rat brain peptidases.[2][3] Journal of Neurochemistry.

  • Lee, Y.C. et al. (1980). In vitro degradation of this compound in human plasma.[4][5] Journal of Clinical Endocrinology & Metabolism.

  • Carraway, R. et al. (1976). This compound in plasma: immunochemical and chromatographic character of acid/acetone-soluble material.[4][6] Journal of Biological Chemistry.[7]

  • Thermo Fisher Scientific. (2012). Neuronal Protein Extraction Reagent Protocol.

  • Barelli, H. et al. (1988). Degradation of this compound by brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase.[1] European Journal of Biochemistry.

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio in Neurotensin Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for neurotensin calcium imaging. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for maximizing the signal-to-noise ratio (SNR) in your experiments. Here, we delve into the causal relationships behind experimental choices and offer robust troubleshooting strategies to ensure the integrity and clarity of your data.

Introduction: The Challenge of Capturing this compound-Induced Calcium Signals

This compound (NT) is a neuropeptide that exerts its effects through G-protein coupled receptors (GPCRs), primarily the high-affinity this compound receptor 1 (NTSR1). Activation of NTSR1 by NT initiates a canonical Gαq signaling cascade, leading to the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger.[1][2] Visualizing these transient increases in [Ca²⁺]i is a powerful method for studying NTSR1 pharmacology and downstream cellular responses.

However, like many live-cell imaging applications, this compound calcium imaging is susceptible to a low signal-to-noise ratio (SNR), which can obscure subtle yet significant biological events.[3] This guide provides a comprehensive framework for systematically identifying and mitigating sources of noise, thereby enhancing the quality and reproducibility of your experimental data.

Core Principles for Maximizing SNR

A high SNR is achieved by maximizing the signal (the fluorescence change upon this compound stimulation) while minimizing noise (unwanted fluctuations from various sources). The following sections are structured in a question-and-answer format to directly address common challenges.

Part 1: Troubleshooting Guide - Common Issues and Solutions

Q1: My baseline fluorescence is very high and noisy, even before adding this compound. What's causing this and how can I fix it?

High and noisy baseline fluorescence is a common issue that can significantly reduce the dynamic range of your calcium indicator and obscure the this compound-evoked signal. The primary culprits are often related to the imaging medium, the calcium indicator itself, or cellular health.

Causality and Solutions:

  • Autofluorescence: Standard cell culture media contain components like phenol red and riboflavin that fluoresce, contributing to high background.[4]

    • Solution: Switch to an imaging medium specifically designed for fluorescence microscopy, such as Gibco™ FluoroBrite™ DMEM, or a buffered saline solution (e.g., HBSS) for the duration of the experiment.[4]

  • Suboptimal Dye Concentration: Using too high a concentration of a chemical calcium indicator can lead to a bright, noisy baseline and potential cytotoxicity.

    • Solution: Titrate your calcium indicator to the lowest concentration that still provides a detectable signal. This will vary depending on the cell type and indicator used.

  • Indicator Compartmentalization: AM ester forms of chemical dyes can sometimes be sequestered into organelles like mitochondria, leading to high, punctate background fluorescence.[5]

    • Solution: Lower the incubation temperature during dye loading (e.g., from 37°C to room temperature) or try a different calcium indicator. The red-shifted Rhod-2 AM is known to accumulate in mitochondria.[5]

  • Poor Cell Health: Unhealthy or dying cells have compromised membrane integrity, leading to an uncontrolled influx of calcium and a persistently high baseline.[6]

    • Solution: Ensure your cells are healthy and sub-confluent before starting the experiment. Handle cells gently during all washing and media exchange steps to prevent mechanical stress.

Q2: I'm not seeing a clear calcium response after applying this compound, or the signal is very weak. What are the likely causes?

A weak or absent signal can be frustrating. The issue could lie with the this compound stimulation itself, the choice of calcium indicator, or receptor-specific phenomena like desensitization.

Causality and Solutions:

  • Receptor Desensitization: NTSR1, like many GPCRs, undergoes rapid desensitization and internalization upon prolonged agonist exposure.[7][8] This means that a continuous, high concentration of this compound can lead to a transient initial response followed by an inability to respond to further stimulation.

    • Solution: Apply this compound acutely and record the response immediately. If a stable baseline is required before stimulation, ensure that the cells are not exposed to this compound prematurely. Consider using a microfluidic device for precise and rapid solution exchange.

  • Incorrect Calcium Indicator Affinity: The affinity (Kd) of your calcium indicator for Ca²⁺ must be matched to the expected concentration range within the cell.[9] If the indicator's affinity is too low, it won't bind to the calcium released upon this compound stimulation. If it's too high, it may be saturated by basal calcium levels, limiting its dynamic range.

    • Solution: Choose an indicator with a Kd that is appropriate for cytosolic calcium measurements. For many cell types, indicators with a Kd in the range of 200-500 nM are a good starting point.

  • Low Receptor Expression: The magnitude of the calcium response is dependent on the number of NTSR1 receptors expressed on the cell surface.

    • Solution: If working with a cell line, verify NTSR1 expression using techniques like qPCR or western blotting. If expression is low, consider using a cell line known to endogenously express high levels of NTSR1 or a transiently transfected system.

Q3: My signal is bleaching quickly, and my cells look unhealthy by the end of the experiment. How can I reduce phototoxicity?

Phototoxicity is a critical concern in live-cell imaging. The excitation light used to stimulate the fluorophore can generate reactive oxygen species (ROS), which damage cellular components and can lead to artifacts or cell death.[10][11][12][13]

Causality and Solutions:

  • Excessive Illumination: High laser power and long exposure times are the primary drivers of phototoxicity.[6][13]

    • Solution: Use the lowest possible laser power that provides an adequate SNR.[6] Increase the gain on your detector (e.g., the PMT gain on a confocal microscope) rather than increasing the laser power. Reduce the exposure time to the minimum required for a clear signal.

  • High Sampling Rate: Imaging too frequently can also increase the cumulative light dose delivered to the cells.

    • Solution: Adjust your sampling rate to match the kinetics of the this compound-induced calcium signal. A rapid initial phase may require a high sampling rate, which can then be decreased for observing the decay of the signal.

  • Use of Brighter Probes: Brighter calcium indicators require less excitation light to produce a detectable signal, thereby reducing phototoxicity.[14]

    • Solution: Consider using newer, brighter genetically encoded calcium indicators (GECIs) like the jGCaMP8 series, which have been shown to be brighter and have faster kinetics than previous generations.[15]

Part 2: FAQs - Optimizing Your Experimental Protocol

Q1: Which type of calcium indicator is best for my this compound experiment: a chemical dye or a genetically encoded one?

The choice between a chemical dye (e.g., Fluo-4 AM, Fura-2 AM) and a GECI (e.g., GCaMP series) depends on your specific experimental goals.

FeatureChemical Dyes (e.g., Fluo-4, Fura-2)Genetically Encoded Indicators (GECIs; e.g., GCaMP)
Signal Strength Generally very bright.Brightness has improved significantly with newer generations (e.g., jGCaMP8).[15]
Loading Loaded into cells using AM esters; can be inconsistent.[16]Transfected or transduced into cells for stable expression.
Targeting Generally labels the entire cytoplasm; some can compartmentalize.[5]Can be targeted to specific subcellular compartments (e.g., nucleus, mitochondria).
Quantification Ratiometric dyes like Fura-2 allow for more quantitative measurements of [Ca²⁺]i.[9]Single-wavelength GECIs are generally used for reporting relative fluorescence changes (ΔF/F₀).[17]
Long-Term Imaging Can leak out of cells over time.Stable expression allows for long-term and repeated imaging.

Recommendation: For acute stimulation experiments in cell populations, a bright chemical dye like Fluo-4 can be very effective. For long-term studies or experiments requiring subcellular targeting, a GECI is the superior choice.

Q2: What is the optimal protocol for loading my cells with a chemical calcium indicator?

Proper dye loading is crucial for a strong, uniform signal.

Step-by-Step Protocol for AM Ester Dye Loading:

  • Prepare Stock Solution: Dissolve the AM ester dye in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.[18]

  • Prepare Loading Buffer: Dilute the dye stock solution into your imaging buffer (e.g., HBSS) to a final concentration of 1-5 µM. To aid in dye solubilization and prevent compartmentalization, you can add Pluronic™ F-127 to a final concentration of 0.02-0.05%.[16][19]

  • Load Cells: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at 37°C or room temperature.

  • Wash: Gently wash the cells 2-3 times with fresh imaging buffer to remove excess, unloaded dye.[4]

  • De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

Q3: How should I prepare and apply this compound for a consistent response?

The method of this compound application can significantly impact the observed calcium signal.

Step-by-Step Protocol for this compound Stimulation:

  • Prepare this compound Stock: Reconstitute lyophilized this compound peptide in a suitable solvent (e.g., sterile water or a buffer) to a high concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your imaging buffer. The effective concentration of this compound can range from nanomolar to micromolar, so a dose-response curve is recommended to determine the optimal concentration for your system.

  • Application: For manual application, carefully and gently add the this compound working solution to the imaging dish. For more precise control, use an automated perfusion system.

  • Timing: Begin image acquisition just before or simultaneously with the addition of this compound to capture the full rising phase of the calcium transient.

Q4: How can I process my raw imaging data to improve the SNR?

Post-acquisition data processing is a powerful way to enhance the SNR of your calcium imaging data.

Data Processing Workflow:

  • Motion Correction: If there is any movement of the cells during the experiment, use an image registration algorithm to correct for this motion.

  • Region of Interest (ROI) Selection: Define ROIs around the cells you wish to analyze. This can be done manually or using automated cell segmentation algorithms.[20]

  • Background Subtraction: For each time point, calculate the average fluorescence intensity of a background region (an area with no cells) and subtract this value from the fluorescence intensity of your ROIs.[21][22][23]

  • Calculate ΔF/F₀: To normalize the fluorescence signal and account for variations in dye loading and cell size, calculate the relative change in fluorescence using the formula: ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence (the average fluorescence before this compound application).

  • Denoising: Apply a temporal filter (e.g., a moving average) or more advanced denoising algorithms to reduce high-frequency noise in the fluorescence traces.[3][24]

Part 3: Visualizations and Pathways

This compound Signaling Pathway

The following diagram illustrates the Gαq-mediated signaling cascade initiated by the binding of this compound to its receptor, NTSR1, leading to an increase in intracellular calcium.

Neurotensin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NTSR1 NTSR1 Gq Gαq NTSR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺]i Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release NT This compound NT->NTSR1 Binds

Caption: this compound-NTSR1 signaling pathway.

Experimental Workflow for Calcium Imaging

This diagram outlines the key steps in a typical this compound calcium imaging experiment, from cell preparation to data analysis.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A 1. Seed Cells B 2. Load Calcium Indicator A->B C 3. Wash & De-esterify B->C D 4. Set Imaging Parameters (Laser, Gain, Frame Rate) C->D E 5. Acquire Baseline D->E F 6. Add this compound E->F G 7. Record Response F->G H 8. Motion Correction G->H I 9. ROI Selection H->I J 10. Background Subtraction I->J K 11. Calculate ΔF/F₀ J->K L 12. Denoise & Analyze K->L

Caption: Experimental workflow for calcium imaging.

References

  • AZoM. (2018). Method for Increasing the SNR and Resolution of Images. [Link]

  • Andor - Oxford Instruments. How Does Calcium Imaging Work | Calcium Indicators. [Link]

  • arXiv. (2021). inferences of neuronal activities using calcium imaging data. [Link]

  • MDPI. (2023). Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. [Link]

  • DSpace@MIT. (2021). Signal-to-signal neural networks for improved spike estimation from calcium imaging data. [Link]

  • PubMed. (2016). Accurate detection of low signal-to-noise ratio neuronal calcium transient waves using a matched filter. [Link]

  • A blog about neurophysiology. (2021). Large-scale calcium imaging & noise levels. [Link]

  • ResearchGate. SNR improvement of calcium traces after denoising a, Trace SNR before... | Download Scientific Diagram. [Link]

  • PMC - NIH. (2023). Adapting and optimizing GCaMP8f for use in Caenorhabditis elegans. [Link]

  • bioRxiv. (2023). Spike inference from calcium imaging data acquired with GCaMP8 indicators. [Link]

  • bioRxiv. (2020). Calcium imaging and the curse of negativity. [Link]

  • PMC - PubMed Central. (2021). Calcium imaging analysis – how far have we come?. [Link]

  • ResearchGate. (2023). (PDF) Methods for Analyzing GCaMP Calcium Imaging. [Link]

  • bioRxiv. (2020). Signal-to-signal networks for improved spike estimation from calcium imaging data. [Link]

  • YouTube. (2022). Essentials of Neuroscience with MATLAB: Module 5-1 (Ca+ imaging). [Link]

  • PMC - PubMed Central. (2006). Role of Calcium in this compound-Evoked Enhancement in Firing in Mesencephalic Dopamine Neurons. [Link]

  • ResearchGate. (2018). How can i correct my too high initial fluorescence (Fo) in my calcium imaging data?. [Link]

  • PNAS. (2014). Structure of signaling-competent this compound receptor 1 obtained by directed evolution in Escherichia coli. [Link]

  • PubMed. (2015). Improving AM ester calcium dye loading efficiency. [Link]

  • PubMed. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. [Link]

  • PMC. (2023). Unravelling the mechanism of this compound recognition by this compound receptor 1. [Link]

  • PubMed. (2013). Estimating background-subtracted fluorescence transients in calcium imaging experiments: a quantitative approach. [Link]

  • Oxford Academic. (1999). This compound Stimulates Both Calcium Mobilization from Inositol Trisphosphate-Sensitive Intracellular Stores and Calcium Influx through Membrane Channels in Frog Pituitary Melanotrophs. [Link]

  • Nanolive. Overcoming phototoxicity. [Link]

  • UCSD Neurosciences. (2023). This compound receptor 1-biased ligand attenuates this compound-mediated excitation of ventral tegmental area dopamine neurons. [Link]

  • MDPI. (2022). Physical Stimulation Methods Developed for In Vitro Neuronal Differentiation Studies of PC12 Cells: A Comprehensive Review. [Link]

  • MPI-CBG Publications. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. [Link]

  • Frontiers. (2022). Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization. [Link]

  • PubMed. (2004). This compound regulates intracellular calcium in ventral tegmental area astrocytes: evidence for the involvement of multiple receptors. [Link]

  • PubMed. (1987). This compound facilitates dopamine release in vitro from rat striatal slices. [Link]

  • AZoOptics.com. (2020). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]

  • IonOptix. Calcium Indicator Dye Loading in Cardiac Slices. [Link]

  • Frontiers. (2022). Insights into the role of intracellular calcium signaling in the neurobiology of neurodevelopmental disorders. [Link]

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Validation & Comparative

A Comparative Guide to the Pharmacodynamic and Pharmacokinetic Profiles of Novel Neurotensin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise and Challenge of Neurotensin

This compound (NT) is an endogenous tridecapeptide with a significant presence in both the central nervous system (CNS) and the gastrointestinal tract.[1][2][3] Within the CNS, it acts as a neuromodulator, influencing a variety of neurotransmitter systems, including the dopaminergic pathways.[1][3][4] This interaction implicates NT in the pathophysiology of several CNS disorders such as schizophrenia, Parkinson's disease, and substance abuse, making its receptors promising therapeutic targets.[1][3][5] The biological effects of this compound are primarily mediated by two high-affinity G protein-coupled receptors (GPCRs), the this compound receptor subtype 1 (NTS1) and subtype 2 (NTS2).[6][7][8][9] Activation of these receptors can produce potent, opioid-independent analgesia, offering a potential alternative for pain management.[1][6][7]

However, the therapeutic application of native this compound is severely hampered by two major drawbacks: rapid degradation by peptidases and poor penetration of the blood-brain barrier (BBB).[7][10][11] Consequently, peripheral administration of NT fails to elicit the desired central effects.[10][11] This has spurred the development of novel this compound analogs designed to overcome these limitations by enhancing metabolic stability and improving CNS bioavailability. This guide provides a comparative analysis of the pharmacodynamic and pharmacokinetic profiles of several promising novel this compound analogs, supported by experimental data.

Pharmacodynamic Profiles: Tailoring Receptor Interaction and Functional Outcomes

The pharmacodynamic properties of a drug describe its interaction with its target and the resulting biological response. For this compound analogs, key pharmacodynamic considerations include receptor binding affinity and selectivity, and the nature of the functional response elicited (e.g., full agonism, partial agonism, or biased agonism).

Receptor Binding Affinity and Selectivity

The development of novel NT analogs has often focused on modifying the C-terminal active fragment of this compound, NT(8-13).[3][6] One of the primary goals is to modulate the affinity and selectivity for NTS1 and NTS2. While both receptors are implicated in analgesia, activation of NTS1 is also associated with undesirable side effects such as hypothermia and hypotension.[6][8][9] Therefore, developing NTS2-selective agonists is a key strategy to separate the therapeutic analgesic effects from these adverse events.

For instance, the analog NT79 demonstrates a preference for NTS2, with a binding affinity approximately 25-fold higher for the human NTS2 than for the human NTS1.[3] This selectivity translates to a favorable in vivo profile, where NT79 produces antipsychotic-like effects and visceral pain relief without causing significant hypothermia or hypotension.[9] In contrast, NT69L is a non-selective agonist, binding with high affinity to both NTS1 and NTS2.[3]

Another strategy to enhance NTS2 selectivity involves modifications at position 11 of the NT peptide. Replacement of Tyr11 with unnatural amino acids like 6-OH-Tic or 7-OH-Tic has been shown to significantly decrease binding affinity for NTS1, thereby increasing NTS2 selectivity.[6]

Table 1: Comparison of Receptor Binding Affinities of Selected this compound Analogs

AnalogTarget Receptor(s)Binding Affinity (IC50/Kd)Key Characteristics
JMV 449 NTS AgonistIC50 = 0.15 nM (neonatal mouse brain)Potent, metabolically stable pseudopeptide analog.
NT79 NTS2-selective~25-fold higher affinity for hNTS2 vs. hNTS1[3]Selective behavioral effects without hypothermia.[9]
NT69L NTS1/NTS2High affinity for both receptors[3]Brain-penetrant, holds promise for various CNS disorders.[12]
PD149163 NTS1-selectiveKi = 31.2 nM (newborn mouse brain)[3]Reduced amide bond mimetic with improved stability.[3]
Functional Activity and Biased Agonism

Beyond simple receptor binding, the functional consequences of this interaction are critically important. This compound receptors, like many GPCRs, can signal through multiple intracellular pathways, primarily G protein-dependent and β-arrestin-dependent pathways. The concept of "biased agonism" describes the ability of a ligand to selectively activate one of these pathways over the other, which can lead to distinct physiological outcomes.

Recent research has highlighted the potential of developing β-arrestin-biased NTS1 agonists.[13][14] For example, the brain-penetrant small molecule SBI-553 acts as a β-arrestin-biased allosteric modulator of NTS1.[13][14] It biases the receptor's signaling away from Gq protein activation and towards β-arrestin recruitment.[13] This biased signaling profile is thought to be responsible for its ability to reduce the effects of psychostimulants without inducing the classic NTS1-mediated side effects of hypotension and hypothermia.[13][15] This approach represents a sophisticated strategy to fine-tune the therapeutic effects of NTS1 activation while minimizing on-target adverse events.

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of novel this compound analogs to NTS1 and NTS2 receptors.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory concentration (IC50) of a test compound.

Materials:

  • Cell membranes prepared from cell lines stably expressing human NTS1 or NTS2.

  • Radioligand (e.g., [³H]-NT or [¹²⁵I]-Tyr³-NT).

  • Test compounds (novel NT analogs).

  • Non-specific binding control (high concentration of unlabeled NT).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Pharmacokinetic Profiles: Overcoming Biological Barriers

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For this compound analogs intended for CNS applications, the most critical pharmacokinetic hurdles are metabolic instability and the inability to cross the blood-brain barrier.

Metabolic Stability

Native this compound is rapidly degraded by peptidases, resulting in a very short half-life.[10] A key objective in the design of novel analogs is to introduce chemical modifications that confer resistance to enzymatic degradation. Strategies include:

  • Reduced Amide Bonds: Analogs like JMV 449 and PD149163 incorporate a reduced amide bond (pseudopeptide), which is resistant to cleavage by peptidases.[2][3] This modification contributes to their enhanced metabolic stability and prolonged duration of action.

  • Incorporation of Unnatural Amino Acids: The inclusion of unnatural amino acids can sterically hinder the approach of peptidases. For example, the incorporation of β³hLys at position 8 in an NT(8-13) analog increased its plasma half-life to over 24 hours.[6] Similarly, the analog JMV5296 , which contains silaproline (Sip) and trimethylsilylalanine (TMSAla), exhibits a plasma half-life of over 20 hours.[2][8]

The enhanced stability of these analogs is a prerequisite for achieving meaningful in vivo activity after systemic administration. For instance, the prodrug NT-1 is rapidly hydrolyzed to the active compound NT-2 in rat plasma, with NT-2 exhibiting a terminal half-life of 0.36-0.53 hours.[16] While an improvement over native NT, this is still relatively short compared to analogs with more extensive modifications.

Blood-Brain Barrier Penetration

For this compound analogs to be effective for CNS disorders, they must be able to cross the BBB. Several strategies have been employed to achieve this:

  • Lipidation: The addition of lipid moieties can enhance the lipophilicity of the peptide, facilitating its passage across the BBB.

  • Vectorization: This approach involves conjugating the this compound analog to a molecule that can be actively transported across the BBB via receptor-mediated transcytosis.[10] For example, "vectorized" forms of NT have been generated by conjugation to peptides that bind to the LDL-receptor, enabling them to cross the BBB and exert their effects.[10][11]

  • Intrinsic Properties: Some analogs, such as NT69L and NT77 , have been developed to be brain-penetrant through modifications to their chemical structure that improve their ability to cross the BBB.[12][17]

The development of brain-penetrant analogs like NT69L has been a significant breakthrough, allowing for the study of this compound's central effects after systemic administration and opening the door for their potential use as therapeutics for a range of neuropsychiatric disorders.[12]

Table 2: Comparison of Pharmacokinetic Properties of Selected this compound Analogs

AnalogKey Modification(s)Plasma Half-lifeBBB Penetration
Native NT -Very short (~9 min in blood)[11]Poor[7][10][11]
JMV5296 Reduced amide bond, unnatural amino acids[8]> 20 hours[2][8]Designed for central delivery[2][8]
NT-2 N-terminal modification (from NT-1 prodrug)[16]0.36-0.53 hours[16]Low oral bioavailability (0.19%)[16]
β³hLys⁸-NT(8-13) analog Unnatural amino acid at position 8[6]> 24 hours[6]Not specified, tested via intrathecal delivery[6]
NT69L C-terminal modifications[3]Not specified, but metabolically stable[12]Yes[12]
Vectorized NT Conjugated to a BBB transport vector[10][11]> 1 hour[11]Yes, via receptor-mediated transcytosis[10][11]

Experimental Workflow: In Vivo Pharmacokinetic Study

This workflow describes a typical experiment to determine the pharmacokinetic profile of a novel this compound analog in a rodent model.

Objective: To determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F).

Procedure:

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats, cannulated for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single bolus dose of the analog intravenously to determine its disposition without the influence of absorption.

    • Oral (PO) or Intraperitoneal (IP) Group: Administer the analog via the intended route of administration to assess absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.[18]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the analog in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific radioimmunoassay (RIA).[18]

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data. Use pharmacokinetic modeling software to calculate the relevant parameters (t½, CL, Vd, AUC). Bioavailability (F) is calculated by comparing the area under the curve (AUC) from the PO/IP route to the AUC from the IV route.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental approaches used to characterize novel this compound analogs, the following diagrams illustrate the key signaling pathways and workflows.

G_protein_signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway NTSR1 NTS1 Receptor Gq Gαq NTSR1->Gq Activates Arrestin β-Arrestin NTSR1->Arrestin Recruits NT_Analog This compound Analog NT_Analog->NTSR1 Binds PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 DAG PLC->IP3_DAG Cleaves PIP₂ to Ca_PKC Ca²⁺ Release PKC Activation IP3_DAG->Ca_PKC Physiological_Effects_G Hypotension, Hypothermia, Analgesia Ca_PKC->Physiological_Effects_G Signaling_Complex Signaling Complex (e.g., with MAPK) Arrestin->Signaling_Complex Receptor_Internalization Receptor Internalization Arrestin->Receptor_Internalization Biased_Effects Analgesia, Modulation of Dopamine System Signaling_Complex->Biased_Effects

Caption: NTS1 Receptor Signaling Pathways.

in_vitro_workflow start Novel NT Analog Synthesis binding_assay Radioligand Binding Assay (NTS1 & NTS2) start->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ mobilization, β-arrestin recruitment) binding_assay->functional_assay Determine Affinity & Selectivity stability_assay Metabolic Stability Assay (Plasma, Liver Microsomes) functional_assay->stability_assay Assess Functional Potency & Bias data_analysis Data Analysis (Ki, EC50, t½) stability_assay->data_analysis Evaluate Stability lead_selection Lead Candidate Selection data_analysis->lead_selection Compare Profiles

Caption: In Vitro Characterization Workflow.

Conclusion and Future Directions

The development of novel this compound analogs has made significant strides in overcoming the inherent pharmacokinetic limitations of the native peptide. Through chemical modifications such as the introduction of pseudopeptide bonds and unnatural amino acids, researchers have created analogs with dramatically improved metabolic stability. Furthermore, strategies like vectorization and the design of brain-penetrant small molecules are enabling effective delivery to the CNS.

From a pharmacodynamic perspective, the field is moving beyond simple receptor agonism towards more nuanced approaches like receptor subtype selectivity and biased agonism. NTS2-selective agonists and β-arrestin-biased NTS1 modulators represent promising avenues for developing therapeutics that retain the beneficial effects of this compound, such as analgesia and antipsychotic-like activity, while minimizing dose-limiting side effects like hypotension and hypothermia.[6][8][9][13]

Future research will likely focus on a deeper understanding of the structural basis for receptor selectivity and biased signaling to guide the rational design of next-generation this compound analogs. The continued integration of medicinal chemistry, in vitro pharmacology, and in vivo studies will be crucial in translating the therapeutic potential of the this compound system into novel treatments for a range of challenging CNS disorders.

References

  • This compound Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia. (2019).
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  • This compound analog NT77 induces regulated hypothermia in the r
  • Pharmacokinetics of novel hexapeptides with this compound activity in r
  • A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following st
  • Metabolically Stable this compound Analogs Exert Potent and Long-Acting Analgesia Without Hypothermia. (n.d.).
  • The roles of this compound and its analogues in pain. (n.d.). PubMed.
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  • Effects of Peripheral this compound on Appetite Regulation and Its Role in Gastric Bypass Surgery. (2016). Gubra.
  • A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following st
  • NT79: A novel this compound analog with selective behavioral effects. (2010). PubMed - NIH.
  • Pharmacological studies on novel this compound mimetics: Discovery of a pharmacologically unique agent exhibiting concentration-dependent dual effects as antagonist and agonist. (n.d.). Mayo Clinic.
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  • Current topics: brain penetrating this compound analog. (2003). PubMed.
  • JMV 449 | this compound Receptors. (n.d.). Tocris Bioscience.
  • The dynamic nature of this compound receptor 1 (NTS 1 ) allostery and signaling bias. (2022). bioRxiv.
  • Arrestin-Biased this compound Receptor 1 Signaling: A Promising Target for Novel Non-Opioid Pain Killers. (2025). ScienceOpen.
  • Neuroprotective effect of the this compound analogue JMV-449 in a mouse model of permanent middle cerebral ischaemia. (n.d.). PubMed.
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A Comparative Guide to the Validation of Neurotensin Receptor 1 (NTSR1) as a Therapeutic Target in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug development is increasingly focused on precision medicine, identifying and targeting molecular alterations that drive cancer growth. Among the promising targets that have emerged is the neurotensin receptor 1 (NTSR1). This guide provides a comprehensive, in-depth comparison of the methodologies and therapeutic strategies for validating NTSR1 as a viable target in oncology, grounded in experimental data and established scientific principles. It is designed to equip researchers and drug development professionals with the necessary insights to navigate the complexities of targeting this receptor.

The rationale for targeting NTSR1 in cancer is compelling. NTSR1 is a G protein-coupled receptor that is overexpressed in a range of malignancies, including pancreatic, colorectal, breast, lung, and prostate cancers. This overexpression is frequently linked to more aggressive disease and a poorer prognosis for patients. The interaction between this compound (NTS), the endogenous ligand, and NTSR1 activates a cascade of downstream signaling pathways that fuel cancer cell proliferation, survival, migration, and invasion. This central role in tumor progression makes NTSR1 an attractive candidate for targeted therapeutic intervention.

The NTSR1 Signaling Axis: A Driver of Malignancy

A fundamental understanding of the NTSR1 signaling network is critical for the rational design of targeted therapies. The binding of NTS to NTSR1 initiates a complex series of intracellular events that are hijacked by cancer cells to promote their growth and spread.

NTSR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTSR1 NTSR1 G_protein Gq/11, Gi/o NTSR1->G_protein Activation Src Src NTSR1->Src NTS This compound (NTS) NTS->NTSR1 Binding PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC ERK ERK PKC->ERK Ca2 Ca2+ IP3->Ca2 Release from ER DAG->PKC Ca2->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription AKT Akt AKT->Transcription PI3K->AKT Src->ERK Src->AKT

Caption: NTSR1 signaling pathways in cancer.

Upon NTS binding, NTSR1 primarily engages Gq/11 and Gi/o proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events converge on critical downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt cascades, which are master regulators of cell fate. NTSR1 can also transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), further amplifying these pro-tumorigenic signals.

A Comparative Analysis of NTSR1-Targeted Therapeutic Strategies

A diverse array of therapeutic modalities is being explored to exploit NTSR1 as a cancer target. Each approach possesses a unique mechanism of action, along with distinct advantages and challenges.

Therapeutic ModalityMechanism of ActionAdvantagesDisadvantagesRepresentative Experimental Findings
NTSR1 Antagonists Competitively or non-competitively block NTS from binding to NTSR1, thereby inhibiting downstream signaling.Directly attenuates tumor-promoting signals; small molecules have the potential for oral bioavailability.May not completely abrogate signaling due to basal receptor activity or crosstalk with other pathways.SR48692 (Meclinertant): This nonpeptide antagonist demonstrated the ability to inhibit tumor growth in preclinical models of pancreatic and lung cancer. However, its clinical development was discontinued.
NTS-Drug Conjugates (NDCs) Utilize NTS or its analogs as a homing device to deliver a cytotoxic payload specifically to NTSR1-expressing cancer cells via receptor-mediated endocytosis.Offers high tumor selectivity, potentially enhancing the therapeutic index and overcoming resistance to conventional chemotherapy.The stability of the linker is critical to prevent premature drug release and off-target toxicity; the peptide component may be immunogenic.A conjugate of NTS, poly-L-glutamate, and doxorubicin exhibited superior antitumor efficacy and reduced systemic toxicity compared to free doxorubicin in a colon cancer xenograft model.
Antibody-Drug Conjugates (ADCs) Employ monoclonal antibodies that specifically recognize NTSR1 to deliver a highly potent cytotoxic agent to tumor cells, followed by internalization and payload release.Provides high specificity and a longer circulating half-life compared to peptide-based approaches; can induce bystander killing of neighboring tumor cells.Manufacturing is complex and costly; potential for immunogenicity and "on-target, off-tumor" toxicity if NTSR1 is expressed on normal tissues.A novel anti-NTSR1 ADC displayed potent cytotoxic activity against a panel of cancer cell lines in vitro and significantly inhibited tumor growth in a pancreatic cancer xenograft model in vivo.
Radiolabeled NTS Analogs Consist of an NTS analog coupled to a radionuclide, enabling both diagnostic imaging and targeted radiotherapy of NTSR1-positive tumors.Allows for a "theranostic" approach, combining diagnosis and therapy; offers high sensitivity for the detection of small metastatic lesions.Carries the risk of radiation-induced damage to healthy tissues; requires specialized infrastructure for the handling and administration of radiopharmaceuticals.177Lu-3BP-227: This radiolabeled NTS analog demonstrated high accumulation in tumors and significant therapeutic efficacy in a neuroendocrine tumor model expressing NTSR1.

A Framework for Experimental Validation

The successful translation of an NTSR1-targeted therapy from the laboratory to the clinic hinges on a rigorous and systematic validation process. The following experimental workflows provide a robust framework for this endeavor.

Workflow for the Validation of NTSR1 Expression

A critical first step is to confirm the overexpression of NTSR1 in the cancer type of interest.

NTSR1_Expression_Validation cluster_tissue Tissue/Cell Samples cluster_methods Analysis Methods cluster_data Data Output Tumor Tumor Tissue IHC Immunohistochemistry (IHC) Tumor->IHC Normal Normal Adjacent Tissue Normal->IHC CellLines Cancer Cell Lines WB Western Blot CellLines->WB qPCR RT-qPCR CellLines->qPCR Flow Flow Cytometry CellLines->Flow Localization Subcellular Localization IHC->Localization ExpressionLevel NTSR1 Expression Levels (Protein & mRNA) WB->ExpressionLevel qPCR->ExpressionLevel Flow->ExpressionLevel

Caption: Workflow for NTSR1 expression analysis.

1. Immunohistochemistry (IHC) for NTSR1 in Clinical Samples:

  • Objective: To assess the prevalence and subcellular localization of NTSR1 protein in patient tumor tissues relative to normal adjacent tissues.

  • Methodology:

    • Prepare thin sections from formalin-fixed, paraffin-embedded (FFPE) tumor and normal tissue blocks.

    • Perform heat-induced or enzymatic antigen retrieval to expose the NTSR1 epitope.

    • Incubate the sections with a validated primary antibody specific for NTSR1.

    • Apply an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Add a chromogenic substrate that is converted into a colored precipitate by the enzyme, visualizing NTSR1 expression.

    • Counterstain with hematoxylin to visualize cell nuclei for anatomical context.

    • Quantify NTSR1 expression by scoring the staining intensity and the percentage of positive cells.

2. Western Blot Analysis of NTSR1 in Cancer Cell Lines:

  • Objective: To confirm the expression and determine the apparent molecular weight of the NTSR1 protein in a panel of relevant cancer cell lines.

  • Methodology:

    • Prepare total protein lysates from cultured cancer cells.

    • Determine the protein concentration of each lysate using a standardized assay (e.g., BCA or Bradford).

    • Separate the proteins based on their size by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a solid support membrane (e.g., nitrocellulose or PVDF).

    • Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody directed against NTSR1.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Real-Time Quantitative PCR (RT-qPCR) for NTSR1 mRNA Expression:

  • Objective: To measure the relative abundance of NTSR1 messenger RNA (mRNA) in cancer cell lines or tumor tissues.

  • Methodology:

    • Isolate total RNA from the samples of interest.

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

    • Perform qPCR using primers that specifically amplify a region of the NTSR1 cDNA and a reference gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative expression of NTSR1 mRNA using the comparative Ct (ΔΔCt) method.

In Vitro Evaluation of NTSR1-Targeted Therapeutics

Once NTSR1 expression is confirmed, the next step is to assess the biological activity of novel NTSR1-targeted agents in cell-based assays.

In_Vitro_Evaluation cluster_input Inputs cluster_assays In Vitro Assays cluster_output Outputs Therapy NTSR1-Targeted Agent Proliferation Proliferation Assay (e.g., MTT, BrdU) Therapy->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Therapy->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Therapy->Migration Signaling Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) Therapy->Signaling Cells NTSR1+ Cancer Cell Lines Cells->Proliferation Cells->Apoptosis Cells->Migration Cells->Signaling Efficacy Therapeutic Efficacy Proliferation->Efficacy Apoptosis->Efficacy Migration->Efficacy Mechanism Mechanism of Action Signaling->Mechanism

Caption: In vitro evaluation of NTSR1-targeted agents.

1. Cell Viability and Proliferation Assays:

  • Objective: To determine the impact of NTSR1-targeted agents on the growth and survival of cancer cells.

  • Methodology (MTT Assay):

    • Seed NTSR1-positive and NTSR1-negative (as a negative control) cancer cells into 96-well plates.

    • Expose the cells to a range of concentrations of the therapeutic agent for a defined period (e.g., 24-72 hours).

    • Add MTT reagent, which is metabolically reduced by viable cells to form a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at a wavelength of 570 nm.

    • Plot the data to determine the half-maximal inhibitory concentration (IC50) of the agent.

2. Apoptosis Assays:

  • Objective: To ascertain whether the observed anti-proliferative effect is due to the induction of programmed cell death (apoptosis).

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the therapeutic agent at a relevant concentration.

    • Stain the cells with FITC-conjugated Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and propidium iodide (PI), which enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

    • Analyze the stained cell population by flow cytometry to quantify the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Migration and Invasion Assays:

  • Objective: To investigate the effect of the NTSR1-targeted agent on the ability of cancer cells to migrate and invade through extracellular matrix components.

  • Methodology (Transwell Assay):

    • Place cancer cells in the upper chamber of a Transwell insert, which has a porous membrane at the bottom (the membrane can be coated with Matrigel for invasion assays).

    • Add the therapeutic agent to the upper chamber.

    • Place a chemoattractant (e.g., media with fetal bovine serum) in the lower chamber.

    • After an appropriate incubation period, remove the non-migrated/invaded cells from the top surface of the membrane.

    • Stain the cells that have migrated/invaded to the bottom surface of the membrane and count them under a microscope.

In Vivo Efficacy Studies in Preclinical Models

The ultimate preclinical validation of an NTSR1-targeted therapy requires demonstrating its anti-tumor activity in a living organism.

In_Vivo_Efficacy cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Xenograft Establish Tumor Xenografts (NTSR1+ Cancer Cells in Immunodeficient Mice) Treatment Administer NTSR1-Targeted Agent (vs. Vehicle Control) Xenograft->Treatment PDX Patient-Derived Xenografts (PDX) PDX->Treatment Monitoring Monitor Tumor Growth (Calipers, Imaging) Treatment->Monitoring Toxicity Assess Toxicity (Body Weight, Clinical Signs) Treatment->Toxicity TumorAnalysis Tumor Analysis (IHC for Biomarkers) Monitoring->TumorAnalysis PKPD Pharmacokinetics/Pharmacodynamics (PK/PD) Monitoring->PKPD

Caption: Workflow for in vivo efficacy studies.

1. Cell Line-Derived Xenograft (CDX) Models:

  • Objective: To evaluate the anti-tumor efficacy of an NTSR1-targeted agent in a well-controlled in vivo setting.

  • Methodology:

    • Inject NTSR1-positive human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

    • Randomly assign the mice to different treatment groups (e.g., vehicle control, therapeutic agent at different doses).

    • Administer the treatments according to a defined schedule and route of administration.

    • Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

    • Monitor the body weight and general health of the animals as a measure of systemic toxicity.

2. Patient-Derived Xenograft (PDX) Models:

  • Objective: To assess the efficacy of an NTSR1-targeted agent in a more clinically relevant model that preserves the heterogeneity and architecture of the original human tumor.

  • Methodology:

    • Surgically implant a small piece of a patient's tumor tissue directly into immunodeficient mice.

    • Once the tumors are established, they can be passaged to create a cohort of mice with tumors that closely resemble the patient's cancer.

    • Conduct efficacy studies in these PDX models using the same procedures as for CDX models.

Future Directions and Conclusion

The validation of NTSR1 as a therapeutic target in oncology is a multifaceted process that requires a combination of robust preclinical models and well-designed clinical trials. The data gathered to date strongly support the continued investigation of NTSR1-targeted therapies. The choice of the optimal therapeutic modality will likely be context-dependent, taking into account the specific cancer type, the level of NTSR1 expression, and the potential for off-tumor toxicities. As our understanding of NTSR1 biology deepens and new therapeutic technologies emerge, the prospect of successfully targeting this receptor for the benefit of cancer patients becomes increasingly promising.

References

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  • Dupouy, S., Mourra, N., Doan, V. K., Gompel, A., Alifano, M., & Forgez, P. (2011). The this compound receptor-1 is a new target in non-small cell lung cancer. Peptides, 32(5), 1011-1017. [Link]

  • Valerie, C., Gkountidi, A. O., & Touri, F. (2021). This compound and its receptors in cancer: a new trilogy for an old player. Cancers, 13(16), 4153. [Link]

  • Gully, D., Canton, M., Boigegrain, R., Jeanjean, F., Molimard, J. C., Poncelet, M., ... & Le Fur, G. (1993). Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the this compound receptor. Proceedings of the National Academy of Sciences, 90(1), 65-69. [Link]

A Comparative Guide to the Effects of Neurotensin in Common Rodent Strains

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the choice of animal model is a critical decision that can profoundly influence experimental outcomes. This is particularly true in the study of neuropeptides like neurotensin (NT), a 13-amino acid peptide with a wide array of functions in the central nervous system. The subtle yet significant genetic variations between different rodent strains can lead to divergent physiological and behavioral responses to NT administration. This guide provides an in-depth comparative analysis of this compound's effects across commonly used rat and mouse strains, offering field-proven insights to inform your experimental design.

The Multifaceted Role of this compound

This compound acts as a neurotransmitter and neuromodulator, exerting its influence through three known receptors: this compound receptor 1 (NTS1), this compound receptor 2 (NTS2), and sortilin-1 (also known as NTS3).[1] The majority of its well-characterized central effects are mediated by the high-affinity NTS1 receptor. Neuroanatomical studies have revealed a close association between NT and dopamine (DA) systems, with NT receptors located on DA neurons in key brain regions like the ventral tegmental area (VTA) and the nucleus accumbens.[2] This interaction is fundamental to many of NT's observed effects, which span locomotor activity, thermoregulation, analgesia, and anxiety-related behaviors.[3][4]

This compound Signaling Pathway

The primary signaling cascade initiated by this compound binding to its high-affinity receptor, NTS1, involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of cellular responses.

NeurotensinSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NT This compound NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses Ca->Response PKC->Response

Figure 1: Simplified this compound (NTS1) Signaling Pathway.

Comparative Analysis of this compound's Effects

The choice of rodent strain is a critical variable. Strains differ in their baseline neurochemistry, receptor densities, and behavioral phenotypes, all of which can influence their response to this compound.

Locomotor Activity

This compound's effect on locomotor activity is complex and often dose-dependent. It can interact with the dopamine system to modulate activity levels.[5] Central administration of NT has been shown to attenuate the hyperactivity induced by psychostimulants like d-amphetamine and cocaine in both rats and mice.[6]

  • Rats: In Wistar rats, a 5 μg dose of NT into the ventral tegmental area (VTA) was found to increase locomotor activity for two hours, while lower doses had no effect.[7]

  • Mice: In C57BL/6J mice, systemic administration of the NTS1 agonist PD149163 reduced locomotor activity in both novel and home-cage environments.[8] This suggests a predominantly inhibitory role of NTS1 activation on locomotion in this strain. It's important to note that even substrains can exhibit differences; C57BL/6J mice generally show higher locomotor activity compared to C57BL/6N mice.[9]

StrainThis compound AdministrationEffect on Locomotor ActivityReference
Wistar Rat 5 µg (ICV into VTA)Increased activity[7]
C57BL/6J Mouse Systemic NTS1 agonist (PD149163)Decreased activity[8]
General (Rats & Mice) Intracisternal (IC)Attenuates d-amphetamine-induced hyperactivity[6]
Thermoregulation

One of the most consistent effects of centrally administered this compound is the induction of hypothermia. The preoptic area of the hypothalamus is a key site for regulating body temperature, and recent studies have highlighted the role of this compound neurons in this region.[10] However, the magnitude of this hypothermic response can vary significantly between strains.

  • Rats: A comparative study between Fischer 344 and Lewis rats demonstrated differential sensitivity to NT-induced hypothermia.[11] While both strains showed a dose-dependent decrease in rectal temperature, the effect was significantly smaller in Fischer rats compared to Lewis rats, pointing to genetic differences in central neurotensinergic pathways.[11] Generally, rats are better adapted to cold than mice.[12][13]

  • Mice: Mice lacking GABA release from NT neurons in the medial preoptic area show significantly altered temperature responses to thermal challenges, underscoring the critical role of this neuropeptide system in thermoregulation.[10]

StrainThis compound AdministrationEffect on Core Body TemperatureReference
Lewis Rat CentralPronounced, dose-dependent hypothermia[11]
Fischer 344 Rat CentralSignificantly smaller hypothermic response compared to Lewis rats[11]
Anxiety-Like Behavior

This compound's role in anxiety is nuanced, with reports of both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) effects depending on the brain region, dose, and rodent strain.

  • Rats: In male Wistar rats, microinjection of NT into the ventral pallidum produced an anxiolytic effect, as measured by increased time spent in the open arms of the elevated plus-maze.[7][14] This effect was blocked by an NTS1 antagonist.[7][14] Furthermore, in Wistar rats, NT and agonists for both NTS1 and NTS2 receptors reduced stress-induced 22-kHz ultrasonic vocalizations, a model of anxiety.[1] Conversely, in a "depressed" strain, the Fawn-Hooded rat, higher levels of NT-like immunoreactivity were found in several brain regions, correlating with behaviors analogous to depression and anxiety.[7]

  • Mice: NTSR1 knockout mice exhibit increased anxiety-like behaviors in the open-field test, spending less time in the center of the arena.[7] This suggests a baseline anxiolytic role for endogenous this compound acting through NTS1. BALB/c mice are often considered more "anxious" and stress-sensitive than C57BL/6 mice, which could influence their response to NT modulation.[15]

StrainThis compound Administration/ModelEffect on Anxiety-Like BehaviorReference
Wistar Rat Microinjection into ventral pallidumAnxiolytic[7][14]
Wistar Rat ICV NT, NTS1, or NTS2 agonistsAnxiolytic (reduced ultrasonic vocalizations)[1]
Fawn-Hooded Rat Endogenous levelsIncreased NT levels correlated with anxiety-like phenotype[7]
NTSR1 KO Mouse Genetic knockoutAnxiogenic (increased anxiety-like behaviors)[7]

Neuroanatomical Considerations: Species and Strain Differences

The distribution of this compound and its receptors in the brain is not uniform across species or even strains, which likely underlies many of the functional differences observed.

A key study using in situ hybridization revealed significant differences in the distribution of pre-pro-neurotensin/neuromedin N (NT/N) mRNA between mice and rats.[16] While there was overlap in regions like the nucleus accumbens and lateral hypothalamus, notable differences were found. For instance, NT/N expression was observed in the subthalamic nucleus of mice but not rats.[16] Strikingly, mouse mesencephalic dopaminergic neurons and the CA1 area of the hippocampus lacked the NT/N mRNA expression seen in rats.[16] This suggests that the well-studied interaction between this compound and the dopamine system may have fundamentally different anatomical underpinnings in rats versus mice.

Experimental Workflows and Protocols

To ensure reproducibility and validity, standardized protocols are essential. The following sections detail common procedures for investigating the central effects of this compound.

General Experimental Workflow

A typical experiment involves several key stages, from animal preparation to data analysis. Adherence to a structured workflow minimizes variability and ensures the integrity of the results.

ExperimentalWorkflow A Animal Acclimation (1-2 weeks) B Surgical Implantation (e.g., ICV Cannula) A->B C Post-Surgical Recovery (1 week) B->C D Habituation to Behavioral Apparatus (2-3 days) C->D E Drug Administration (this compound or Vehicle) D->E F Behavioral Testing (e.g., Open Field, EPM) E->F G Data Collection & Analysis F->G H Histological Verification (Cannula Placement) G->H

Figure 2: Typical Workflow for Central this compound Administration Studies.

Protocol: Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes the standard surgical procedure for implanting a guide cannula for direct injection into the cerebral ventricles, allowing bypass of the blood-brain barrier.

Causality: ICV administration ensures that the peptide directly reaches the central nervous system, allowing for the study of its neurological effects without the confounding variable of peripheral metabolism or blood-brain barrier permeability.

Self-Validation: Correct cannula placement is confirmed post-mortem via histological analysis.[17] Only data from animals with correctly placed cannulas should be included in the final analysis.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)[18]

  • Surgical tools (scalpel, forceps, dental drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection pump and syringe

  • This compound solution and vehicle (e.g., sterile saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rodent (e.g., with ketamine/xylazine or isoflurane) and place it in the stereotaxic frame.[19] Ensure the skull is level.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Coordinates: Locate the bregma. Using a stereotaxic atlas for the specific strain, determine the coordinates for the lateral ventricle. (Typical rat coordinates from bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).

  • Drilling: Drill a small hole at the target coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement.

  • Closure and Recovery: Insert a dummy cannula to keep the guide patent. Suture the scalp and allow the animal to recover for at least one week. Provide post-operative analgesia as per IACUC guidelines.

  • Injection: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert the injector cannula connected to the syringe pump. Infuse the this compound or vehicle solution over a period of 1-2 minutes.

Protocol: Open Field Test

This test assesses locomotor activity and anxiety-like behavior in a novel environment.

Causality: A novel, open space is mildly anxiogenic for rodents. Anxiolytic compounds typically increase the time spent and distance traveled in the exposed center zone, while anxiogenic compounds decrease it. Total distance traveled is a measure of general locomotor activity.

Self-Validation: The apparatus should be cleaned thoroughly between trials to eliminate olfactory cues that could influence the behavior of subsequent animals. Automated tracking software provides objective and reliable data collection.

Materials:

  • Open field arena (e.g., 45 x 45 cm for mice)

  • Video camera and tracking software

Procedure:

  • Habituation: Habituate the animal to the testing room for at least 30 minutes before the trial.[20]

  • Trial Initiation: Gently place the mouse or rat in the center or a corner of the arena.

  • Recording: Record the animal's activity for a set duration (e.g., 5-15 minutes).[15]

  • Data Analysis: The software automatically calculates parameters such as:

    • Total distance traveled

    • Time spent in the center zone vs. periphery

    • Number of entries into the center zone

    • Rearing frequency

Conclusion and Future Directions

The evidence clearly demonstrates that the effects of this compound are not uniform across different rodent strains. Key parameters such as locomotor activity, thermoregulation, and anxiety are all subject to modulation by the genetic background of the animal model. Wistar and Sprague-Dawley rats, as well as C57BL/6 and BALB/c mice, exhibit distinct baseline behaviors and sensitivities to this compound. These differences are likely rooted in variations in the neuroanatomical distribution of the this compound system and its interaction with other neurotransmitter pathways, particularly dopamine.

For researchers in the field, this guide underscores the imperative to carefully select and report the specific strain and substrain used in any study. Future research should aim to further delineate the genetic and molecular underpinnings of these strain-dependent responses. Such knowledge is not merely academic; it is fundamental to the translation of preclinical findings into viable therapeutic strategies for neuropsychiatric and neurological disorders.

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  • Gaspar, R. C., Lemos, C., & de-Mello, F. G. (2004). Species differences in brain pre-pro-neurotensin/neuromedin N mRNA distribution: the expression pattern in mice resembles more closely that of primates than rats. Molecular Brain Research, 124(2), 159-166. [Link]

  • Binder, E. B., Nemeroff, C. B. (2010). The CRF system, stress, depression and anxiety-insights from human genetic studies. Molecular Psychiatry, 15(6), 574-588. [Link]

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  • Leighton, G. E., Johnson, D. N., & Fone, K. C. (1991). A comparison of the effects of the 5-HT1A receptor agonists, 8-OH-DPAT, buspirone and tandospirone on the behaviour of C57BL/6J and DBA/2J mice. Journal of Psychopharmacology, 5(4), 389-398. [Link]

  • Tabarean, I. V. (2024). Opposing actions of co-released GABA and this compound on the activity of preoptic neurons and on body temperature. eLife, 13, e98677. [Link]

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  • Simon, M., Van der Perren, A., & Vanduffel, W. (2019). Systemic Differences Between C57BL/6 Substrains. Frontiers in Behavioral Neuroscience, 13, 19. [Link]

  • Al-Amin, M. M., Zviman, M. M., & Dickson, E. J. (2018). A Key Role for this compound in Chronic-Stress-Induced Anxiety-Like Behavior in Rats. Neuropsychopharmacology, 43(6), 1334–1344. [Link]

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  • Wood, S. K., & Tso, R. (2019). Mapping the populations of this compound neurons in the male mouse brain. Brain Structure and Function, 224(6), 2169–2190. [Link]

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  • Janecka, A., Perlikowska, R., & Fichna, J. (2020). Novel opioid-neurotensin-based hybrid peptide with spinal long-lasting antinociceptive activity and a propensity to delay tolerance development. British Journal of Pharmacology, 177(9), 2044–2057. [Link]

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Sources

A Researcher's Guide to Distinguishing Neurotensin-Mediated Hypothermia and Antinociception

Author: BenchChem Technical Support Team. Date: February 2026

Neurotensin (NT), a 13-amino acid neuropeptide, is a significant neuromodulator within the central nervous system (CNS), orchestrating a diverse array of physiological and behavioral effects.[1][2][3] Among its most pronounced actions are the induction of profound hypothermia (a lowering of core body temperature) and potent antinociception (pain relief).[4][5] While both effects are centrally mediated, extensive research has revealed that they arise from distinct neuroanatomical and pharmacological pathways. For drug development professionals and researchers investigating NT's therapeutic potential, particularly for pain management or targeted temperature modulation, the ability to experimentally dissect these two effects is paramount.

This guide provides an in-depth comparison of the mechanisms underlying NT-mediated hypothermia and antinociception. It details the experimental strategies and pharmacological tools required to differentiate these processes, supported by established protocols and data interpretation frameworks.

Mechanistic Divergence: Receptors and Brain Regions

The physiological actions of this compound are primarily mediated through three receptor subtypes: the high-affinity this compound receptor 1 (NTS1), the low-affinity this compound receptor 2 (NTS2), and the non-G protein-coupled receptor NTS3 (also known as sortilin).[1][6][7] The distinct roles of NTS1 and NTS2 are central to understanding the separation of hypothermic and antinociceptive effects.

This compound-Mediated Hypothermia: This effect is a robust and well-documented consequence of central NT administration.[4][6][8] Research indicates that the preoptic area of the hypothalamus is a critical hub for NT-induced thermoregulation.[9] Studies have shown that direct microinjections of NT into this region produce a significant drop in body temperature.[9] The mechanism involves the activation of both neuronal NTS1 and, interestingly, astrocytic NTS2 receptors within the median preoptic nucleus, leading to an increased firing rate of GABAergic neurons.[4][10] This suggests a complex interplay between different cell types and receptor subtypes in mediating the hypothermic response.

This compound-Mediated Antinociception: In contrast, the analgesic effects of NT are not primarily driven by actions in the hypothalamus. Instead, they are mediated by NT systems in key areas of the brain's pain-modulating circuits, including the periaqueductal gray (PAG) , the rostral ventromedial medulla (RVM) , and the spinal cord .[5][11] Studies have demonstrated that NT's antinociceptive properties are opioid-independent and can be elicited in models of acute, inflammatory, and neuropathic pain.[5] The activation of NTS1 in the RVM, for example, engages descending serotonergic pathways that inhibit nociceptive signaling at the spinal level.[2][3][12] Furthermore, evidence increasingly points to a significant role for the NTS2 receptor in mediating analgesia.[7] For instance, antisense oligonucleotide knockdown of NTS2, but not NTS1, has been shown to decrease NT-induced pain relief.[7] At the spinal level, NT can enhance the release of inhibitory neurotransmitters like GABA, further dampening pain signals.[11]

Crucially, early brain mapping studies established that the specific brain loci where NT elicits hypothermia are anatomically distinct from those that produce antinociception.[9] This geographical separation of function within the brain is the foundational principle that allows for their experimental distinction.

FeatureThis compound-Mediated HypothermiaThis compound-Mediated Antinociception
Primary Receptor(s) NTS1 and NTS2[4][10]NTS1 and NTS2[5][7]
Key Brain Regions Preoptic Area of the Hypothalamus[9]Periaqueductal Gray (PAG), Rostral Ventromedial Medulla (RVM), Spinal Cord[5][9]
Primary Mechanism Increased firing of GABAergic neurons in the preoptic area[4][10]Activation of descending pain-inhibitory pathways (e.g., serotonergic), enhancement of spinal inhibitory neurotransmission (GABA)[2][11]

Differentiating Pathways: A Strategic Experimental Workflow

Distinguishing between these two powerful effects requires a multi-pronged approach that combines precise neuroanatomical targeting, selective pharmacology, and robust behavioral assays. Genetic models, such as receptor knockout mice, provide further validation.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for systematically dissecting NT's dual effects.

experimental_workflow cluster_prep Phase 1: Preparation cluster_pharm Phase 2: Pharmacological Intervention cluster_assay Phase 3: Behavioral Assays (Concurrent) cluster_analysis Phase 4: Data Analysis & Interpretation A Animal Model (e.g., C57BL/6J Mice) B Surgical Preparation (ICV or Site-Specific Cannulation) A->B C Group 1: Vehicle Control D Group 2: This compound (Agonist) E Group 3: Antagonist (e.g., SR 48692) + this compound F Group 4: Antagonist Alone G Core Body Temperature (Rectal Probe / Telemetry) C->G H Nociception Assay (Hot Plate / Tail Flick) C->H D->G D->H E->G E->H F->G F->H I Compare Temperature Change Across Groups G->I J Compare Nociceptive Threshold Across Groups H->J K Determine Antagonist Efficacy for each effect I->K J->K

Caption: Experimental workflow for differentiating NT-mediated effects.

Pharmacological Tools

The use of selective receptor antagonists is the most direct pharmacological method to attribute an observed effect to a specific receptor subtype.

  • SR 48692 (NTS1-selective antagonist): This non-peptide antagonist has been instrumental in elucidating the role of NTS1.[13][14] Pre-treatment with SR 48692 can block or attenuate physiological responses mediated by NTS1 activation. For example, its administration can inhibit NT-induced increases in serotonin release in the prefrontal cortex.[12]

  • SR 142948 (Non-selective NTS1/NTS2 antagonist): This compound acts as an inverse agonist at NTS1 and also antagonizes NTS2.[13][15] While less selective than SR 48692, it can be used to probe the combined involvement of both receptors. Comparing the effects of SR 48692 and SR 142948 can help infer the contribution of NTS2.

  • Levocabastine (NTS2-selective antagonist): While also known as a histamine H1 antagonist, levocabastine has been used to differentiate NTS1 and NTS2 receptor binding sites, with the NTS2 subtype being levocabastine-sensitive.[13]

Genetic Models

The use of knockout (KO) mice provides a powerful genetic approach to confirm pharmacological findings.

  • NTS1 KO Mice: These mice have been shown to be insensitive to certain NT-induced behaviors, such as hypolocomotion.[16] Studies using NTS1 KO mice can definitively confirm the necessity of this receptor for a given physiological response.

  • NTS2 KO Mice: Studies on NTS2 null mice have revealed reductions in thermal nociception and stress-induced analgesia, strongly implicating NTS2 in pain modulation pathways.[16]

Signaling Pathway Divergence

The NTS1 and NTS2 receptors, despite both being G-protein coupled receptors (GPCRs), can engage different downstream signaling cascades, which likely contributes to their distinct physiological roles.

signaling_pathways cluster_legend Legend L1 Receptor L2 Effector L3 Outcome NT This compound (NT) NTS1 NTS1 Receptor NT->NTS1 NTS2 NTS2 Receptor NT->NTS2 Gq11 Gαq/11 NTS1->Gq11 Canonical Pathway Arrestin β-Arrestin NTS1->Arrestin Biased Signaling Ca_PKC ↑ [Ca2+]i / PKC Activation NTS2->Ca_PKC Cell-type dependent ERK ERK1/2 Activation NTS2->ERK Internalization-dependent PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Ca_PKC Hypothermia Hypothermia Ca_PKC->Hypothermia Antinociception Antinociception Ca_PKC->Antinociception Other Other Cellular Effects (e.g., Locomotion) Ca_PKC->Other ERK->Antinociception ERK->Other Arrestin->ERK

Caption: Simplified NT receptor signaling pathways.

Activation of the high-affinity NTS1 receptor canonically couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC). The signaling pathways for the low-affinity NTS2 receptor are less defined but have been shown to involve activation of extracellular signal-regulated kinases (ERK) and, in some cell types, intracellular calcium release.[4] The potential for biased agonism, where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin pathways), adds another layer of complexity and a potential avenue for developing functionally selective drugs.

Detailed Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols are provided. These protocols assume the use of adult male C57BL/6J mice and intracerebroventricular (ICV) administration for broad CNS effects. For neuroanatomical specificity, stereotaxic surgery for site-specific cannulation would be required.

Protocol 1: Assessment of this compound-Induced Hypothermia

Objective: To measure the effect of centrally administered this compound and its antagonists on core body temperature.

Materials:

  • This compound (e.g., 1-10 µ g/mouse , ICV)

  • NTS1 Antagonist (e.g., SR 48692)

  • Vehicle (e.g., sterile 0.9% saline)

  • Digital rectal thermometer for rodents

  • Animal scale, syringes, ICV injection cannula

Procedure:

  • Acclimation: Acclimate mice to the experimental room and handling for at least 3 days prior to the experiment. House animals individually to prevent social thermoregulation.

  • Baseline Measurement: On the day of the experiment, measure the baseline core body temperature (Tb) of each mouse by inserting a lubricated rectal probe approximately 2 cm. Record the temperature once it stabilizes. This is the T=0 measurement.

  • Drug Administration:

    • For antagonist studies, administer the antagonist (e.g., SR 48692) via ICV injection 15-30 minutes prior to the this compound injection.

    • Administer this compound or vehicle via ICV injection.

  • Post-Injection Monitoring: Measure Tb at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

  • Data Analysis: Calculate the change in body temperature (ΔTb) from baseline for each time point. Compare the ΔTb between treatment groups (Vehicle, NT alone, Antagonist + NT, Antagonist alone) using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests). A significant attenuation of the NT-induced temperature drop by the antagonist indicates its efficacy.

Protocol 2: Assessment of this compound-Induced Antinociception (Hot Plate Test)

Objective: To measure the effect of centrally administered this compound and its antagonists on the thermal pain threshold.

Materials:

  • Hot Plate Analgesia Meter (calibrated to 52-55°C)

  • Stopwatch

  • All materials from Protocol 1

Procedure:

  • Acclimation: Acclimate mice to the testing room and the hot plate apparatus (with the plate turned off) for several days to reduce stress-induced analgesia.

  • Baseline Measurement:

    • Place the mouse on the hot plate and immediately start the stopwatch.

    • Observe the mouse for nociceptive responses (e.g., licking a hind paw, jumping). Stop the watch at the first definitive sign of a pain response. This is the response latency.

    • Crucially, implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If the mouse does not respond by the cut-off time, remove it and record the cut-off time as its latency.

    • Obtain 2-3 baseline readings for each mouse and average them.

  • Drug Administration: Administer drugs as described in Protocol 1, Step 3.

  • Post-Injection Testing: At set time points corresponding to the temperature measurements (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure its response latency.

  • Data Analysis: Convert the data to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100 This normalizes the data and accounts for the cut-off time. Compare the %MPE across treatment groups using appropriate statistical analysis. A significant reduction in %MPE in the antagonist group compared to the NT-only group demonstrates blockade of antinociception.

Conclusion

The hypothermic and antinociceptive effects of this compound, while both potent, are mediated by distinct neurobiological substrates. Hypothermia is primarily driven by NT receptor activation in the preoptic area of the hypothalamus, whereas antinociception is orchestrated through key nodes of the pain-modulating circuitry, such as the RVM and spinal cord.[9] This fundamental separation allows researchers to experimentally isolate these effects using a combination of site-specific administration, selective pharmacological antagonists like SR 48692, and genetic knockout models.[13][16] By employing rigorous, parallel behavioral testing for both temperature and nociception, investigators can accurately delineate the receptor subtypes and neural pathways responsible for each effect, paving the way for the development of targeted therapeutics with minimized side-effect profiles.

References

  • Griebel, G., Soubrié, P., et al. (1998). This compound and this compound Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets. PubMed Central. Available at: [Link]

  • Richelson, E., et al. (2015). This compound NTS1 and NTS2 receptor agonists produce anxiolytic-like effects in the 22-kHz ultrasonic vocalization model in rats. NMU Commons. Available at: [Link]

  • Leinninger, G. M., et al. (2020). This compound induces hypothermia by activating both neuronal this compound receptor 1 and astrocytic this compound receptor 2 in the median preoptic nucleus. PubMed Central. Available at: [Link]

  • Kalivas, P. W., et al. (1982). This compound: topographical distribution of brain sites involved in hypothermia and antinociception. Journal of Comparative Neurology. Available at: [Link]

  • Yang, H., et al. (2021). This compound Attenuates Nociception by Facilitating Inhibitory Synaptic Transmission in the Mouse Spinal Cord. PubMed Central. Available at: [Link]

  • Yamauchi, K., et al. (2017). This compound type 2 receptor is involved in fear memory in mice. ResearchGate. Available at: [Link]

  • Khrestchatisky, M., et al. (2024). A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice. eLife. Available at: [Link]

  • Khrestchatisky, M., et al. (2024). A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice. PubMed Central. Available at: [Link]

  • Boules, M., et al. (2013). Diverse Roles of this compound Agonists in the Central Nervous System. PubMed Central. Available at: [Link]

  • Gando, S., et al. (2023). Spontaneous and pharmacologically induced hypothermia protect mice against endotoxic shock. PubMed Central. Available at: [Link]

  • de Lecea, L., et al. (2020). This compound induces hypothermia by activating both neuronal this compound receptor 1 and astrocytic this compound receptor 2 in the median preoptic nucleus. Neuropharmacology. Available at: [Link]

  • Perez-Bonilla, M., et al. (2023). Differential Effects of this compound NTS1 and NTS2 Receptors on Locomotion. PubMed Central. Available at: [Link]

  • Kofuku, Y., et al. (2023). Unravelling the mechanism of this compound recognition by this compound receptor 1. PubMed Central. Available at: [Link]

  • Echeverry, M., et al. (2023). This compound and Alcohol Use Disorders: Towards a Pharmacological Treatment. MDPI. Available at: [Link]

  • Kim, H. K., et al. (2021). Systemically administered this compound receptor agonist produces antinociception through activation of spinally projecting serotonergic neurons in the rostral ventromedial medulla. The Korean Journal of Pain. Available at: [Link]

  • Kim, H. K., et al. (2021). Systemically administered this compound receptor agonist produces antinociception through activation of spinally projecting serotonergic neurons in the rostral ventromedial medulla. PubMed Central. Available at: [Link]

  • Spetea, M., et al. (2020). Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Tyler, B. M., et al. (1998). Pharmacological studies on novel this compound mimetics: Discovery of a pharmacologically unique agent exhibiting concentration-dependent dual effects as antagonist and agonist. Mayo Clinic. Available at: [Link]

  • Wu, Z., et al. (2014). The roles of this compound and its analogues in pain. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]

  • Lee, J. H., et al. (2017). Antinociceptive role of this compound receptor 1 in rats with chemotherapy-induced peripheral neuropathy. PubMed Central. Available at: [Link]

  • Schmitt, J., et al. (2016). Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic this compound Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications. Journal of Nuclear Medicine. Available at: [Link]

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comparative study of neurotensin expression in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neurotensin (NT) is a tridecapeptide that functions dualistically as a neurotransmitter in the CNS and a local hormone in the periphery. While its physiological role involves blood pressure regulation and digestive modulation, its pathological overexpression is a critical biomarker in oncology.

This guide provides a technical comparison of NT and this compound Receptor 1 (NTR1) expression in healthy versus neoplastic tissues.[1] Unlike standard biomarkers, NT exhibits a "binary-like" expression pattern in specific carcinomas—being virtually absent in healthy differentiated tissue but highly overexpressed in malignancies such as prostate, pancreatic, and breast cancer. This guide details the experimental workflows required to validate this differential expression, comparing the efficacy of Immunohistochemistry (IHC) against quantitative PCR (qPCR) and ELISA.

The Biological Context: NT/NTR1 Signaling

To accurately interpret expression data, one must understand the downstream consequences of NT binding. In diseased tissue, NT acts as an autocrine/paracrine growth factor. Upon binding to the G-protein coupled receptor NTR1 (NTSR1), it triggers a cascade leading to sustained proliferation and apoptosis inhibition.

Mechanism of Action

The following diagram illustrates the signaling pathway activated in diseased tissue (e.g., Prostate Adenocarcinoma) that is typically dormant or strictly regulated in healthy tissue.

NT_Signaling NT This compound (Ligand) NTR1 NTR1 (GPCR) NT->NTR1 Binding Gq Gαq Protein NTR1->Gq Activates PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC ERK MAPK/ERK Phosphorylation PKC->ERK Signaling Cascade Nucleus Nucleus: Gene Transcription (Proliferation) ERK->Nucleus Translocation

Figure 1: The NT/NTR1 signaling cascade. In diseased tissue, overexpression of NTR1 amplifies this pathway, driving oncogenesis via the IP3/DAG and MAPK axes.

Methodological Comparison: Selecting the Right Assay

When comparing healthy vs. diseased tissue, the choice of method dictates the data utility. For NT/NTR1, Immunohistochemistry (IHC) is the gold standard for clinical correlation because it preserves spatial context (stroma vs. epithelium), whereas qPCR provides superior sensitivity for low-abundance detection.

Table 1: Comparative Analysis of Detection Methods
FeatureImmunohistochemistry (IHC)RT-qPCRELISA
Primary Utility Spatial localization; differentiating tumor vs. stroma.Absolute quantification of mRNA transcripts.Quantifying soluble NT peptide in lysates/plasma.
Sensitivity Moderate (Protein level).High (mRNA level).High (Peptide level).[1][2]
Throughput Low to Medium.High.High.
Critical Limitation Antibody specificity (high risk of GPCR cross-reactivity).Does not confirm protein translation or localization.Loss of spatial context; cannot distinguish cell source.
Preferred For Clinical Biopsies (FFPE) Cell Line Screening Systemic Load (Serum)

Experimental Protocol: Validated IHC Workflow

Objective: To detect NTR1 overexpression in Formalin-Fixed Paraffin-Embedded (FFPE) cancer tissue compared to healthy controls.

Senior Scientist Insight: The most common failure point in NTR1 IHC is the hydrophobicity of the GPCR, which leads to epitope masking. Standard citrate retrieval is often insufficient. This protocol uses a high-pH Tris-EDTA retrieval to maximize epitope exposure.

Workflow Diagram

IHC_Protocol Step1 1. Deparaffinization Xylene (2x 5min) Ethanol Series Step2 2. Antigen Retrieval Tris-EDTA (pH 9.0) 110°C / 15 min Step1->Step2 Rehydration Step3 3. Blocking 5% Normal Goat Serum 1 hr @ RT Step2->Step3 Cooling Step4 4. Primary Ab Anti-NTR1 (Rabbit) O/N @ 4°C Step3->Step4 Specific Binding Step5 5. Detection HRP-Polymer DAB Chromogen Step4->Step5 Visualization

Figure 2: Optimized IHC workflow for GPCR detection in FFPE tissue.

Detailed Protocol Steps
  • Deparaffinization: Complete removal of wax is critical. Use fresh Xylene (2 changes, 5 min each) followed by a graded ethanol series (100% -> 70%).

  • Antigen Retrieval (Crucial):

    • Buffer: Tris-EDTA Buffer (10mM Tris Base, 1mM EDTA Solution, pH 9.0).

    • Condition: Pressure cooker at 110°C for 15 minutes. Note: Microwave boiling is often inconsistent for NTR1.

  • Blocking: Incubate in 5% Normal Goat Serum + 0.3% Triton X-100 for 1 hour to block non-specific hydrophobic binding sites common in GPCRs.

  • Primary Antibody: Incubate with validated Anti-NTR1 (e.g., rabbit polyclonal targeting the C-terminus) overnight at 4°C.

    • Control: Run a parallel slide pre-incubated with the immunizing peptide (blocking peptide) to confirm specificity [1].

  • Detection: Use a polymer-based HRP secondary system (e.g., EnVision+) rather than biotin-avidin to avoid endogenous biotin background in kidney/liver tissues. Develop with DAB.

Comparative Data: Healthy vs. Diseased

The following data summarizes key findings from authoritative studies comparing NT/NTR1 expression. The "Fold Change" or "Positivity" indicates the magnitude of difference, validating NTR1 as a disease-specific target.

Table 2: Quantitative Expression Differences
Tissue TypeDisease StateHealthy/Benign ControlQuantitative Difference (Diseased vs. Healthy)Reference
Prostate Prostate Adenocarcinoma (PCa)Benign Prostatic Hyperplasia (BPH)91.8% positive in PCa vs. 8% in BPH.[2]
Pancreas Ductal AdenocarcinomaChronic Pancreatitis / Normal75% positive in cancer; 0% in normal/pancreatitis.[3]
Breast Invasive Ductal CarcinomaNormal Mammary Tissue91% NTR1 positive; distinct cytoplasmic overexpression.[4]
Colon Colon AdenocarcinomaNormal MucosaEctopic expression of NTR1 (absent in normal mucosa).[5]
Analysis of Data
  • Prostate: The contrast between PCa and BPH is statistically significant (p < 0.001).[3] While BPH is a proliferative disorder, it lacks the NTR1 upregulation seen in malignancy, suggesting NTR1 is a marker of malignant potential rather than just proliferation [2].

  • Pancreas: The absence of NTR1 in chronic pancreatitis makes it a highly specific marker for differentiating adenocarcinoma from inflammatory masses, a common clinical challenge [3].

Troubleshooting & Optimization

Problem: High background staining in stromal tissue.

  • Cause: NTR1 antibodies often stick to collagen.

  • Solution: Increase the Triton X-100 concentration in the wash buffer to 0.1% and include 1% BSA in the primary antibody diluent.

Problem: Weak signal in known positive controls.

  • Cause: GPCRs are sensitive to over-fixation.

  • Solution: Ensure tissue fixation in 10% Neutral Buffered Formalin (NBF) does not exceed 24 hours. If samples are older, extend the antigen retrieval time to 20 minutes.

References

  • Wang, X., et al. (2019). Evaluation of this compound receptor 1 as potential biomarker for prostate cancer theranostic use.[4] European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]

  • Reubi, J. C., et al. (1998). This compound receptors: a new marker for human ductal pancreatic adenocarcinoma. Gut.[2][5] Retrieved from [Link]

  • Souazé, F., et al. (2006).[6] Expression of this compound and NT1 receptor in human breast cancer: a potential role in tumor progression.[2][6] Cancer Research.[5] Retrieved from [Link]

  • Gui, X., et al. (2008). This compound receptor 1 signaling promotes pancreatic cancer progression.[7] International Journal of Biochemistry & Cell Biology. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming Neurotensin-Dopamine Interactions In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate relationship between neurotensin (NT) and dopamine (DA) systems, confirming their interaction in vivo is a critical step. This guide provides an in-depth comparison of key experimental techniques, moving beyond mere protocols to explain the strategic reasoning behind choosing a specific methodology. We will delve into the nuances of each approach, offering field-proven insights to ensure your experimental design is not only technically sound but also optimally suited to answer your specific research questions.

The this compound-Dopamine Axis: A Complex Neuromodulatory Dance

This compound, a tridecapeptide, exerts significant influence over the dopaminergic system, with dense concentrations of NT-like immunoreactivity and its receptors found in brain regions critical for DA-mediated processes, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[1] This anatomical proximity hints at a functional relationship that has been implicated in the pathophysiology of disorders like schizophrenia and in the mechanisms of action of antipsychotic drugs.[2][3] The interaction is not a simple one-way street; NT can modulate DA release and metabolism, and its behavioral effects often parallel those of neuroleptics.[1][4] Understanding this interplay is paramount for developing novel therapeutics targeting these systems.

Below is a simplified representation of the core signaling interaction between this compound and a dopamine neuron.

NT_DA_Interaction cluster_pre Presynaptic NT Neuron cluster_post Postsynaptic DA Neuron NT_neuron This compound Neuron NTR1 NTR1 NT_neuron->NTR1 NT DA_neuron Dopamine Neuron DA_release Dopamine Release DA_neuron->DA_release NTR1->DA_neuron Gq/PLC activation Ca2+ mobilization D2R D2 Autoreceptor NTR1->D2R Attenuation of D2R function D2R->DA_neuron Inhibition of DA release DA_release->D2R DA Microdialysis_Workflow A Anesthetize Animal & Secure in Stereotaxic Frame B Implant Microdialysis Probe (e.g., Nucleus Accumbens) A->B C Perfuse with aCSF & Allow for Equilibration B->C D Collect Baseline Dialysate Samples C->D E Administer this compound Agonist/Antagonist (e.g., i.c.v. or locally) D->E F Collect Post-Treatment Dialysate Samples E->F G Analyze Samples for Dopamine & Metabolites (e.g., HPLC-ECD) F->G

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane and place it in a stereotaxic frame.

  • Probe Implantation: Drill a small hole in the skull above the target brain region. For the nucleus accumbens shell, typical coordinates are: AP +1.7mm, ML ±0.8mm, DV -7.8mm from bregma. Slowly lower the microdialysis probe (e.g., 2mm membrane length) to the target coordinates.

  • Probe Perfusion and Equilibration: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow the animal to recover and the probe to equilibrate for at least 2 hours.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer the this compound agonist (e.g., PD149163) or antagonist (e.g., SR142948A) via the desired route (e.g., intracerebroventricular, intraperitoneal, or reverse dialysis through the probe).

  • Post-Treatment Collection: Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the collected dialysates for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Causality Behind Choices: Microdialysis is the gold standard when the research question revolves around tonic, basal extracellular concentrations of dopamine and its metabolites. [5]Its ability to sample a wide range of neurochemicals simultaneously provides a comprehensive neurochemical profile. [6]However, the slow sampling rate makes it unsuitable for studying rapid, transient changes in dopamine release.

Fast-Scan Cyclic Voltammetry (FSCV)

Principle: A carbon-fiber microelectrode is implanted into the brain, and a rapidly changing voltage waveform is applied. This causes the oxidation and reduction of electroactive molecules like dopamine at the electrode surface, generating a current that is proportional to the concentration. [7][8] Workflow Diagram:

FSCV_Workflow A Prepare Brain Slices or Anesthetize Animal B Position Carbon-Fiber Microelectrode & Stimulating Electrode A->B C Apply Voltage Waveform & Record Background Current B->C D Electrically or Optogenetically Stimulate Dopamine Release C->D E Record Stimulated Dopamine Signal D->E F Apply this compound Agonist/Antagonist E->F G Repeat Stimulation & Recording F->G H Analyze Changes in Dopamine Release & Uptake G->H

Caption: Workflow for an ex vivo or in vivo FSCV experiment.

Step-by-Step Protocol (Ex Vivo Brain Slice):

  • Brain Slice Preparation: Rapidly decapitate a mouse and prepare 300 µm coronal brain slices containing the nucleus accumbens in ice-cold, oxygenated aCSF. [7]2. Slice Recovery: Allow slices to recover in oxygenated aCSF at 32°C for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Position a carbon-fiber microelectrode and a bipolar stimulating electrode in the nucleus accumbens.

  • Baseline Recording: Apply the FSCV waveform (e.g., -0.4 V to +1.2 V and back, 400 V/s, every 100 ms) and record a stable background current.

  • Evoked Dopamine Release: Deliver a single electrical pulse (e.g., 300 µA, 4 ms) to evoke dopamine release and record the resulting signal.

  • Drug Application: Bath apply a this compound agonist or antagonist at a known concentration.

  • Post-Drug Recording: After a sufficient incubation period, evoke dopamine release again and record the signal to determine the effect of the drug on release and uptake kinetics.

  • Data Analysis: Use background-subtracted cyclic voltammograms to confirm the identity of dopamine and analyze the current vs. time plots to quantify changes in dopamine release and uptake.

Causality Behind Choices: FSCV is the technique of choice for investigating phasic dopamine release, which is thought to be crucial for reward learning and motivation. [8]Its sub-second temporal resolution allows for the detailed analysis of dopamine release and uptake kinetics, providing insights into presynaptic mechanisms that are not possible with microdialysis.

In Vivo Electrophysiology

Principle: A microelectrode is lowered into the brain to record the extracellular electrical activity (action potentials) of individual neurons. This allows for the direct measurement of how a pharmacological manipulation, such as the application of this compound, alters the firing rate and pattern of dopamine neurons.

Workflow Diagram:

Electrophysiology_Workflow A Anesthetize Animal & Secure in Stereotaxic Frame B Lower Recording Electrode into VTA A->B C Identify Dopamine Neuron based on Electrophysiological Signature B->C D Record Baseline Firing Rate & Pattern C->D E Administer this compound Agonist/Antagonist (e.g., Iontophoresis or Systemic) D->E F Record Changes in Firing Activity E->F G Histological Verification of Electrode Placement F->G

Caption: Workflow for an in vivo single-unit recording experiment.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a rat with urethane or use a head-fixed preparation for awake recordings. [4]2. Electrode Implantation: Lower a glass microelectrode into the VTA (typical coordinates for rat: AP -5.8mm, ML ±0.6mm, DV -8.2mm from bregma).

  • Neuron Identification: Identify putative dopamine neurons based on their characteristic electrophysiological properties: a long-duration action potential (>2.5 ms), a slow firing rate (1-5 Hz), and burst firing patterns.

  • Baseline Recording: Once a dopamine neuron is isolated, record its spontaneous firing activity for a stable baseline period.

  • Drug Administration: Administer this compound or a related compound systemically (i.p. or i.v.) or locally via iontophoresis from a multi-barreled pipette attached to the recording electrode.

  • Post-Drug Recording: Record the firing activity of the same neuron to determine the effect of the drug.

  • Histology: At the end of the experiment, pass a current through the electrode to create a small lesion, and later perform histological analysis to verify the recording site.

Causality Behind Choices: In vivo electrophysiology provides a direct measure of the excitability of dopamine neurons. [9]This technique is essential for determining whether this compound's effects on dopamine release are due to a direct action on the dopamine neurons themselves, leading to changes in their firing rate, or due to actions at the terminal level.

Behavioral Pharmacology

Principle: This approach examines how the interaction between this compound and dopamine systems manifests at the level of the whole organism's behavior. Common assays include locomotor activity and conditioned place preference (CPP).

Workflow Diagram (Locomotor Activity):

Locomotion_Workflow A Habituate Animals to Locomotor Activity Chambers B Administer Vehicle or This compound Agonist/Antagonist A->B C Administer Vehicle or Dopamine Agonist (e.g., Amphetamine) B->C D Place Animals in Chambers & Record Locomotor Activity C->D E Analyze Data (e.g., Distance Traveled, Stereotypy) D->E

Caption: Workflow for a locomotor activity experiment.

Step-by-Step Protocol (Locomotor Activity):

  • Habituation: Habituate mice to the locomotor activity chambers (e.g., 40 x 40 cm open field) for 30-60 minutes for 2-3 days prior to testing.

  • Drug Administration: On the test day, administer the this compound agonist/antagonist (e.g., i.p.).

  • Second Drug Administration: After a pre-determined time (e.g., 15 minutes), administer a dopamine-releasing agent like d-amphetamine (e.g., 2 mg/kg, i.p.) or vehicle.

  • Recording: Immediately place the animals in the locomotor chambers and record their activity using automated tracking software for 60-120 minutes.

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and stereotyped behaviors.

Causality Behind Choices: Behavioral assays are crucial for understanding the functional consequences of the this compound-dopamine interaction. [10]For example, the ability of this compound to attenuate amphetamine-induced hyperlocomotion provides strong evidence for its modulatory role on the dopamine system and is a key preclinical indicator of potential antipsychotic-like activity. [4]

The Cutting Edge: Optogenetics and Chemogenetics

These powerful techniques allow for the manipulation of genetically defined cell populations with unprecedented precision.

  • Optogenetics: Uses light-sensitive proteins (opsins) to control the activity of specific neurons with millisecond precision. For example, one could express Channelrhodopsin-2 (ChR2) specifically in this compound-releasing neurons and then use light to stimulate their terminals in the VTA while measuring dopamine release in the NAc via FSCV or microdialysis. [11]* Chemogenetics (DREADDs): Employs Designer Receptors Exclusively Activated by Designer Drugs to control neuronal activity. By expressing an excitatory (hM3Dq) or inhibitory (hM4Di) DREADD in dopamine neurons, one can systemically administer a designer drug (e.g., clozapine-N-oxide, CNO) to selectively increase or decrease the activity of these neurons and observe the subsequent effects on behaviors modulated by this compound. [12][13] The choice between optogenetics and chemogenetics often depends on the desired temporal resolution. Optogenetics is ideal for mimicking the rapid, phasic firing of neurons, while chemogenetics is better suited for inducing longer-lasting changes in neuronal tone.

Conclusion: An Integrated Approach for a Multifaceted Interaction

Confirming the in vivo interaction between this compound and dopamine requires a thoughtful and multi-pronged approach. No single technique can provide a complete picture. By combining the neurochemical precision of microdialysis and FSCV, the cellular resolution of electrophysiology, the functional readout of behavioral pharmacology, and the cell-type specificity of opto- and chemogenetics, researchers can build a robust and comprehensive understanding of this critical neuromodulatory system. The causality behind your experimental choices will ultimately determine the impact and validity of your findings. This guide serves as a foundation for designing such insightful and self-validating experiments.

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